molecular formula C14H19NO B1659707 2-(Ethylamino)-2-phenylcyclohexan-1-one CAS No. 6740-82-5

2-(Ethylamino)-2-phenylcyclohexan-1-one

Cat. No.: B1659707
CAS No.: 6740-82-5
M. Wt: 217.31
InChI Key: IDLSBAANXISGEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Ethylamino)-2-phenylcyclohexan-1-one, also known as this compound, is a useful research compound. Its molecular formula is C14H19NO and its molecular weight is 217.31. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Alicyclic - Cycloparaffins - Cyclohexanes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

6740-82-5

Molecular Formula

C14H19NO

Molecular Weight

217.31

IUPAC Name

2-(ethylamino)-2-phenylcyclohexan-1-one

InChI

InChI=1S/C14H19NO/c1-2-15-14(11-7-6-10-13(14)16)12-8-4-3-5-9-12/h3-5,8-9,15H,2,6-7,10-11H2,1H3

InChI Key

IDLSBAANXISGEI-UHFFFAOYSA-N

SMILES

CCNC1(CCCCC1=O)C2=CC=CC=C2

Canonical SMILES

CCNC1(CCCCC1=O)C2=CC=CC=C2

Synonyms

2-Oxo-PCE
2-phenyl-2-(ethylamino)-cyclohexanone
deschloro-N-ethyl-ketamine
deschloro-N-ethyl-norketamine

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-(Ethylamino)-2-phenylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the basic properties of 2-(Ethylamino)-2-phenylcyclohexan-1-one, a synthetic arylcyclohexylamine and a structural analog of ketamine. Also known by synonyms such as O-PCE and Deschloro-N-ethyl-ketamine, this compound has garnered interest within the scientific community for its potential applications in medicinal chemistry, particularly as a precursor for novel psychoactive substances, anesthetics, and analgesics.[1] This document details its physicochemical characteristics, synthesis and purification protocols, and delves into its pharmacological profile as a potent N-methyl-D-aspartate (NMDA) receptor antagonist. Experimental methodologies and quantitative data are presented to facilitate further research and development.

Chemical and Physical Properties

This compound is a synthetic compound characterized by a cyclohexanone (B45756) ring substituted with a phenyl group and an ethylamino group at the same carbon position.[1] Its core structure is foundational to its chemical behavior and biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name This compound[2]
Synonyms O-PCE, 2'-Oxo-PCE, Eticyclidone, Deschloro-N-ethyl-ketamine[3]
CAS Number 6740-82-5[2]
Molecular Formula C₁₄H₁₉NO[2]
Molecular Weight 217.31 g/mol [2]
Appearance White crystalline powder[4]
Purity ≥98% (as hydrochloride salt)[4]
Storage -20°C[4]
Stability ≥5 years (as hydrochloride salt)[4]
XLogP3-AA 2.3[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 3[2]
Exact Mass 217.146664230 Da[2]
Topological Polar Surface Area 29.1 Ų[2]

Synthesis and Purification

The synthesis of this compound typically involves the reaction of a cyclohexanone precursor with ethylamine (B1201723).[1]

Experimental Protocol: Synthesis

A common synthetic route starts from 2-phenylcyclohexanone (B152291). The following is a generalized protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-phenylcyclohexanone in a suitable organic solvent (e.g., toluene, ethanol).

  • Addition of Reagents: Add an excess of ethylamine (often as a solution in a compatible solvent) to the flask. The reaction may be catalyzed by an acid or a dehydrating agent to facilitate the formation of an intermediate imine or enamine.

  • Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for several hours to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) and washed with water or a mild aqueous base to remove any remaining catalyst and unreacted ethylamine. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and filtered.

  • Crude Product: The solvent is evaporated to yield the crude this compound.

Experimental Protocol: Purification

The crude product is often purified by column chromatography to obtain a high-purity compound.[1]

  • Column Preparation: A glass column is packed with a suitable stationary phase, most commonly silica (B1680970) gel (SiO₂).[5][6] The silica gel is typically prepared as a slurry in a non-polar solvent (e.g., hexanes) and poured into the column to ensure even packing and avoid air bubbles.[6]

  • Sample Loading: The crude product is dissolved in a minimal amount of the eluting solvent and carefully loaded onto the top of the silica gel bed.[6]

  • Elution: The column is eluted with a solvent system of increasing polarity. A common gradient starts with a non-polar solvent like hexanes and gradually introduces a more polar solvent such as ethyl acetate. The choice of solvent system depends on the polarity of the compound and any impurities.

  • Fraction Collection: Fractions of the eluent are collected sequentially.

  • Analysis: Each fraction is analyzed by TLC to identify the fractions containing the pure product.

  • Isolation: Fractions containing the pure this compound are combined, and the solvent is removed under reduced pressure to yield the purified product.

Analytical and Spectroscopic Data

The structural characterization of this compound is achieved through various analytical techniques.

  • Mass Spectrometry (MS): GC-MS analysis is commonly used for identification. The mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight and characteristic fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would exhibit signals corresponding to the protons of the ethyl group, the cyclohexanone ring, and the phenyl group. The chemical shifts and splitting patterns would be indicative of their respective chemical environments.

    • ¹³C NMR: The carbon NMR spectrum would show distinct peaks for each carbon atom in the molecule, including the carbonyl carbon of the cyclohexanone ring, the carbons of the phenyl ring, and the carbons of the ethylamino group.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the functional groups present. Key expected peaks include a strong absorption for the C=O stretch of the ketone (typically around 1710 cm⁻¹) and N-H stretching vibrations of the secondary amine.[7]

Pharmacology and Mechanism of Action

This compound is a dissociative anesthetic and a potent N-methyl-D-aspartate (NMDA) receptor antagonist, similar to ketamine.[8]

Table 2: Pharmacological Data of this compound

ParameterValueNotesReference
Primary Target NMDA ReceptorNon-competitive antagonist[9][10]
Dosage (oral) Light: 3-5 mg; Common: 5-15 mg; Strong: 15-25 mgBased on user reports for psychoactive effects.[11]
Dosage (insufflated) Light: 3-6 mg; Common: 6-12 mg; Strong: 12-20 mgBased on user reports for psychoactive effects.[11]
Duration of action 3-6 hoursLonger-acting than ketamine.[12]
Signaling Pathway: NMDA Receptor Antagonism

The primary mechanism of action of this compound is the non-competitive antagonism of the NMDA receptor.[9][10] This interaction blocks the ion channel of the receptor, preventing the influx of calcium ions (Ca²⁺) into the neuron.[9] This disruption of glutamatergic neurotransmission leads to a cascade of downstream effects.

NMDA_Antagonism_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Glycine Glycine Glycine->NMDA_Receptor Binds O_PCE 2-(Ethylamino)-2- phenylcyclohexan-1-one (O-PCE) O_PCE->NMDA_Receptor Blocks Channel Ca_Influx Ca²⁺ Influx (Blocked) NMDA_Receptor->Ca_Influx Mediates Downstream_Signaling Downstream Signaling (Altered) Ca_Influx->Downstream_Signaling Initiates mTOR_Pathway mTOR Pathway Downstream_Signaling->mTOR_Pathway Modulates BDNF_Expression BDNF Expression Downstream_Signaling->BDNF_Expression Modulates Synaptic_Plasticity Synaptic Plasticity mTOR_Pathway->Synaptic_Plasticity Regulates BDNF_Expression->Synaptic_Plasticity Regulates

Caption: NMDA Receptor Antagonism by O-PCE.

The blockade of the NMDA receptor by this compound prevents the influx of calcium, which in turn modulates downstream signaling pathways. This includes the mammalian target of rapamycin (B549165) (mTOR) pathway and the expression of brain-derived neurotrophic factor (BDNF), both of which are crucial for synaptic plasticity.[13]

Experimental Workflows

Synthesis and Purification Workflow

The overall process from starting materials to the pure compound can be visualized as a sequential workflow.

Synthesis_Workflow Start Starting Materials (2-Phenylcyclohexanone, Ethylamine) Reaction Chemical Reaction (e.g., Reductive Amination) Start->Reaction Workup Aqueous Work-up (Extraction, Washing, Drying) Reaction->Workup Crude_Product Crude Product Workup->Crude_Product Purification Column Chromatography Crude_Product->Purification Pure_Product Pure Product (2-(Ethylamino)-2- phenylcyclohexan-1-one) Purification->Pure_Product Analysis Analytical Characterization (NMR, MS, IR) Pure_Product->Analysis

Caption: General Synthesis and Purification Workflow.

Safety and Handling

As a research chemical with potent psychoactive effects, this compound should be handled with appropriate safety precautions. It is intended for research purposes only and not for human or veterinary use.[4] Standard laboratory safety practices, including the use of personal protective equipment (gloves, lab coat, safety glasses), should be followed.

Conclusion

This compound is a compound of significant interest due to its structural relationship to ketamine and its potent activity as an NMDA receptor antagonist. This guide has provided a detailed overview of its fundamental properties, synthesis, and pharmacology to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development. Further investigation into its detailed toxicology, pharmacokinetics, and potential therapeutic applications is warranted.

References

An In-depth Technical Guide to the Chemical Structure Elucidation of 2-(Ethylamino)-2-phenylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive elucidation of the chemical structure of 2-(Ethylamino)-2-phenylcyclohexan-1-one, a dissociative anesthetic of the arylcyclohexylamine class, also known as 2-Oxo-PCE and Deschloro-N-ethyl-ketamine. This document details the key analytical techniques and experimental protocols required for its unambiguous identification and characterization. Spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are presented alongside a plausible synthetic route. Furthermore, the guide outlines the compound's mechanism of action as an N-methyl-D-aspartate (NMDA) receptor antagonist and visualizes its associated signaling pathway. This whitepaper is intended to serve as a critical resource for researchers, analytical chemists, and pharmacologists engaged in the study of novel psychoactive substances and the development of related therapeutics.

Chemical Identity and Properties

This compound is a synthetic compound belonging to the arylcyclohexylamine class of chemicals. Its core structure features a cyclohexanone (B45756) ring substituted at the alpha position with both a phenyl group and an ethylamino group.

Identifier Value
IUPAC Name This compound
Synonyms 2-Oxo-PCE, Deschloro-N-ethyl-ketamine, Eticyclidone, O-PCE
CAS Number 6740-82-5[1]
Molecular Formula C₁₄H₁₉NO[1]
Molecular Weight 217.31 g/mol [1]
Canonical SMILES CCNC1(CCCCC1=O)C2=CC=CC=C2[1]
InChI InChI=1S/C14H19NO/c1-2-15-14(11-7-6-10-13(14)16)12-8-4-3-5-9-12/h3-5,8-9,15H,2,6-7,10-11H2,1H3[1]
InChIKey IDLSBAANXISGEI-UHFFFAOYSA-N[1]

Synthesis

The synthesis of this compound typically proceeds through a multi-step process commencing with commercially available starting materials.[1] While specific, detailed protocols are not widely published in peer-reviewed literature, a plausible synthetic route can be constructed based on established organic chemistry principles and methods for analogous compounds.

Proposed Synthetic Pathway

A common approach involves the α-amination of a precursor ketone. The synthesis likely begins with 2-phenylcyclohexanone (B152291), which can be prepared via the reaction of cyclohexanone and a phenylating agent. The subsequent introduction of the ethylamino group can be achieved through various amination strategies.

Synthesis_Workflow Cyclohexanone Cyclohexanone Two_Phenylcyclohexanone 2-Phenylcyclohexanone Cyclohexanone->Two_Phenylcyclohexanone Phenylation Phenyl_Grignard Phenylmagnesium bromide Phenyl_Grignard->Two_Phenylcyclohexanone Product 2-(Ethylamino)-2-phenyl- cyclohexan-1-one Two_Phenylcyclohexanone->Product Amination Ethylamine Ethylamine Ethylamine->Product Purification Purification (Chromatography/ Recrystallization) Product->Purification

Proposed synthetic workflow for this compound.
Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Phenylcyclohexanone

  • To a solution of cyclohexanone in an appropriate aprotic solvent (e.g., anhydrous tetrahydrofuran), add a phenylating agent such as phenylmagnesium bromide (a Grignard reagent) at a controlled temperature.

  • The reaction mixture is stirred until completion, monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with an aqueous solution of a weak acid (e.g., ammonium (B1175870) chloride).

  • The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure to yield crude 2-phenylcyclohexanone.

Step 2: α-Amination to form this compound

  • The crude 2-phenylcyclohexanone is dissolved in a suitable solvent.

  • Ethylamine is added to the solution, often in the presence of a catalyst or a reagent that facilitates the amination process.

  • The reaction is stirred, potentially under elevated temperature, until the starting material is consumed (monitored by TLC or GC-MS).

  • The reaction mixture is then worked up by washing with water and brine.

  • The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization to afford pure this compound.[1]

Spectroscopic Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Phenyl-H7.2 - 7.5m5H
Ethyl-CH₂2.5 - 2.8q2H
Cyclohexanone-H (adjacent to C=O)2.2 - 2.6m2H
Cyclohexanone-H1.6 - 2.1m6H
Ethyl-CH₃1.0 - 1.3t3H
Amino-H1.0 - 2.0br s1H

¹³C NMR (Predicted)

Carbon Assignment Predicted Chemical Shift (ppm)
Carbonyl (C=O)208 - 212
Phenyl (quaternary)138 - 142
Phenyl (CH)125 - 130
C2 (quaternary)65 - 70
Ethyl-CH₂40 - 45
Cyclohexanone-CH₂20 - 40
Ethyl-CH₃13 - 16

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-32.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled pulse sequence (e.g., PENDANT, DEPT).

    • Number of scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation delay: 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibrational Mode Intensity
3300 - 3400N-H stretch (secondary amine)Medium
3000 - 3100C-H stretch (aromatic)Medium
2850 - 3000C-H stretch (aliphatic)Strong
~1710C=O stretch (ketone)Strong
1450 - 1600C=C stretch (aromatic ring)Medium
1100 - 1200C-N stretchMedium

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate, or as a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹, typically with a resolution of 4 cm⁻¹.

  • Data Analysis: Identify and assign the major absorption bands to their corresponding functional group vibrations.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule.

Mass Spectrometry Data

Technique Ionization Mode Key Fragments (m/z) Interpretation
GC-MSElectron Ionization (EI)217, 188, 160, 117, 91Molecular ion (M⁺), [M-C₂H₅]⁺, [M-C₂H₅-CO]⁺, Phenyl fragments
LC-MS/MSElectrospray Ionization (ESI)218, 200, 172, 144Protonated molecule [M+H]⁺, [M+H-H₂O]⁺, [M+H-C₂H₅NH₂]⁺, [M+H-C₂H₅NH₂-CO]⁺

Experimental Protocol: Mass Spectrometry

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile).

    • Instrumentation: Utilize a GC system coupled to a mass spectrometer with an electron ionization (EI) source.

    • GC Conditions: Use a suitable capillary column (e.g., DB-5ms) with a temperature program that allows for the elution of the analyte.

    • MS Conditions: Acquire mass spectra in the full scan mode over a mass range of m/z 50-500.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Sample Preparation: Dissolve the sample in a mobile phase-compatible solvent.

    • Instrumentation: Employ an LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

    • LC Conditions: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile (B52724) containing a small amount of formic acid.

    • MS/MS Conditions: Perform product ion scans of the protonated molecule ([M+H]⁺ at m/z 218) to obtain fragmentation information.

Mechanism of Action and Signaling Pathway

This compound is known to act as a dissociative anesthetic, with its primary pharmacological target being the N-methyl-D-aspartate (NMDA) receptor.

NMDA Receptor Antagonism

The compound functions as a non-competitive antagonist at the NMDA receptor. The NMDA receptor is an ionotropic glutamate (B1630785) receptor that plays a crucial role in synaptic plasticity and neurotransmission. When activated by glutamate and a co-agonist (glycine or D-serine), the receptor's ion channel opens, allowing the influx of Ca²⁺ into the neuron. This influx triggers a cascade of downstream signaling events.

2-Oxo-PCE binds to a site within the ion channel of the NMDA receptor (the phencyclidine or PCP binding site), physically blocking the flow of ions. This blockade prevents the normal physiological response to glutamate, leading to the characteristic dissociative effects, including analgesia, amnesia, and catalepsy.

Signaling Pathway

The antagonism of the NMDA receptor by this compound disrupts normal glutamatergic neurotransmission and downstream signaling cascades.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Glycine Glycine/ D-Serine Glycine->NMDA_Receptor O_PCE 2-Oxo-PCE O_PCE->NMDA_Receptor Blocks Channel Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Channel Opening Downstream_Signaling Downstream Signaling Cascades (e.g., CaMK, ERK) Ca_Influx->Downstream_Signaling Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Downstream_Signaling->Synaptic_Plasticity Gene_Expression Changes in Gene Expression Downstream_Signaling->Gene_Expression

References

An In-depth Technical Guide on the Central Nervous System Mechanism of Action of 2-(Ethylamino)-2-phenylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of 2-(Ethylamino)-2-phenylcyclohexan-1-one, also known as O-PCE or Eticyclidone, within the central nervous system (CNS). This compound is a dissociative anesthetic belonging to the arylcyclohexylamine class, structurally related to ketamine and phencyclidine (PCP).[1][2] The primary mechanism of action is believed to be non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission.[1] This guide synthesizes the available, albeit limited, pharmacological data, outlines relevant experimental protocols for its characterization, and presents its proposed signaling pathways. Due to a notable scarcity of direct quantitative binding data for this compound in peer-reviewed literature, this document also draws upon data from structurally and functionally similar arylcyclohexylamines to provide a comparative pharmacological context.

Introduction

This compound is a synthetic arylcyclohexylamine that has emerged as a novel psychoactive substance.[3] Structurally, it is an analog of ketamine, lacking the chlorine substituent on the phenyl ring and featuring an N-ethyl group.[4] Like other compounds in its class, its effects are primarily dissociative, anesthetic, and hallucinogenic.[1] The principal neurobiological target mediating these effects is presumed to be the NMDA receptor, an ionotropic glutamate (B1630785) receptor critical for synaptic plasticity, learning, and memory.[5] This guide aims to provide a detailed technical examination of its CNS mechanism of action for a scientific audience.

Core Mechanism of Action: NMDA Receptor Antagonism

The prevailing scientific consensus posits that this compound exerts its primary effects in the CNS through non-competitive antagonism of the NMDA receptor.

The NMDA Receptor and its Function

The NMDA receptor is a ligand-gated ion channel that is unique in its requirement for dual activation by both glutamate and a co-agonist, typically glycine (B1666218) or D-serine.[6] Upon activation, the channel opens, allowing for the influx of Ca²⁺ and Na⁺ and the efflux of K⁺. This calcium influx is a critical trigger for a multitude of intracellular signaling cascades that underpin synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD). The NMDA receptor channel is also subject to a voltage-dependent block by magnesium ions (Mg²⁺) at resting membrane potential.

Non-Competitive Antagonism by this compound

This compound is believed to act as an open-channel blocker of the NMDA receptor. This means it does not compete with glutamate or the co-agonist for their binding sites. Instead, it is thought to bind to a site within the ion channel pore, physically obstructing the flow of ions. This site is often referred to as the "PCP binding site" due to the well-characterized interaction of phencyclidine at this location. By blocking the channel, this compound effectively prevents the downstream signaling cascades initiated by NMDA receptor activation, leading to its characteristic dissociative and anesthetic effects. A Master's thesis investigating the compound's effects on synaptic transmission and plasticity in rat hippocampal slices concluded that it is a potent and selective NMDA receptor antagonist.[5]

Quantitative Pharmacological Data

A thorough review of the scientific literature reveals a significant lack of published quantitative receptor binding data for this compound. Therefore, to provide a relevant pharmacological context, the following table includes data for structurally related and well-characterized arylcyclohexylamines.

CompoundReceptorAssay TypeKᵢ (nM)pKᵢReference
3-Methoxy PCE NMDARadioligand Binding-7.22[5]
Ketamine NMDA (PCP site)Radioligand Binding200-3000-[7]
Phencyclidine (PCP) NMDA (PCP site)Radioligand Binding59-

Note: The absence of direct Kᵢ values for this compound highlights a critical gap in the current understanding of its pharmacology. The pKᵢ value for 3-Methoxy PCE, a closely related analog, suggests a significant affinity for the NMDA receptor.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for characterizing the CNS mechanism of action of this compound.

Radioligand Binding Assay for NMDA Receptor Affinity

This protocol is designed to determine the binding affinity (Kᵢ) of this compound for the NMDA receptor.

  • Objective: To quantify the affinity of the test compound for the PCP binding site on the NMDA receptor.

  • Materials:

    • Rat cortical membranes (source of NMDA receptors).

    • [³H]MK-801 (radioligand that binds to the PCP site).

    • Unlabeled MK-801 (for determining non-specific binding).

    • Test compound: this compound.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation vials and scintillation fluid.

    • Liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a series of tubes, combine the rat cortical membranes, [³H]MK-801 at a concentration near its Kd, and varying concentrations of the test compound.

    • For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled MK-801.

    • Incubate the mixture at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional NMDA Receptor Assay (Calcium Flux Assay)

This protocol assesses the functional antagonism of NMDA receptors by measuring changes in intracellular calcium.[6][7]

  • Objective: To determine the potency of this compound in inhibiting NMDA receptor-mediated calcium influx.

  • Materials:

    • Cultured neurons or a cell line expressing recombinant NMDA receptors (e.g., HEK293 cells).

    • Fluorescent calcium indicator dye (e.g., Fluo-4 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with Mg²⁺-free conditions to prevent voltage-dependent block).

    • NMDA and glycine (agonists).

    • Test compound: this compound.

    • A fluorescence plate reader.

  • Procedure:

    • Culture the cells in a multi-well plate.

    • Load the cells with the calcium indicator dye according to the manufacturer's instructions.

    • Wash the cells to remove excess dye.

    • Pre-incubate the cells with varying concentrations of this compound.

    • Stimulate the cells with a fixed concentration of NMDA and glycine.

    • Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the peak fluorescence response for each concentration of the test compound.

    • Plot the percentage of inhibition of the agonist-induced response against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value, representing the concentration of this compound that causes 50% inhibition of the maximal calcium influx.

Signaling Pathways and Visualizations

The following diagrams illustrate the proposed mechanism of action and experimental workflows.

NMDA_Antagonism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Density Glutamate_Vesicle Glutamate Vesicles Glutamate_Release Glutamate Release Glutamate_Vesicle->Glutamate_Release Action Potential Glutamate Glutamate Glutamate_Release->Glutamate NMDA_Receptor NMDA Receptor Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Channel Opening Signaling_Cascade Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Signaling_Cascade Activation Glutamate->NMDA_Receptor Binds to GluN2 Glycine Glycine/D-Serine Glycine->NMDA_Receptor Binds to GluN1 O_PCE 2-(Ethylamino)-2- phenylcyclohexan-1-one (O-PCE) O_PCE->NMDA_Receptor Blocks Channel Pore

Caption: Proposed mechanism of NMDA receptor antagonism by this compound.

Radioligand_Binding_Workflow start Start: Prepare Reagents prepare_membranes Prepare Rat Cortical Membranes start->prepare_membranes prepare_ligands Prepare [³H]MK-801 and Test Compound Dilutions start->prepare_ligands incubation Incubate Membranes, Radioligand, and Test Compound prepare_membranes->incubation prepare_ligands->incubation filtration Rapid Filtration and Washing incubation->filtration scintillation Scintillation Counting filtration->scintillation analysis Data Analysis (IC₅₀ and Kᵢ Calculation) scintillation->analysis end End: Determine Binding Affinity analysis->end

Caption: Experimental workflow for a radioligand binding assay.

Conclusion

References

An In-depth Technical Guide on the Discovery and Synthesis of 2-(Ethylamino)-2-phenylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of the synthesis of 2-(Ethylamino)-2-phenylcyclohexan-1-one, a compound of significant interest in medicinal chemistry. It is known as a precursor to various psychoactive substances and is under investigation for its potential anesthetic, analgesic, and antidepressant properties. This document details the seminal synthesis method as reported in the 1960s and explores more contemporary synthetic strategies, offering a comparative analysis for researchers in drug discovery and development. The guide includes detailed experimental protocols, quantitative data, and visualizations of the synthetic pathways to facilitate a deeper understanding of the chemical history and practical synthesis of this compound.

Introduction

This compound, with the chemical formula C₁₄H₁₉NO and a molecular weight of 217.31 g/mol , is a synthetic compound belonging to the arylcyclohexylamine class. Also known by synonyms such as 2-Oxo-PCE and deschloro-N-ethyl-ketamine, this molecule has garnered attention for its structural similarity to ketamine and its potential as a precursor in the synthesis of novel therapeutic agents. Its biological activity is primarily centered in neuropharmacology, with studies exploring its utility as an anesthetic and analgesic. This guide traces the origins of its synthesis, providing a detailed historical context and practical methodologies for its preparation.

Discovery and Historical Synthesis

The initial synthesis of this compound is rooted in the broader exploration of amino ketone rearrangements in the mid-20th century. The foundational work in this area was conducted by a team of chemists and documented in a 1966 patent and a corresponding full paper in the Journal of Organic Chemistry. This early method established a viable, albeit demanding, route to this and related 2-alkylamino-2-phenylcyclohexanones.

The Stevens Amino Ketone Rearrangement (1966)

The first documented synthesis of this compound was achieved through a thermal rearrangement of an α-aminoketone precursor, specifically 1-(ethylamino)cyclopentyl phenyl ketone. This method, detailed in U.S. Patent 3,254,124, involves heating the precursor in a sealed vessel, inducing a ring expansion to form the six-membered cyclohexanone (B45756) ring.

The overall transformation can be visualized as a multi-step process, starting from 1-bromocyclopentyl phenyl ketone.

Historical_Synthesis_Workflow A 1-Bromocyclopentyl phenyl ketone B 1-(Ethylamino)cyclopentyl phenyl ketone A->B Ethylamine (B1201723) C This compound B->C Heat (Rearrangement)

Caption: Historical synthesis of this compound via amino ketone rearrangement.

The following protocol is based on the general method described by Stevens and accompanying authors in their 1966 patent and publication.

Step 1: Synthesis of 1-(Ethylamino)cyclopentyl phenyl ketone

  • Reaction Setup: In a sealed autoclave, place 1-bromocyclopentyl phenyl ketone.

  • Addition of Amine: Add an excess of ethylamine to the vessel.

  • Reaction Conditions: Heat the mixture at 130°C for 10 hours.

  • Work-up: After cooling, the excess ethylamine is allowed to evaporate. The resulting residue is then purified to yield 1-(ethylamino)cyclopentyl phenyl ketone.

Step 2: Thermal Rearrangement to this compound

  • Reaction Setup: Place the purified 1-(ethylamino)cyclopentyl phenyl ketone in a sealed vessel.

  • Reaction Conditions: Heat the vessel at a temperature between 200°C and 250°C for 10 to 20 hours.

  • Isolation: After the reaction is complete and the vessel has cooled, the product, this compound, is isolated.

  • Purification and Salt Formation: The free base is typically converted to its hydrochloride salt for improved stability and handling. This is achieved by dissolving the free base in a suitable solvent (e.g., ether) and precipitating the salt with isopropanolic hydrogen chloride. The resulting solid is then recrystallized.

ParameterValue
Precursor 1-(Ethylamino)cyclopentyl phenyl ketone
Reaction Type Thermal Amino Ketone Rearrangement
Conditions 200-250°C, 10-20 hours, sealed vessel
Product (as HCl salt) This compound hydrochloride
Melting Point (HCl salt) 204-205 °C

Modern Synthetic Approaches

While the Stevens rearrangement was a landmark achievement, subsequent research has focused on developing more efficient and milder synthetic routes to arylcyclohexylamines. One notable modern alternative is the Neber rearrangement.

The Neber Rearrangement

The Neber rearrangement provides an alternative pathway to α-amino ketones from ketoximes. This method avoids the high temperatures and pressures of the Stevens rearrangement. The general strategy involves the conversion of a 2-phenylcyclohexanone (B152291) oxime to its O-sulfonyl derivative, which then rearranges in the presence of a base to form an intermediate azirine. Subsequent hydrolysis yields the desired α-amino ketone. While a direct application to the N-ethylated target compound is not extensively documented in readily available literature, the synthesis of the parent compound, 2-amino-2-phenylcyclohexanone (B3026242), via this method is well-established and serves as a crucial starting point for N-alkylation.

Neber_Rearrangement_Workflow A 2-Phenylcyclohexanone B 2-Phenylcyclohexanone Oxime A->B Hydroxylamine (B1172632) C Oxime O-Tosylate B->C Tosyl Chloride, Pyridine (B92270) D Azirine Intermediate C->D Base (e.g., EtO⁻) E 2-Amino-2-phenylcyclohexan-1-one D->E Hydrolysis (H₃O⁺) F This compound E->F Reductive Amination (Acetaldehyde, H₂/Pd)

Caption: A modern synthetic approach via the Neber rearrangement and subsequent N-alkylation.

This protocol describes the synthesis of the parent amine, which can then be ethylated.

Step 1: Synthesis of 2-Phenylcyclohexanone Oxime

  • A solution of 2-phenylcyclohexanone in ethanol (B145695) is treated with hydroxylamine hydrochloride and a base such as pyridine or sodium acetate.

  • The mixture is heated at reflux for several hours.

  • After cooling, the product is isolated by precipitation and filtration.

Step 2: O-Tosylation of the Oxime

  • The 2-phenylcyclohexanone oxime is dissolved in pyridine.

  • The solution is cooled in an ice bath, and p-toluenesulfonyl chloride is added portion-wise.

  • The reaction mixture is stirred at a low temperature until the reaction is complete.

  • The product is isolated by pouring the reaction mixture into water and collecting the precipitate.

Step 3: Neber Rearrangement

  • The oxime O-tosylate is dissolved in a suitable solvent like ethanol.

  • A solution of a base, such as sodium ethoxide in ethanol, is added dropwise at a controlled temperature (often 0°C).

  • The reaction is stirred for several hours.

  • The intermediate azirine is then hydrolyzed by the addition of aqueous acid (e.g., HCl).

  • The final product, 2-amino-2-phenylcyclohexanone hydrochloride, is isolated by filtration or extraction.

Step 4: N-Ethylation (Reductive Amination)

  • 2-Amino-2-phenylcyclohexan-1-one is reacted with acetaldehyde (B116499) in the presence of a reducing agent, such as hydrogen gas with a palladium catalyst or sodium cyanoborohydride.

  • This reaction forms the ethylamino group, yielding the target compound.

ParameterStep 1-3 (Neber) Step 4 (N-Ethylation)
Starting Material 2-Phenylcyclohexanone2-Amino-2-phenylcyclohexan-1-one
Key Reagents Hydroxylamine, Tosyl Chloride, BaseAcetaldehyde, Reducing Agent
Intermediate AzirineImine (in situ)
Product 2-Amino-2-phenylcyclohexan-1-oneThis compound
Typical Yield Moderate to GoodGood to High

Conclusion

The synthesis of this compound has evolved from the historically significant but challenging Stevens amino ketone rearrangement to more refined and versatile methods like the Neber rearrangement followed by N-alkylation. For researchers and professionals in drug development, understanding these synthetic pathways is crucial for the efficient production of this and related compounds for further investigation. The choice of synthetic route will depend on factors such as available starting materials, desired scale, and safety considerations. The methodologies presented in this guide offer a solid foundation for the practical synthesis and further exploration of this important class of molecules.

An In-depth Technical Guide on the Physicochemical Properties of 2-(Ethylamino)-2-phenylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-(Ethylamino)-2-phenylcyclohexan-1-one, a compound of interest in neuropharmacology and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes available computed data, information on analogous compounds, and established principles of medicinal chemistry. This document is intended to serve as a foundational resource for researchers, offering insights into its chemical identity, structural characteristics, and predicted properties, alongside its established mechanism of action as an N-methyl-D-aspartate (NMDA) receptor antagonist. All quantitative data is summarized in structured tables, and relevant experimental workflows and signaling pathways are visualized.

Chemical Identity and Structure

This compound, also known by synonyms such as O-PCE, Eticyclidone, and Deschloro-N-ethyl-ketamine, is a synthetic arylcyclohexylamine.[1][2] Its chemical structure features a cyclohexanone (B45756) ring with a phenyl group and an ethylamino group attached to the same alpha-carbon.

IdentifierValue
IUPAC Name This compound[2]
CAS Number 6740-82-5[2]
Chemical Formula C₁₄H₁₉NO[2]
Molecular Weight 217.31 g/mol [2]
Canonical SMILES CCNC1(CCCCC1=O)C2=CC=CC=C2[2]
InChI Key IDLSBAANXISGEI-UHFFFAOYSA-N[2]

Physicochemical Properties

PropertyValueSource
XLogP3 2.3PubChem (Computed)[2]
Hydrogen Bond Donor Count 1PubChem (Computed)[2]
Hydrogen Bond Acceptor Count 2PubChem (Computed)[2]
Rotatable Bond Count 3PubChem (Computed)[2]
Topological Polar Surface Area 29.1 ŲPubChem (Computed)[2]
pKa (predicted) 7.5 (for Ketamine)SWGDRUG[3]
Solubility (predicted) As a hydrochloride salt, it is expected to be soluble in water and alcohols.[1][4]Inferred from Ketamine data

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively published. However, general methodologies for the synthesis and analysis of arylcyclohexylamines can be adapted.

Synthesis

The synthesis of 2-amino-2-aryl-cyclohexanone derivatives typically involves the reaction of a corresponding cyclohexanone with an amine.[5] A plausible synthetic route for this compound is outlined below.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_purification Purification 2-Phenylcyclohexanone 2-Phenylcyclohexanone Amination Amination 2-Phenylcyclohexanone->Amination Ethylamine Ethylamine Ethylamine->Amination This compound This compound Amination->this compound Column Chromatography Column Chromatography This compound->Column Chromatography Purified Product Purified Product Column Chromatography->Purified Product >98% Purity G cluster_receptor NMDA Receptor cluster_antagonist Antagonist Action cluster_downstream Downstream Signaling Glutamate_Glycine Glutamate & Glycine Binding Ion_Channel Ion Channel Glutamate_Glycine->Ion_Channel Activation Ca2+_Influx Ca²⁺ Influx Ion_Channel->Ca2+_Influx ERK_Pathway ERK Pathway Ca2+_Influx->ERK_Pathway CREB_Activation CREB Activation Ca2+_Influx->CREB_Activation Compound This compound Compound->Ion_Channel Blockade mTOR_Pathway mTOR Pathway Compound->mTOR_Pathway Modulates GSK3b_Inhibition GSK-3β Inhibition Compound->GSK3b_Inhibition Leads to Synaptic_Plasticity Modulation of Synaptic Plasticity ERK_Pathway->Synaptic_Plasticity CREB_Activation->Synaptic_Plasticity mTOR_Pathway->Synaptic_Plasticity GSK3b_Inhibition->Synaptic_Plasticity

References

2-(Ethylamino)-2-phenylcyclohexan-1-one solubility in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Solubility of 2-(Ethylamino)-2-phenylcyclohexan-1-one in Organic Solvents

Abstract

This technical guide addresses the solubility of this compound, a compound of interest within various research domains. A comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a range of organic solvents. This document, therefore, outlines a standardized experimental protocol for determining the solubility of this compound. Furthermore, it provides a template for the systematic presentation of such data and includes a visual representation of the experimental workflow. This guide is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development who may be working with this or structurally related compounds.

Introduction

Hypothetical Solubility Data

While specific experimental data is not available in the literature, Table 1 provides a template for how the solubility data for this compound should be presented once determined. This structured format allows for easy comparison of solubility across different solvents and temperatures.

Table 1: Illustrative Solubility of this compound in Various Organic Solvents at Different Temperatures

Organic SolventTemperature (°C)Solubility ( g/100 mL)Method of Determination
Methanol25Data not availableGravimetric
40Data not availableGravimetric
Ethanol25Data not availableGravimetric
40Data not availableGravimetric
Acetone25Data not availableGravimetric
40Data not availableGravimetric
Dichloromethane25Data not availableGravimetric
40Data not availableGravimetric
Acetonitrile25Data not availableGravimetric
40Data not availableGravimetric
Toluene25Data not availableGravimetric
40Data not availableGravimetric
Hexane25Data not availableGravimetric
40Data not availableGravimetric

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in organic solvents using the isothermal shake-flask method, a widely accepted and reliable technique.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Vials with screw caps

  • Thermostatic shaker bath

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • Pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer.

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C or 40 °C).

    • Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) pipette.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.

  • Gravimetric Analysis (for non-volatile solvents):

    • Evaporate the solvent from the volumetric flask under reduced pressure.

    • Weigh the flask containing the dried residue.

    • The mass of the dissolved solute can be calculated by subtracting the initial weight of the flask.

    • Calculate the solubility in g/100 mL.

  • Quantitative Analysis (preferred method):

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-established calibration curve.

    • Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

    • Calculate the original concentration in the saturated solution to determine the solubility.

3.3. Data Reporting

  • Report the solubility values in grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

  • Specify the temperature at which the solubility was determined.

  • Document the analytical method used for quantification.

  • Perform each measurement in triplicate to ensure reproducibility and report the mean and standard deviation.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_compound Weigh excess 2-(Ethylamino)-2- phenylcyclohexan-1-one combine Combine in sealed vial prep_compound->combine prep_solvent Measure known volume of organic solvent prep_solvent->combine shake Agitate in thermostatic shaker bath at constant T combine->shake settle Allow undissolved solid to settle shake->settle sample Withdraw supernatant settle->sample filter Filter through 0.45 µm filter sample->filter quantify Quantify concentration (e.g., HPLC, UV-Vis) filter->quantify calculate Calculate solubility quantify->calculate

Caption: Workflow for determining the solubility of this compound.

Conclusion

The solubility of this compound in organic solvents is a fundamental physicochemical property that is essential for its handling, development, and application in scientific research. Due to the current lack of publicly available data, this guide provides a comprehensive and standardized experimental protocol to enable researchers to determine these values accurately. The provided templates for data presentation and the visual workflow aim to facilitate a systematic and reproducible approach to solubility studies. The generation of such data will be invaluable to the scientific community, aiding in the design of synthetic routes, the development of purification methods, and the formulation of this compound for further investigation.

In-Depth Technical Guide: Spectroscopic Characterization of 2-(Ethylamino)-2-phenylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of 2-(Ethylamino)-2-phenylcyclohexan-1-one, a compound of interest in pharmaceutical and forensic research. Also known by synonyms such as 2-oxo-PCE and deschloro-N-ethyl-ketamine, accurate analytical identification is critical.[1][2] This document outlines the key spectroscopic features, experimental methodologies, and data interpretation necessary for the unambiguous identification of this molecule.

Spectroscopic Data Summary

The structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The quantitative data derived from these methods are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the ethyl group, the cyclohexanone (B45756) ring, and the phenyl ring.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Phenyl-H7.20 - 7.50Multiplet5H
Cyclohexanone-H (α to C=O & N)No proton at this position--
Cyclohexanone-H (other)1.60 - 2.50Multiplets8H
N-CH₂ (Ethyl)2.60 - 2.90Quartet2H
N-HBroad singlet1H
CH₃ (Ethyl)1.00 - 1.20Triplet3H

¹³C NMR (Predicted): The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (Ketone)205 - 220
Quaternary C (C-N and C-Phenyl)60 - 75
Aromatic C (Substituted)135 - 145
Aromatic C-H125 - 130
N-CH₂ (Ethyl)40 - 50
Cyclohexanone CH₂20 - 40
CH₃ (Ethyl)10 - 15
Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its key functional groups.

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch3300 - 3500Medium, broad
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium to Strong
C=O Stretch (Ketone)1700 - 1725Strong
C=C Stretch (Aromatic)1450 - 1600Medium
C-N Stretch1180 - 1360Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular weight of this compound is 217.31 g/mol .[1]

Electron Ionization (EI-MS): Under electron ionization, the molecule is expected to undergo fragmentation.

m/zProposed Fragment
217[M]⁺ (Molecular Ion)
188[M - C₂H₅]⁺
160[M - C₂H₅ - CO]⁺
131[C₉H₁₁N]⁺
105[C₇H₅O]⁺
91[C₇H₇]⁺

Electrospray Ionization (ESI-MS/MS): In ESI-MS/MS, the protonated molecule [M+H]⁺ is typically observed and then fragmented. A study on the fragmentation of ketamine analogues provides insight into the expected fragmentation pathways.[3]

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data.

Synthesis of this compound

A general synthesis involves the reaction of a precursor with ethylamine (B1201723). While specific, detailed published procedures for this exact compound are scarce, a plausible route based on analogous syntheses is the reaction of 2-bromo-2-phenylcyclohexan-1-one with ethylamine in a suitable solvent.

Materials:

  • 2-bromo-2-phenylcyclohexan-1-one

  • Ethylamine (in a suitable solvent, e.g., THF or as a solution in ethanol)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)

Procedure:

  • Dissolve 2-bromo-2-phenylcyclohexan-1-one in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Slowly add a solution of ethylamine to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

NMR Spectroscopy

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a clean, dry NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Infrared (IR) Spectroscopy

Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

  • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

  • Thin Film: Dissolve the sample in a volatile solvent, cast a film on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

Data Acquisition:

  • Record a background spectrum of the empty sample holder (or pure KBr pellet).

  • Place the sample in the spectrometer and record the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.

Mass Spectrometry

Instrumentation:

  • A mass spectrometer, such as a Gas Chromatograph-Mass Spectrometer (GC-MS) for EI-MS or a Liquid Chromatograph-Mass Spectrometer (LC-MS) for ESI-MS.

Sample Preparation:

  • GC-MS: Dissolve the sample in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) at a concentration of approximately 1 mg/mL.

  • LC-MS: Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile) at a low concentration (e.g., 1-10 µg/mL).

Data Acquisition (EI-MS via GC-MS):

  • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

  • The compound will be separated on the GC column and then enter the mass spectrometer.

  • The molecules are ionized by a high-energy electron beam (typically 70 eV).

  • The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Data Acquisition (ESI-MS):

  • Infuse the sample solution directly into the ESI source or introduce it via an LC system.

  • The sample is nebulized and ionized by applying a high voltage.

  • The resulting ions are transferred into the mass analyzer for m/z determination.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (EI and ESI) Purification->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the synthesis, purification, and spectroscopic characterization.

This guide provides a foundational framework for the analytical characterization of this compound. Researchers are encouraged to consult specific literature and spectral databases as they become available for the most accurate and detailed information.

References

Neuropharmacological Profile of 2-(Ethylamino)-2-phenylcyclohexan-1-one: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Ethylamino)-2-phenylcyclohexan-1-one, also known as O-PCE, deschloro-N-ethyl-ketamine, and eticyclidone, is a synthetic arylcyclohexylamine and a structural analog of ketamine. Emerging evidence indicates its primary mechanism of action as a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. This technical guide provides a comprehensive overview of the current understanding of the neuropharmacological profile of this compound, including its receptor interactions, metabolic pathways, and preclinical and clinical observations. The information is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the therapeutic potential and toxicological implications of this compound and related arylcyclohexylamines.

Introduction

This compound is a dissociative anesthetic belonging to the arylcyclohexylamine class of compounds.[1] Structurally related to ketamine and phencyclidine (PCP), it has been identified as a novel psychoactive substance.[2][3] Its primary pharmacological activity is attributed to its interaction with the NMDA receptor, a key player in excitatory neurotransmission in the central nervous system.[4] This guide synthesizes the available data on its neuropharmacology, providing a detailed examination of its receptor binding profile, functional activity, metabolism, and observed effects in preclinical and clinical contexts.

Receptor Binding and Functional Activity

The primary molecular target of this compound is the NMDA receptor, where it acts as a non-competitive antagonist.

NMDA Receptor
  • Functional Activity: In vitro electrophysiological field recordings in the CA1 region of rat hippocampal slices have demonstrated that this compound is a fast-acting, potent, and selective NMDA receptor antagonist.[4] It inhibits NMDA receptor-mediated synaptic transmission and plasticity.[4] While specific binding affinity values (Ki) for this compound are not yet available in the public domain, its activity is reported to be more potent than ketamine based on user reports and observed clinical effects in poisoning cases.

Other Receptor Systems

Currently, there is a lack of published quantitative data on the binding affinities of this compound for other key central nervous system receptors, including serotonin, dopamine, and opioid receptors. Further research is required to fully characterize its receptor interaction profile and potential off-target effects.

Pharmacokinetics and Metabolism

Metabolism

The metabolism of this compound has been investigated in both human liver microsomes and in rats.[5][6] The primary metabolic pathways include N-dealkylation and hydroxylation.[7]

A study comparing the metabolism of this compound with its structural isomer, methyl-ketamine, in rats revealed distinct metabolic pathways influenced by their structural differences. For this compound, the main metabolic reactions involved:

  • Carbonyl hydrogenation of the cyclohexanone (B45756) ring

  • N-de-ethylation

  • Deamination

  • Hydroxylation

  • Dehydration

  • Glucuronidation[8][9]

In contrast, the steric hindrance from the methyl group in methyl-ketamine led to a different metabolic profile, highlighting the importance of molecular structure in determining metabolic fate.[8][9]

A total of 15 metabolites of this compound have been identified in vitro and in vivo.[5] Key metabolites suggested as markers for exposure include 2-en-PCA-N-Glu, M3, O-PCA-N-Glu, OH-O-PCE, and OH-PCE in urine, and OH-PCA in hair.[5] The metabolite deschloro-norketamine has also been detected in blood samples from individuals who have used this compound.[10]

Table 1: Summary of Identified Metabolites of this compound

Metabolite IDProposed Structure/Metabolic ReactionSource
M1Carbonyl hydrogenation[8][9]
M2N-de-ethylation[8][9]
M3Deamination[8][9]
M4Hydroxylation[8][9]
M5Dehydration[8][9]
M6Glucuronidation[8][9]
2-en-PCA-N-GluN-Glucuronide metabolite[5]
O-PCA-N-GluN-Glucuronide metabolite[5]
OH-O-PCEHydroxylated metabolite[5]
OH-PCEHydroxylated metabolite[5]
OH-PCAHydroxylated metabolite[5]
Deschloro-norketamineN-de-ethylated metabolite[10]

Note: This table is not exhaustive and represents metabolites identified in the cited literature.

Pharmacokinetics in Preclinical Models

Detailed pharmacokinetic parameters such as Cmax, Tmax, half-life (t1/2), and bioavailability for this compound in animal models are not yet well-documented in publicly available literature. However, a study on its close analog, deschloroketamine (B12793670) (DCK), in Wistar rats showed that it rapidly crossed the blood-brain barrier, with maximum brain levels achieved at 30 minutes and remaining high at 2 hours after subcutaneous administration.[7] This suggests a relatively rapid onset and potentially prolonged duration of action in the central nervous system.

Clinical Observations

In driving under the influence of drugs (DUID) cases, blood concentrations of this compound were found to be in the range of 0.08-0.31 μg/mL, while its metabolite, deschloro-norketamine, was detected at concentrations between 0.04-0.09 μg/mL.[11][10] Reports from acute poisoning cases suggest that the toxicity of this compound may be more severe than that of ketamine, with a higher potency at lower doses.[11]

Preclinical Behavioral Effects

While specific, quantitative behavioral studies on this compound are limited, its effects are expected to be similar to other NMDA receptor antagonists like PCP and ketamine. These compounds are known to induce a range of behavioral changes in rodents, including:

  • Locomotor Hyperactivity: An increase in spontaneous movement.

  • Disruption of Prepulse Inhibition (PPI): A deficit in the normal suppression of the startle response to a strong stimulus when it is preceded by a weaker stimulus, considered a model of sensorimotor gating deficits observed in schizophrenia.

  • Cognitive Deficits: Impairments in learning and memory tasks.

  • Dissociative Behaviors: Such as ataxia and stereotypy.

A study on the related compound deschloroketamine (DCK) in rats demonstrated stimulatory effects on locomotion, induction of conditioned place preference (suggesting rewarding properties), and a robust disruption of PPI.[7]

Experimental Protocols

Detailed experimental protocols for the specific studies cited are not fully available. However, this section provides generalized methodologies for key experimental approaches relevant to the neuropharmacological profiling of this compound.

Radioligand Binding Assay (General Protocol)

This protocol outlines a general procedure for determining the binding affinity of a compound to a specific receptor.

RadioligandBindingAssay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Tissue/Cell Homogenization Centrifuge1 Centrifugation (Low Speed) Tissue->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 Centrifugation (High Speed) Supernatant1->Centrifuge2 Pellet Resuspend Pellet (Membranes) Centrifuge2->Pellet ProteinAssay Protein Quantification Pellet->ProteinAssay Incubation Incubate Membranes with Radioligand & Test Compound ProteinAssay->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting TotalBinding Total Binding Counting->TotalBinding NSB Non-Specific Binding Counting->NSB SpecificBinding Calculate Specific Binding TotalBinding->SpecificBinding NSB->SpecificBinding IC50 Determine IC50 SpecificBinding->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

General workflow for a competitive radioligand binding assay.
  • Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and subjected to differential centrifugation to isolate the membrane fraction. The protein concentration of the membrane preparation is determined.[12]

  • Incubation: A fixed concentration of a radiolabeled ligand known to bind to the target receptor is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).[12]

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.[13]

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.[12]

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand and subtracted from the total binding to obtain specific binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The inhibition constant (Ki) is then determined from the IC50 value using the Cheng-Prusoff equation.[12]

In Vitro Metabolism in Human Liver Microsomes (General Protocol)

This protocol outlines a general procedure for assessing the metabolic stability of a compound.

MetabolismAssay cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Setup Prepare Incubation Mixture: - Human Liver Microsomes - Test Compound - NADPH regenerating system Incubate Incubate at 37°C Setup->Incubate TimePoints Collect Aliquots at Various Time Points Incubate->TimePoints Quench Quench Reaction (e.g., with acetonitrile) TimePoints->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Supernatant Analyze Supernatant by LC-MS/MS Centrifuge->Supernatant Quantify Quantify Parent Compound and Metabolites Supernatant->Quantify MetaboliteID Identify Metabolites Supernatant->MetaboliteID HalfLife Calculate Half-life (t1/2) Quantify->HalfLife IntrinsicClearance Determine Intrinsic Clearance (CLint) Quantify->IntrinsicClearance

General workflow for an in vitro metabolism assay using human liver microsomes.
  • Incubation: The test compound is incubated with human liver microsomes in the presence of a NADPH-regenerating system at 37°C.[8][14]

  • Sampling: Aliquots are taken from the incubation mixture at various time points.[8]

  • Reaction Termination: The metabolic reaction in each aliquot is stopped, typically by the addition of a cold organic solvent like acetonitrile.[15]

  • Analysis: The samples are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound and identify any metabolites formed.[6]

  • Data Calculation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.[15]

Conclusion

This compound is a potent, selective, and fast-acting NMDA receptor antagonist. Its metabolic profile is characterized by N-dealkylation and hydroxylation, leading to the formation of several metabolites that can serve as biomarkers of exposure. While its primary mechanism of action appears to be well-defined, a comprehensive understanding of its neuropharmacological profile is hampered by the lack of quantitative data on its interactions with other key neurotransmitter systems and detailed pharmacokinetic and behavioral studies. Further research is warranted to fully elucidate the therapeutic potential and toxicological risks associated with this and other emerging arylcyclohexylamine compounds. The experimental frameworks provided in this guide offer a starting point for researchers aiming to fill these knowledge gaps.

References

2-(Ethylamino)-2-phenylcyclohexan-1-one: A Technical Guide on the Ketamine Analog

Author: BenchChem Technical Support Team. Date: December 2025

DISCLAIMER: This document is intended for an audience of researchers, scientists, and drug development professionals for informational purposes only. 2-(Ethylamino)-2-phenylcyclohexan-1-one is a psychoactive substance and should be handled with extreme caution and in accordance with all applicable laws and regulations.

Introduction

This compound, also known by synonyms such as 2-oxo-PCE, O-PCE, and N-ethyldeschloroketamine, is a synthetic dissociative anesthetic of the arylcyclohexylamine class.[1][2] Structurally analogous to ketamine and phencyclidine (PCP), it has emerged as a novel psychoactive substance (NPS) on the recreational drug market.[3][4] Like its parent compounds, its primary mechanism of action is believed to be the antagonism of the N-methyl-D-aspartate (NMDA) receptor.[3][5] This whitepaper provides a comprehensive technical overview of the available scientific information regarding this compound, focusing on its chemistry, pharmacology, and metabolism, to serve as a resource for the research and drug development community.

Chemical Profile and Synthesis

This compound is characterized by a phenyl group and an ethylamino group attached to the second carbon of a cyclohexanone (B45756) ring.[6] Unlike ketamine, it lacks the chlorine substituent on the phenyl ring.[1]

Synthesis Overview

The synthesis of this compound typically begins with cyclohexanone and a phenyl derivative.[6] A common synthetic route involves the reaction of an α-phenylcyclohexanone intermediate with ethylamine (B1201723).[6] Purification of the final product is generally achieved through standard laboratory techniques such as recrystallization or column chromatography.[6] While specific, detailed protocols for this exact molecule are scarce in peer-reviewed literature, a general methodology can be inferred from the synthesis of related arylcyclohexylamines.

Experimental Protocols

General Synthetic Protocol for Arylcyclohexylamines

This protocol is a generalized representation and has not been specifically validated for this compound. It should be adapted and optimized by qualified chemists.

  • Step 1: Formation of α-Phenylcyclohexanone. Phenyl Grignard reagent (phenylmagnesium bromide) is reacted with cyclohexanone in an appropriate solvent like tetrahydrofuran (B95107) (THF). The resulting tertiary alcohol is then typically dehydrated to form 1-phenylcyclohexene. Subsequent oxidation, for instance with m-chloroperoxybenzoic acid (m-CPBA) followed by acid-catalyzed rearrangement, can yield α-phenylcyclohexanone.

  • Step 2: α-Bromination. The α-phenylcyclohexanone is brominated at the alpha position using a brominating agent such as N-bromosuccinimide (NBS) in a solvent like carbon tetrachloride, often with a radical initiator like benzoyl peroxide.

  • Step 3: Amination. The resulting α-bromo-α-phenylcyclohexanone is then reacted with excess ethylamine in a suitable solvent. The ethylamine acts as both a nucleophile, displacing the bromide, and as a base to neutralize the hydrogen bromide byproduct.

  • Step 4: Purification. The crude product is purified. This may involve an acid-base extraction to separate the basic amine product from non-basic impurities, followed by column chromatography on silica (B1680970) gel to yield the pure this compound.[6]

General Protocol for In Vitro NMDA Receptor Binding Assay

This is a generalized protocol for a competitive radioligand binding assay. Specific conditions would need to be optimized.

  • Tissue Preparation: Rat or mouse brain tissue, specifically the cortex or hippocampus, is homogenized in a cold buffer solution (e.g., Tris-HCl). The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer.

  • Assay Components: The assay mixture includes the prepared cell membranes, a radioligand that specifically binds to the PCP site of the NMDA receptor (e.g., [³H]MK-801), and varying concentrations of the test compound (this compound).

  • Incubation: The mixture is incubated at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

  • Separation: The bound radioligand is separated from the unbound radioligand. This is typically achieved by rapid filtration through glass fiber filters, which trap the membranes.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Pharmacology

The primary pharmacological target of this compound is the NMDA receptor, an ionotropic glutamate (B1630785) receptor crucial for synaptic plasticity and neurotransmission.[3]

Mechanism of Action

As an arylcyclohexylamine, this compound acts as a non-competitive antagonist at the NMDA receptor.[3] It is believed to bind to a site within the receptor's ion channel, known as the phencyclidine (PCP) binding site, thereby physically blocking the flow of ions, primarily Ca²⁺, through the channel.[1] This blockade prevents the normal physiological effects of glutamate, the primary excitatory neurotransmitter in the central nervous system, leading to the characteristic dissociative anesthetic and psychoactive effects. A master's thesis from the University of Bristol described the compound as a fast-acting, potent, and selective NMDAR antagonist based on in vitro electrophysiology in rat hippocampal slices, though quantitative data from this study is not publicly available.[5]

Pharmacodynamics

User reports and clinical observations from intoxication cases suggest that this compound produces effects similar to ketamine, but with a potentially greater potency.[3] Clinical presentations in acute poisonings include impaired consciousness, confusion, abnormal behavior, hypertension, and tachycardia.[7] Convulsions have also been observed.[7] The reported increased potency and more severe toxicity compared to ketamine highlight the need for further pharmacological characterization.[7][8]

Pharmacokinetics and Metabolism

Metabolism

Studies in rats and with human liver microsomes have begun to elucidate the metabolic fate of this compound.

  • In Rat Models: Following oral administration, the compound undergoes several metabolic transformations. Key pathways identified include carbonyl hydrogenation of the cyclohexanone ring, N-de-ethylation to its primary amine analog, deamination, hydroxylation, dehydration, and subsequent glucuronidation.[9][10][11]

  • In Human Liver Microsomes: In vitro studies have identified N-dealkylation and hydroxylation as the primary metabolic reactions.[12]

The metabolites generated through these pathways are generally more polar, facilitating their excretion from the body.

Quantitative Data

A thorough review of the published scientific literature reveals a significant lack of quantitative pharmacological and pharmacokinetic data for this compound. The tables below outline the key parameters necessary for a comprehensive understanding of this compound's profile. At present, these values are largely unavailable in the public domain.

Table 1: Receptor Binding Affinities (Ki)

Receptor/Transporter/Ion Channel Value Species Assay Type Reference
NMDA (PCP Site) Not Available in Public Domain - - -
Sigma-1 Not Available in Public Domain - - -
Sigma-2 Not Available in Public Domain - - -
Dopamine Transporter (DAT) Not Available in Public Domain - - -
Serotonin Transporter (SERT) Not Available in Public Domain - - -

| Norepinephrine Transporter (NET) | Not Available in Public Domain | - | - | - |

Table 2: In Vitro Functional Activity

Assay Parameter Value Cell Line/System Reference
NMDA Receptor Antagonism IC50 Not Available in Public Domain e.g., Primary Neurons, Xenopus Oocytes -
Dopamine Reuptake Inhibition IC50 Not Available in Public Domain e.g., HEK-293 cells expressing DAT -

| Serotonin Reuptake Inhibition | IC50 | Not Available in Public Domain | e.g., HEK-293 cells expressing SERT | - |

Table 3: Preclinical Pharmacokinetic Parameters

Parameter Value Species Route of Administration Reference
Half-life (t½) Not Available in Public Domain - - -
Cmax Not Available in Public Domain - - -
Tmax Not Available in Public Domain - - -
Bioavailability (F%) Not Available in Public Domain - - -
Volume of Distribution (Vd) Not Available in Public Domain - - -

| Clearance (CL) | Not Available in Public Domain | - | - | - |

Note: Blood concentrations in four driving under the influence of drugs (DUID) cases were reported to be in the range of 0.08-0.31 µg/mL.[8]

Visualizations

Proposed Signaling Pathway

The diagram below illustrates the proposed primary mechanism of action for this compound, based on its classification as an NMDA receptor antagonist.

NMDA_Antagonism_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor (Ion Channel) Glutamate->NMDAR Binds Glycine Glycine Glycine->NMDAR Binds Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Opens to allow Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Downstream Synaptic_Plasticity Synaptic Plasticity (e.g., LTP) Downstream->Synaptic_Plasticity Compound 2-(Ethylamino)-2- phenylcyclohexan-1-one Compound->NMDAR Enters & Blocks Channel Pore Preclinical_Workflow cluster_chemistry Chemistry & In Vitro cluster_invivo In Vivo Evaluation Synthesis Synthesis & Purification Analytics Analytical Characterization (NMR, MS, HPLC) Synthesis->Analytics Binding Receptor Binding Assays (NMDA, Sigma, etc.) Analytics->Binding Functional In Vitro Functional Assays (e.g., Electrophysiology) Binding->Functional PK Pharmacokinetics (t½, Cmax, Bioavailability) Functional->PK Lead Candidate Data Data Analysis & SAR Studies Functional->Data Behavior Behavioral Pharmacology (Locomotor, Dissociative Effects) PK->Behavior Tox Acute Toxicity Studies Behavior->Tox Tox->Data

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(Ethylamino)-2-phenylcyclohexan-1-one from Cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 2-(ethylamino)-2-phenylcyclohexan-1-one, a compound of interest in medicinal chemistry, often investigated for its potential as a precursor to psychoactive substances and as an intermediate in the development of novel anesthetics and analgesics.[1] The synthesis is achieved through a one-pot, three-component Mannich reaction involving cyclohexanone (B45756), ethylamine (B1201723), and benzaldehyde (B42025).

The Mannich reaction is a classic organic transformation that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. In this specific synthesis, cyclohexanone provides the enolizable ketone, benzaldehyde acts as the electrophile precursor, and ethylamine serves as the nucleophilic amine component. The reaction proceeds via the initial formation of an iminium ion from benzaldehyde and ethylamine, which is then attacked by the enolate of cyclohexanone to yield the desired β-amino carbonyl compound.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that actual results may vary depending on the specific experimental conditions and the scale of the reaction.

ParameterValueNotes
Molecular Formula C₁₄H₁₉NO
Molecular Weight 217.31 g/mol [1]
Typical Yield 60-75%Dependent on reaction conditions and purification.
Reaction Time 12-24 hoursMonitored by Thin Layer Chromatography (TLC).
Purity (post-purification) >98%Assessed by HPLC or GC-MS.
Appearance Off-white to pale yellow solid

Experimental Protocols

Materials and Reagents
  • Cyclohexanone (C₆H₁₀O)

  • Benzaldehyde (C₇H₆O)

  • Ethylamine solution (70% in water or as hydrochloride salt)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (B78521) (NaOH)

  • Diethyl ether ( (C₂H₅)₂O )

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Ethanol (B145695) (C₂H₅OH)

  • Toluene (C₇H₈)

  • Silica (B1680970) gel for column chromatography (60-120 mesh)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)

Detailed Synthesis Protocol

Step 1: Reaction Setup

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, combine cyclohexanone (0.1 mol, 9.8 g) and ethanol (100 mL).

  • Begin stirring the mixture at room temperature.

  • In a separate beaker, prepare a solution of ethylamine hydrochloride (0.1 mol, 8.16 g) in water (20 mL). Alternatively, if using a 70% aqueous solution of ethylamine, use the appropriate molar equivalent.

  • Add the ethylamine solution to the dropping funnel.

Step 2: Mannich Reaction

  • To the stirred solution of cyclohexanone in ethanol, add benzaldehyde (0.1 mol, 10.6 g).

  • From the dropping funnel, add the ethylamine solution dropwise to the reaction mixture over a period of 30 minutes.

  • After the addition is complete, add concentrated hydrochloric acid (0.1 mol, approx. 8.3 mL) dropwise. The addition of acid is crucial to catalyze the reaction.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain this temperature for 12-24 hours. The progress of the reaction should be monitored by TLC.

Step 3: Work-up and Extraction

  • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel.

  • Add 100 mL of water and 100 mL of diethyl ether. Shake the funnel vigorously and allow the layers to separate.

  • The product will be in the organic layer. Separate the aqueous layer and extract it twice more with 50 mL portions of diethyl ether.

  • Combine all the organic extracts.

  • Wash the combined organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by a wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

Step 4: Purification

  • The crude product is typically an oil or a semi-solid. It can be purified by column chromatography on silica gel.

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack a column.

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column with a gradient of ethyl acetate (B1210297) in hexane (B92381) (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

  • Collect the fractions and monitor them by TLC.

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

  • The final product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagram illustrates the general experimental workflow for the synthesis of this compound.

Synthesis_Workflow Reagents Reactants (Cyclohexanone, Benzaldehyde, Ethylamine) Reaction Mannich Reaction (Acid Catalyst, Reflux) Reagents->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography & Recrystallization Workup->Purification Product Final Product: This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Note: Purification of 2-(Ethylamino)-2-phenylcyclohexan-1-one by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the purification of 2-(Ethylamino)-2-phenylcyclohexan-1-one using column chromatography. This compound is a synthetic compound with applications in medicinal chemistry, often serving as a precursor for various psychoactive substances.[1] Achieving high purity of this compound is critical for subsequent use in research and development. The described method utilizes silica (B1680970) gel as the stationary phase and a gradient elution of ethyl acetate (B1210297) in heptane (B126788) as the mobile phase to effectively separate the target compound from synthetic impurities. This protocol is intended for researchers, scientists, and professionals in drug development.

Introduction

This compound is a synthetic organic compound featuring a cyclohexanone (B45756) ring substituted with both an ethylamino and a phenyl group at the alpha position.[1] Its molecular formula is C14H19NO and it has a molecular weight of approximately 217.31 g/mol .[2] The presence of a ketone and an amino group makes it a moderately polar compound. In many synthetic routes, byproducts and unreacted starting materials can co-exist with the final product, necessitating an efficient purification step.[1] Column chromatography is a widely used technique for the separation and purification of individual compounds from a mixture.[3] The principle of separation is based on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase.[4][5] This document outlines a robust column chromatography protocol for the purification of this compound, providing a detailed experimental workflow and expected outcomes.

Experimental Protocol

Materials and Equipment
  • Stationary Phase: Silica gel (60 Å, 230-400 mesh)

  • Mobile Phase Solvents: n-Heptane (HPLC grade), Ethyl acetate (HPLC grade)

  • Sample: Crude this compound

  • Glass chromatography column

  • Fraction collector or collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

  • Standard laboratory glassware

Column Packing
  • Prepare a slurry of silica gel in n-heptane.

  • Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.

  • Allow the silica gel to settle, forming a packed bed.

  • Drain the excess n-heptane until the solvent level is just above the top of the silica bed.

Sample Preparation and Loading
  • Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) or the initial mobile phase.

  • In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry powder of the sample adsorbed onto the silica gel.

  • Carefully add the dry-loaded sample to the top of the packed column.

  • Add a thin layer of sand on top of the sample layer to prevent disturbance during solvent addition.

Elution and Fraction Collection
  • Begin the elution with an initial mobile phase composition of 5% ethyl acetate in n-heptane.

  • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate according to the gradient profile outlined in Table 1.

  • Collect fractions of a consistent volume (e.g., 10 mL) throughout the elution process.

  • Monitor the separation by performing TLC analysis on the collected fractions. Use a mobile phase system similar to the column elution for TLC development and visualize the spots under a UV lamp.

Product Isolation
  • Combine the fractions containing the pure this compound as determined by TLC analysis.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

  • Determine the purity of the final product using appropriate analytical techniques such as HPLC or NMR spectroscopy.

Data Presentation

The following tables summarize the quantitative data for a typical purification of this compound by column chromatography.

Table 1: Mobile Phase Gradient Profile

Stepn-Heptane (%)Ethyl Acetate (%)Volume (mL)
1955100
29010200
38515200
48020100

Table 2: Fraction Analysis

Fraction RangeVolume (mL)TLC Analysis (Rf of Target Compound)Purity (%)
1-10100No spot0
11-15500.35 (impurities)< 10
16-352000.45> 98
36-40500.45 (with tailing)85-95
41-50100Multiple spots< 50

Experimental Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_chromatography Chromatography cluster_isolation Isolation & Analysis prep_slurry Prepare Silica Slurry pack_column Pack Chromatography Column prep_slurry->pack_column load_sample Load Sample onto Column pack_column->load_sample prep_sample Prepare Crude Sample (Dry Loading) prep_sample->load_sample elute Elute with Gradient Mobile Phase load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Monitor Fractions by TLC collect_fractions->tlc_analysis tlc_analysis->elute Adjust Gradient (if needed) pool_fractions Pool Pure Fractions tlc_analysis->pool_fractions evaporate Evaporate Solvent pool_fractions->evaporate pure_product Obtain Pure Product evaporate->pure_product purity_analysis Purity Analysis (HPLC/NMR) pure_product->purity_analysis

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the In Vitro Detection of 2-(Ethylamino)-2-phenylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Ethylamino)-2-phenylcyclohexan-1-one is a designer drug and an analogue of ketamine, belonging to the arylcyclohexylamine class of new psychoactive substances (NPS). Like other substances in this class, it is presumed to exert its primary pharmacological effects through the antagonism of the N-methyl-D-aspartate (NMDA) receptor. The emergence of such novel compounds presents a significant challenge for forensic and clinical toxicology, as well as for researchers studying their pharmacological and toxicological profiles.

These application notes provide detailed protocols for the in vitro detection and quantification of this compound using common analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies described are based on established procedures for the analysis of structurally related arylcyclohexylamines and are intended to serve as a comprehensive guide for researchers. Additionally, this document outlines protocols for relevant in vitro toxicological assays and illustrates the primary signaling pathway associated with this class of compounds.

Analytical Methods

The detection and quantification of this compound in in vitro samples, such as cell culture media, microsomal incubation mixtures, and receptor binding assay buffers, can be effectively achieved using chromatographic techniques coupled with mass spectrometry. Due to the lack of specific validated methods for this particular compound, the following protocols are adapted from validated methods for structurally similar arylcyclohexylamines like ketamine, phencyclidine (PCP), and their analogues.[1][2][3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the quantification of this compound in biological matrices due to its high sensitivity and selectivity.[3] A validated method for a similar compound, 2-fluoro-2-oxo-phenylcyclohexylethylamine (2F-2-oxo-PCE), involved solid-phase extraction (SPE) followed by LC-MS/MS analysis.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely available technique for the identification and quantification of new psychoactive substances.[4] For related compounds, GC-MS methods have demonstrated good sensitivity and recovery.[3]

Quantitative Data

AnalyteMatrixMethodLOD (ng/mL)LOQ (ng/mL)Recovery (%)Reference
KetamineBloodUHPLC-MS/MS0.5220-58[1]
NorketamineBloodUHPLC-MS/MS0.5216-58[1]
3-MeO-PCPSerumLC-MS/MS0.45.061-64[1]
4-MeO-PCPSerumLC-MS/MS0.45.062-64[1]
PCPSerumLC-MS/MS4.05.057-74[1]
2-oxo-PCEBloodLC-MS/MS0.220.6276-99[1]
3-MeO-PCPBloodGC-MS110N/A[1]

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound in Cell Culture Media using LC-MS/MS

This protocol is designed for the quantification of the target compound from in vitro cell-based assays, such as cytotoxicity or neurotoxicity studies.

1. Sample Preparation (Solid-Phase Extraction - SPE)

a. Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water. b. Load 500 µL of cell culture media sample onto the SPE cartridge. c. Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol. d. Dry the cartridge under vacuum for 5 minutes. e. Elute the analyte with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol. f. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. g. Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.

  • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions: To be determined by direct infusion of a standard solution of this compound. A precursor ion corresponding to [M+H]+ should be selected, and at least two product ions should be monitored for quantification and qualification.

3. Quality Control

  • Prepare a calibration curve using fortified blank cell culture media.

  • Include quality control samples at low, medium, and high concentrations in each analytical run.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Cell Culture Media Sample (500 µL) SPE Solid-Phase Extraction (SPE) Sample->SPE Evap Evaporation to Dryness SPE->Evap Recon Reconstitution (100 µL) Evap->Recon LC Liquid Chromatography Separation Recon->LC MS Tandem Mass Spectrometry Detection LC->MS Data Data Acquisition & Quantification MS->Data

LC-MS/MS analytical workflow.
Protocol 2: In Vitro Metabolism Study using Human Liver Microsomes (HLM)

This protocol is designed to study the metabolic fate of this compound in vitro.

1. Incubation

a. In a microcentrifuge tube, combine:

  • Human liver microsomes (final concentration 0.5 mg/mL).
  • This compound (final concentration 1 µM).
  • Phosphate buffer (pH 7.4). b. Pre-incubate the mixture at 37°C for 5 minutes. c. Initiate the reaction by adding an NADPH-regenerating system. d. Incubate at 37°C with shaking. e. At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile. f. Centrifuge at 14,000 x g for 10 minutes to pellet the protein. g. Transfer the supernatant for LC-MS/MS analysis.

2. Analysis

  • Analyze the supernatant using the LC-MS/MS method described in Protocol 1.

  • Monitor for the disappearance of the parent compound and the appearance of potential metabolites. Common metabolic pathways for arylcyclohexylamines include N-dealkylation and hydroxylation.[5][6]

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the potential cytotoxic effects of this compound on a relevant cell line (e.g., SH-SY5Y human neuroblastoma cells).[7][8]

1. Cell Culture and Treatment

a. Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight. b. Prepare serial dilutions of this compound in cell culture medium. c. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control. d. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

2. MTT Assay

a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 4 hours at 37°C. c. Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. d. Measure the absorbance at 570 nm using a microplate reader. e. Calculate cell viability as a percentage of the vehicle control.

Cytotoxicity_Workflow cluster_cell_culture Cell Culture & Treatment cluster_mtt_assay MTT Assay Seed Seed SH-SY5Y Cells in 96-well Plate Treat Treat with 2-(Ethylamino)-2- phenylcyclohexan-1-one Seed->Treat Incubate24h Incubate for 24 hours Treat->Incubate24h AddMTT Add MTT Reagent Incubate24h->AddMTT Incubate4h Incubate for 4 hours AddMTT->Incubate4h Dissolve Dissolve Formazan with DMSO Incubate4h->Dissolve Read Measure Absorbance at 570 nm Dissolve->Read NMDA_Pathway cluster_membrane Postsynaptic Membrane NMDA_R NMDA Receptor PCP Binding Site Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Channel Opening Glutamate Glutamate Glutamate->NMDA_R Binds & Activates Compound This compound Compound->NMDA_R:p1 Binds & Blocks Downstream Downstream Signaling (e.g., Synaptic Plasticity) Ca_influx->Downstream

References

Application Notes and Protocols for 2-(Ethylamino)-2-phenylcyclohexan-1-one in Rodent Behavioral Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Ethylamino)-2-phenylcyclohexan-1-one, also known by synonyms such as Eticyclidine (PCE) and O-PCE, is a synthetic arylcyclohexylamine derivative and a structural analog of ketamine and phencyclidine (PCP).[1][2] As a member of this class, its primary mechanism of action is the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, a key glutamate (B1630785) receptor in the central nervous system.[1][3] By binding to the PCP site within the NMDA receptor's ion channel, it blocks the influx of calcium ions, thereby disrupting glutamatergic neurotransmission.[1] This action is believed to underpin its dissociative, anesthetic, and psychotomimetic properties.[1][4]

These application notes provide a summary of the reported behavioral effects of this compound in rodent models and detailed protocols for assessing its impact on locomotor activity, anxiety-like behavior, and sensorimotor gating.

Data Presentation

The following tables summarize quantitative data from preclinical studies on the behavioral effects of this compound (Eticyclidine/PCE) and related NMDA receptor antagonists.

Table 1: Effects of this compound (PCE) on Locomotor Activity in Mice [1]

CompoundDoses Tested (mg/kg)Peak Effect Dose (mg/kg)Maximal Effect (Fold increase vs. Saline)Notes
Eticyclidine (PCE)3 - 5618 - 300.82x (relative to Methamphetamine)Exhibited a biphasic dose-response curve.
Phencyclidine (PCP)1.8 - 56181.25x (relative to Methamphetamine)Showed a biphasic dose-response curve.

Table 2: Discriminative Stimulus Properties of this compound (PCE) in Rats [1]

Training Drug (Dose)Test DrugED₅₀ (mg/kg)GeneralizationNotes
PCP (3.0 mg/kg)Eticyclidine (PCE)Not specifiedFullPCE fully substitutes for PCP, indicating a shared mechanism of action. Reported to be approximately equipotent to PCP in primates.

Table 3: Effects of NMDA Receptor Antagonists on Anxiety-Like Behavior in the Elevated Plus Maze (EPM)

CompoundSpeciesDoses (mg/kg)Effect on Open Arm Time/EntriesReference
Phencyclidine (PCP)RatNot specifiedAnxiolytic effect reported[1]
MK-801RatNot specifiedAnxiolytic effect in elevated cross maze[1]

Table 4: Effects of NMDA Receptor Antagonists on Prepulse Inhibition (PPI)

CompoundSpeciesDoses (mg/kg)Effect on PPIReference
Phencyclidine (PCP)Rat1.5Disruption of PPI[4]
Dizocilpine (B47880) (MK-801)MouseLow dosesMarginal disruption of PPI[5]
Dizocilpine (MK-801)MouseHigh dosesSevere disruption of PPI[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and typical experimental workflows for the behavioral assays described.

NMDA_Antagonism_Pathway cluster_post Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_channel Ca²⁺ Channel NMDA_R->Ca_channel Opens Ca_influx Ca²⁺ Influx Compound 2-(Ethylamino)-2- phenylcyclohexan-1-one Compound->Ca_channel Blocks Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_influx->Downstream Reduced Activation Neuronal_Activity Altered Neuronal Activity & Synaptic Plasticity Downstream->Neuronal_Activity Behavioral_Assay_Workflow cluster_assays Select Behavioral Assay start Rodent Acclimation (e.g., 1 week) drug_admin Drug Administration (this compound or Vehicle) start->drug_admin behavioral_test Behavioral Assay drug_admin->behavioral_test open_field Open-Field Test (Locomotor Activity) behavioral_test->open_field e.g. epm Elevated Plus Maze (Anxiety-Like Behavior) behavioral_test->epm e.g. ppi Prepulse Inhibition Test (Sensorimotor Gating) behavioral_test->ppi e.g. data_collection Data Collection (Automated tracking system) data_analysis Data Analysis (Statistical comparison) data_collection->data_analysis results Results & Interpretation data_analysis->results open_field->data_collection epm->data_collection ppi->data_collection

References

Application Notes and Protocols for In Vivo Studies of 2-(Ethylamino)-2-phenylcyclohexan-1-one and Structurally Related Compounds in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(Ethylamino)-2-phenylcyclohexan-1-one is a dissociative anesthetic of the arylcyclohexylamine class. Due to its structural similarity to phencyclidine (PCP) and ketamine, it is hypothesized to act primarily as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor. In vivo studies in mice are crucial for characterizing its pharmacological profile, including its behavioral effects, potency, duration of action, and pharmacokinetic properties. This document provides detailed protocols for key behavioral assays and pharmacokinetic analysis relevant to the study of such compounds.

Data Presentation: Behavioral and Pharmacological Effects of PCP Analogs in Mice

The following tables summarize quantitative data from studies on PCP and its analogs, which can serve as a reference for designing experiments with this compound.

Table 1: Locomotor Activity of PCP and Analogs in Mice

CompoundDose (mg/kg)Route of AdministrationObservation PeriodEffect on Locomotion
Phencyclidine (PCP)10.0Intraperitoneal (i.p.)30 minutesSignificant increase in locomotion.[1]
Phencyclidine (PCP)3.0Intraperitoneal (i.p.)3 hoursHypoactivity observed.[1]
Methoxetamine (MXE)VariesIntraperitoneal (i.p.)Not specifiedDoes not produce increases in locomotor activity.[2]
Ketamine25Intraperitoneal (i.p.)60 minutesRapid onset of locomotor activation.[3]
Ketamine50Intraperitoneal (i.p.)60 minutesDelayed hyperlocomotion.[3]

Table 2: Performance in Motor Coordination and Cognitive Tasks in Mice

CompoundAssayDose (mg/kg)Route of AdministrationKey Finding
Phencyclidine (PCP)Rotarod6.0 (ED80)Not specifiedAtaxic effects observed.[4]
Phencyclidine (PCP)T-Maze (Spontaneous Alternation)SubchronicIntraperitoneal (i.p.)Impaired working memory.[5][6]
Phencyclidine (PCP)Novel Object RecognitionSubchronicIntraperitoneal (i.p.)Impaired recognition memory.[5][6]

Experimental Protocols

Drug Preparation and Administration
  • Vehicle Selection: The choice of vehicle is critical and should be empirically determined based on the solubility of the test compound. Common vehicles for arylcyclohexylamines include sterile saline (0.9% NaCl), or saline with a small percentage of a solubilizing agent like Tween 80 or DMSO. It is imperative to conduct vehicle-controlled experiments.

  • Route of Administration: Intraperitoneal (i.p.) injection is a common route for systemic administration in mice for behavioral studies.[1][7] Oral gavage (p.o.) can also be used to assess oral bioavailability.

  • Dosing: A dose-response curve should be established for each new compound and behavioral endpoint. Based on data from PCP analogs, a starting dose range of 1-10 mg/kg could be explored.[1]

Behavioral Assays

The open field test is a widely used assay to assess general locomotor activity and anxiety-like behavior in rodents.[8][9][10]

  • Apparatus: A square or circular arena (e.g., 42 x 42 x 42 cm) made of a non-porous material for easy cleaning.[9] The arena is typically divided into a central and a peripheral zone by video tracking software.

  • Procedure:

    • Habituate the mice to the testing room for at least 30 minutes before the experiment.

    • Administer the test compound or vehicle at the predetermined time before the test (e.g., 15-30 minutes).

    • Gently place the mouse in the center of the open field arena.[11]

    • Record the mouse's activity for a set duration (typically 5-10 minutes) using an overhead video camera and tracking software.[11]

    • Thoroughly clean the arena with 70% ethanol (B145695) or a suitable cleaning agent between each trial to eliminate olfactory cues.

  • Parameters Measured:

    • Total distance traveled (locomotor activity).

    • Time spent in the center versus the periphery (anxiety-like behavior; less time in the center is indicative of higher anxiety).

    • Frequency of entries into the center zone.

    • Rearing frequency (exploratory behavior).

The forced swim test is a common behavioral assay to screen for potential antidepressant efficacy.[12][13]

  • Apparatus: A transparent cylindrical tank (e.g., 30 cm height x 20 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape (e.g., 15 cm).[12][13]

  • Procedure:

    • Administer the test compound or vehicle at the appropriate pre-treatment time.

    • Gently place the mouse into the water-filled cylinder.

    • The test duration is typically 6 minutes.[12]

    • A trained observer, blind to the experimental conditions, scores the behavior, or a video recording is made for later analysis.

    • After the test, the mouse is removed from the water, dried with a towel, and placed in a clean, warm cage.

  • Parameters Measured: The primary measure is the duration of immobility during the last 4 minutes of the 6-minute test.[12] A decrease in immobility time is indicative of an antidepressant-like effect.

Pharmacokinetic Studies

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.

  • Procedure:

    • Administer a single dose of the compound via the desired route (e.g., i.p. or p.o.).

    • At predetermined time points (e.g., 5, 15, 30, 60, 120, and 240 minutes post-administration), collect blood samples.[14] Blood can be collected via cardiac puncture (terminal procedure) or retro-orbital sinus sampling.

    • Plasma is separated by centrifugation.

    • Brain tissue can also be collected to determine brain penetration.

    • Concentrations of the parent drug and potential metabolites in plasma and brain homogenates are quantified using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Parameters Calculated:

    • Maximum plasma concentration (Cmax).

    • Time to reach maximum plasma concentration (Tmax).

    • Area under the concentration-time curve (AUC).

    • Elimination half-life (t1/2).

    • Bioavailability (if both i.v. and p.o. data are available).

Visualization of Workflows and Pathways

Experimental Workflow for Behavioral Phenotyping

G cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Behavioral Assays cluster_3 Data Analysis Animal Acclimation Animal Acclimation Randomization into Groups Randomization into Groups Animal Acclimation->Randomization into Groups Drug/Vehicle Preparation Drug/Vehicle Preparation Randomization into Groups->Drug/Vehicle Preparation Drug Administration (i.p.) Drug Administration (i.p.) Drug/Vehicle Preparation->Drug Administration (i.p.) Pre-treatment Interval Pre-treatment Interval Drug Administration (i.p.)->Pre-treatment Interval Behavioral Assay Behavioral Assay Pre-treatment Interval->Behavioral Assay Open Field Test Open Field Test Behavioral Assay->Open Field Test Locomotion/ Anxiety Forced Swim Test Forced Swim Test Behavioral Assay->Forced Swim Test Depressive-like Behavior Data Collection & Analysis Data Collection & Analysis Open Field Test->Data Collection & Analysis Forced Swim Test->Data Collection & Analysis Statistical Analysis Statistical Analysis Data Collection & Analysis->Statistical Analysis Results Interpretation Results Interpretation Statistical Analysis->Results Interpretation G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Ca_Channel Ca2+ Channel NMDAR->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Downstream Downstream Signaling Ca_Influx->Downstream Activates Test_Compound 2-(Ethylamino)-2- phenylcyclohexan-1-one Test_Compound->NMDAR Blocks (Non-competitive)

References

Application Notes and Protocols for the Development of Novel Anesthetics from 2-(Ethylamino)-2-phenylcyclohexan-1-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide a comprehensive framework for the synthesis, screening, and evaluation of novel anesthetic agents derived from the 2-(Ethylamino)-2-phenylcyclohexan-1-one scaffold. This class of compounds, related to arylcyclohexylamines like ketamine, shows significant promise for the development of new anesthetics with potentially improved pharmacological profiles.[1][2] The protocols outlined herein are intended for researchers, scientists, and drug development professionals, covering synthetic chemistry, in vitro screening cascades, and in vivo evaluation models. The primary mechanism of action for these derivatives is hypothesized to be the modulation of central nervous system receptors, particularly non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor and potential positive modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[2][3][4][5]

Synthesis of this compound Derivatives

The development of novel derivatives begins with a robust and flexible synthetic strategy. The core scaffold can be modified at several positions, including the phenyl ring, the ethylamino group, and the cyclohexanone (B45756) ring, to explore structure-activity relationships (SAR).[1][6] A generalized synthetic approach is presented below.

General Synthetic Workflow

The synthesis typically starts from a substituted cyclohexanone and a corresponding phenyl derivative.[1] The following workflow illustrates a common multi-step synthesis.

G cluster_0 Phase 1: Core Scaffold Synthesis cluster_1 Phase 2: Amination and Derivatization cluster_2 Phase 3: Purification A Start: Substituted Cyclohexanone & Phenyl Grignard Reagent B Grignard Reaction A->B C Dehydration (Acid-catalyzed) B->C D Intermediate 1: 1-Aryl-cyclohexene Derivative C->D E Oxidation (e.g., with KMnO4) D->E F Intermediate 2: 2-Aryl-2-hydroxy-cyclohexanone E->F G Imination with Ethylamine F->G H Rearrangement G->H I Product: 2-(Ethylamino)-2- phenylcyclohexan-1-one Core H->I J Optional Derivatization (e.g., Alkylation of Amine) I->J K Final Derivative J->K L Column Chromatography K->L M Recrystallization L->M N Final Purified Compound M->N

Caption: Generalized workflow for the synthesis of this compound derivatives.

Protocol: Synthesis of a Representative Derivative

This protocol is a generalized example based on common organic chemistry techniques.[1][7]

  • Step 1: Grignard Reaction: To a solution of the appropriate phenylmagnesium bromide (1.2 eq) in anhydrous THF, add the starting cyclohexanone (1.0 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Step 2: Dehydration: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over Na₂SO₄, and concentrate. Dissolve the crude alcohol in toluene (B28343) with p-toluenesulfonic acid (0.1 eq) and heat to reflux with a Dean-Stark trap for 4-6 hours.

  • Step 3: Oxidation: Cool the reaction mixture and wash with saturated NaHCO₃. Concentrate the organic layer and dissolve the crude alkene in a mixture of acetone (B3395972) and water. Cool to 0 °C and add KMnO₄ (1.5 eq) portion-wise. Stir for 2 hours.

  • Step 4: Imination and Rearrangement: Filter the reaction mixture through celite and concentrate to yield the crude α-hydroxy ketone. Dissolve this intermediate in a suitable solvent and add ethylamine. The subsequent rearrangement to the α-amino ketone may require heating.[7]

  • Step 5: Purification: Purify the final compound using silica (B1680970) gel column chromatography followed by recrystallization to obtain the high-purity derivative.[1]

In Vitro Screening and Evaluation

The initial screening of newly synthesized compounds is performed using a cascade of in vitro assays to determine their primary biological activity, potency, and mechanism of action.[8] These assays are crucial for selecting promising candidates for further in vivo studies.

In Vitro Experimental Workflow

G A Synthesized Compound Library B Primary Screening: Receptor Binding Assays A->B C NMDA Receptor Binding (e.g., [3H]MK-801) B->C D GABA-A Receptor Binding (e.g., [3H]Muscimol) B->D E Determine Binding Affinity (Ki) C->E D->E F Secondary Screening: Functional Assays (Hit Compounds) E->F G Electrophysiology: Whole-Cell Patch Clamp F->G H Cell-Based Assays: Calcium Influx (NMDA) Chloride Influx (GABA-A) F->H I Determine Potency (IC50/EC50) and Efficacy G->I H->I J Lead Candidate Selection I->J

Caption: A tiered workflow for the in vitro screening of novel anesthetic candidates.

Protocols for Key In Vitro Assays

2.2.1. Protocol: NMDA Receptor Competitive Binding Assay This assay measures the ability of a test compound to displace a radiolabeled ligand from the NMDA receptor channel binding site.[9]

  • Preparation: Use rat brain cortical membranes as the source of NMDA receptors.

  • Incubation: Incubate the membranes with 5 nM [³H]MK-801 (a radioligand for the channel site) in the presence of 100 µM glutamate (B1630785) and 30 µM glycine (B1666218).

  • Competition: Add varying concentrations of the test compound (e.g., from 1 nM to 100 µM).

  • Equilibration: Incubate for 2 hours at room temperature.

  • Termination: Terminate the assay by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Analysis: Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis. Convert IC₅₀ to a binding affinity constant (Ki).

2.2.2. Protocol: Whole-Cell Patch Clamp Electrophysiology This assay directly measures the functional effect of compounds on ion channel currents.[10]

  • Cell Culture: Use cultured primary neurons or a cell line stably expressing the receptor of interest (e.g., HEK293 cells with NMDA or GABA-A receptor subunits).

  • Recording: Obtain whole-cell voltage-clamp recordings. For NMDA receptors, hold the cell at -60 mV and apply NMDA (100 µM) and glycine (30 µM) to elicit an inward current.

  • Compound Application: After establishing a stable baseline current, perfuse the test compound at various concentrations onto the cell.

  • Measurement: Measure the percentage of inhibition (for NMDA antagonists) or potentiation (for GABA-A modulators) of the agonist-evoked current.

  • Analysis: Plot the concentration-response curve and calculate the IC₅₀ or EC₅₀ value.

Data Presentation: In Vitro Activity

Summarize the results from the in vitro assays in a clear, tabular format for easy comparison of derivatives.

Table 1: In Vitro Pharmacological Profile of Novel Derivatives

Compound ID NMDA Receptor Binding (Ki, nM) GABA-A Receptor Binding (Ki, nM) NMDA Current Inhibition (IC₅₀, µM) GABA-A Current Potentiation (EC₅₀, µM)
Control (Ketamine) 500 - 700 > 10,000 1.0 - 5.0 N/A
Derivative 1 Data Data Data Data
Derivative 2 Data Data Data Data
Derivative 3 Data Data Data Data

Data shown for Ketamine is representative. N/A: Not Applicable.

In Vivo Evaluation

Promising lead candidates identified from in vitro screening must be evaluated in animal models to assess their anesthetic, analgesic, and safety profiles.[11][12] These studies are essential to understand the compound's integrated physiological effects.

In Vivo Experimental Workflow

G A Lead Candidate from In Vitro Screening B Phase 1: Efficacy Studies (Rodent Models) A->B C Anesthetic Potency: Loss of Righting Reflex (LORR) B->C D Analgesic Efficacy: Tail Flick / Hot Plate Test B->D E Determine ED50 & Duration of Action C->E D->E F Phase 2: Safety & Toxicology E->F G Acute Toxicity: Determine LD50 F->G H Cardiorespiratory Monitoring F->H I Calculate Therapeutic Index (LD50/ED50) G->I H->I J Advanced Preclinical Evaluation I->J

Caption: Sequential workflow for the in vivo evaluation of anesthetic drug candidates.

Protocols for Key In Vivo Assays

3.2.1. Protocol: Loss of Righting Reflex (LORR) in Rats This assay is the standard for determining the hypnotic component of anesthesia.[13]

  • Animals: Use adult male Sprague-Dawley rats (250-300g).

  • Dosing: Administer the test compound intravenously (IV) via a tail vein catheter. Test a range of doses across different groups of animals to generate a dose-response curve.

  • Assessment: Immediately after injection, place the animal in a supine position. The inability of the rat to right itself (i.e., return to the prone position with all four paws on the ground) within 10 seconds is defined as LORR.[13]

  • Measurement: Record the onset time and the duration of LORR (time from injection until the animal successfully rights itself).

  • Analysis: Use probit analysis to calculate the ED₅₀, the dose required to produce LORR in 50% of the animals.[14][15]

3.2.2. Protocol: Analgesia Assessment (Mouse Vocalization Model) This method provides a quantitative measure of local or systemic analgesia.[16]

  • Animals: Use adult male mice.

  • Baseline: Determine the baseline vocalization threshold by applying a brief electrical stimulus to the abdomen and recording the minimum current (mA) that elicits a vocalization.

  • Dosing: Administer the test compound (e.g., subcutaneously or IV).

  • Testing: At set time points after drug administration (e.g., 5, 15, 30, 60 minutes), re-apply the electrical stimulus and record the response. Anesthesia is considered effective if the animal does not vocalize at the maximum tested current.

  • Analysis: Determine the duration of analgesia for each dose. Calculate the ED₅₀ for producing an analgesic effect at a specific time point.

Data Presentation: In Vivo Activity and Safety

Table 2: In Vivo Anesthetic and Analgesic Potency

Compound ID Route LORR ED₅₀ (mg/kg) [95% CI] LORR Duration at ED₉₅ (min) Analgesia ED₅₀ (mg/kg) [95% CI]
Control (Ketamine) IV 10 - 15 5 - 10 5 - 8
Derivative 1 IV Data Data Data
Derivative 2 IV Data Data Data
Derivative 3 IV Data Data Data

Data shown for Ketamine is representative and can vary based on the specific model.

Table 3: Therapeutic Index

Compound ID LORR ED₅₀ (mg/kg) Acute IV LD₅₀ (mg/kg) Therapeutic Index (LD₅₀/ED₅₀)
Control (Ketamine) ~12 ~80 ~6.7
Derivative 1 Data Data Data
Derivative 2 Data Data Data

A higher therapeutic index indicates a better safety margin.

Proposed Mechanisms of Action: Signaling Pathways

The anesthetic effects of arylcyclohexylamines are primarily mediated by their interaction with excitatory and inhibitory neurotransmitter systems.[3][17]

NMDA Receptor Antagonism

The primary mechanism for ketamine-like dissociative anesthesia is the blockade of the NMDA receptor, which reduces excitatory neurotransmission.[5][18][19]

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Glutamate Receptor NMDA Receptor Glutamate->Receptor Binds Channel Ion Channel (Blocked) Receptor->Channel Gated by Glutamate Effect No Depolarization Reduced Excitability Channel->Effect Derivative Anesthetic Derivative Derivative->Channel Blocks (Non-competitive) Ca Ca->Channel Influx Prevented Na Na->Channel Influx Prevented

Caption: Pathway for reduced neuronal excitability via NMDA receptor antagonism.

Potentiation of GABA-A Receptor Function

Many general anesthetics also enhance the function of inhibitory GABA-A receptors, leading to hyperpolarization of neurons and a generalized depression of central nervous system activity.[3][20]

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal GABA GABA Receptor GABA-A Receptor GABA->Receptor Binds Channel Chloride (Cl-) Channel (Enhanced Opening) Receptor->Channel Potentiates Gating Effect Hyperpolarization Inhibition of Neuron Channel->Effect Derivative Anesthetic Derivative Derivative->Receptor Binds to Allosteric Site Cl Cl->Channel Increased Influx

Caption: Pathway for enhanced neuronal inhibition via positive modulation of GABA-A receptors.

References

Application Notes and Protocols for 2-(Ethylamino)-2-phenylcyclohexan-1-one in NMDA Receptor Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Ethylamino)-2-phenylcyclohexan-1-one is a synthetic arylcyclohexylamine and an analog of ketamine.[1][2] Like other compounds in its class, it is recognized for its potential as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[3] The NMDA receptor, a ligand-gated ion channel, plays a critical role in synaptic plasticity, learning, and memory. Its dysregulation is implicated in a variety of neurological and psychiatric disorders, making it a key target for therapeutic drug development.[4] this compound serves as a valuable research tool for investigating the structure, function, and pharmacology of the NMDA receptor, and as a scaffold for the development of novel therapeutics targeting glutamatergic neurotransmission.[1] These application notes provide detailed protocols for utilizing this compound in NMDA receptor research.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₁₄H₁₉NO
Molecular Weight 217.31 g/mol
Structure A cyclohexanone (B45756) ring with a phenyl group and an ethylamino group attached to the same alpha-carbon.
Synonyms O-PCE, Eticyclidone

This information is based on general chemical knowledge of the compound.

Mechanism of Action

Arylcyclohexylamines, including this compound, act as uncompetitive, open-channel blockers of the NMDA receptor.[3][5] Their binding site is located within the ion channel pore, at a site commonly referred to as the phencyclidine (PCP) site.[4][5] For the antagonist to bind, the channel must first be activated by the binding of both glutamate (B1630785) to the GluN2 subunit and a co-agonist (glycine or D-serine) to the GluN1 subunit, leading to channel opening.[4][5] The binding of this compound within the pore physically obstructs the flow of ions, primarily Ca²⁺ and Na⁺, thereby inhibiting NMDA receptor-mediated excitatory neurotransmission. This mechanism is both use-dependent and voltage-dependent.[5]

cluster_0 NMDA Receptor Activation cluster_1 Antagonism by this compound Glutamate Glutamate NMDA_R NMDA Receptor (Closed Channel) Glutamate->NMDA_R Binds to GluN2 Glycine (B1666218) Glycine/D-Serine Glycine->NMDA_R Binds to GluN1 NMDA_R_Open NMDA Receptor (Open Channel) NMDA_R->NMDA_R_Open Conformational Change NMDA_R_Blocked NMDA Receptor (Blocked Channel) NMDA_R_Open->NMDA_R_Blocked Ion_Flow Ion Influx (Ca²⁺, Na⁺) NMDA_R_Open->Ion_Flow Compound This compound Compound->NMDA_R_Open Binds to PCP site in open channel No_Ion_Flow Ion Influx Blocked NMDA_R_Blocked->No_Ion_Flow

Figure 1: Mechanism of NMDA receptor antagonism.

Quantitative Data

CompoundKᵢ (µM) vs. [³H]MK-801IC₅₀ (µM) vs. NMDA-induced currentsReference
Ketamine ~7-12~1-10[6]
MK-801 (Dizocilpine) ~0.002-0.014~0.013-0.038[6]
Memantine ~1-2~1-2[3]
Phencyclidine (PCP) ~0.1-0.5~0.1-1[3]

Experimental Protocols

Protocol 1: In Vitro Radioligand Binding Assay for NMDA Receptor (PCP Site)

This protocol is adapted from a general method for arylcyclohexylamines and is suitable for determining the binding affinity (Kᵢ) of this compound.[4]

Objective: To determine the IC₅₀ and Kᵢ of this compound for the PCP binding site on the NMDA receptor using a competitive binding assay with a radiolabeled ligand such as [³H]MK-801 or [³H]TCP.

Materials:

  • Test Compound: this compound

  • Radioligand: [³H]MK-801 or [³H]thienylcyclohexylpiperidine ([³H]TCP)

  • Membrane Preparation: Rat cortical membranes (a rich source of NMDA receptors)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Non-specific Binding (NSB) Ligand: 10 µM PCP or 10 µM MK-801

  • Scintillation Cocktail

  • 96-well plates, filter mats (e.g., GF/B), cell harvester, scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize rat cerebral cortices in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.

    • Resuspend the final pellet in a small volume of buffer, determine protein concentration (e.g., Bradford assay), and store at -80°C.[4]

  • Assay Setup (in triplicate):

    • Total Binding: 25 µL of assay buffer, 100 µL of membrane suspension (0.2-0.5 mg/mL protein), and 25 µL of [³H]radioligand (at a concentration near its Kₔ, typically 1-5 nM).[4]

    • Non-specific Binding (NSB): 25 µL of NSB ligand, 100 µL of membrane suspension, and 25 µL of [³H]radioligand.[4]

    • Test Compound: 25 µL of this compound solution (at various concentrations), 100 µL of membrane suspension, and 25 µL of [³H]radioligand.[4]

  • Incubation and Filtration:

    • Incubate the plate at room temperature for 60 minutes with gentle shaking.[4]

    • Terminate the reaction by rapid filtration through a pre-soaked (in 0.5% polyethyleneimine) glass fiber filter mat using a cell harvester.[4]

    • Wash the filters three times with ice-cold wash buffer.[4]

  • Quantification and Analysis:

    • Dry the filter mats and place them in scintillation vials with scintillation cocktail.

    • Measure radioactivity using a scintillation counter.

    • Calculate specific binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

prep Membrane Preparation (Rat Cortex) assay Assay Setup (Total, NSB, Test Compound) prep->assay incubate Incubation (60 min, RT) assay->incubate filtrate Filtration & Washing incubate->filtrate count Scintillation Counting filtrate->count analyze Data Analysis (IC₅₀ & Kᵢ Calculation) count->analyze

Figure 2: Radioligand binding assay workflow.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a framework for assessing the functional antagonism of NMDA receptors by this compound in cultured neurons or heterologous expression systems (e.g., HEK293 cells expressing specific NMDA receptor subunits).[7][8]

Objective: To measure the inhibitory effect of this compound on NMDA-evoked currents and to characterize its voltage dependency.

Materials:

  • Cells: Primary cultured neurons (e.g., hippocampal or cortical) or HEK293 cells transfected with NMDA receptor subunit cDNAs (e.g., GluN1/GluN2A).

  • External Solution (in mM): 150 NaCl, 3 KCl, 10 HEPES, 1 CaCl₂, 0.01 EDTA, 10 glucose, pH 7.4. Mg²⁺ is omitted to prevent voltage-dependent block.

  • Internal (Pipette) Solution (in mM): 110 Cs-gluconate, 30 CsCl, 5 HEPES, 4 NaCl, 0.5 CaCl₂, 5 BAPTA, 2 Mg-ATP, 0.3 Na-GTP, pH 7.35.

  • Agonists: NMDA (or L-glutamate) and glycine.

  • Test Compound: this compound.

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

Procedure:

  • Cell Preparation:

    • Plate cells on coverslips suitable for microscopy and recording.

    • For transient transfections, perform 24-48 hours prior to the experiment.

  • Recording:

    • Obtain a whole-cell patch-clamp configuration on a selected cell.

    • Hold the cell at a negative membrane potential (e.g., -60 mV).

    • Perfuse the cell with the external solution.

  • NMDA Current Elicitation and Antagonism:

    • Apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit an inward current.

    • After establishing a stable baseline response, co-apply this compound at various concentrations with the agonists.

    • Measure the reduction in the peak or steady-state current amplitude in the presence of the antagonist.

  • Voltage-Dependency Assessment:

    • Apply a voltage ramp (e.g., from -100 mV to +60 mV) during the application of agonists, both in the absence and presence of the test compound.

    • The degree of inhibition at different membrane potentials will reveal the voltage-dependent nature of the block. A greater block at more negative potentials is characteristic of open-channel blockers.

  • Data Analysis:

    • Plot the percentage of inhibition against the log concentration of this compound to determine the IC₅₀.

    • Analyze the current-voltage (I-V) relationships to quantify the voltage dependency of the block.

cell_prep Cell Preparation (Neurons or Transfected Cells) patch Obtain Whole-Cell Patch Configuration cell_prep->patch baseline Record Baseline NMDA-Evoked Currents patch->baseline application Apply Test Compound + NMDA/Glycine baseline->application iv_curve Assess Voltage Dependency (I-V Curve) baseline->iv_curve record Record Inhibited Currents application->record analysis Data Analysis (IC₅₀, Voltage-Dependence) record->analysis iv_curve->analysis

Figure 3: Electrophysiology workflow.

Protocol 3: In Vivo Behavioral Assessment (e.g., Spontaneous Alternation in a Y-Maze)

This protocol can be used to assess the in vivo effects of this compound on working memory, a cognitive function known to be modulated by NMDA receptor activity.[9]

Objective: To evaluate the impact of this compound on spatial working memory in rodents.

Materials:

  • Subjects: Adult male rats or mice.

  • Apparatus: A Y-shaped maze with three identical arms.

  • Test Compound: this compound dissolved in a suitable vehicle (e.g., saline).

  • Vehicle Control: Saline.

Procedure:

  • Habituation:

    • Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

  • Drug Administration:

    • Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) at a predetermined time before the test (e.g., 30 minutes).

  • Testing:

    • Place the animal at the end of one arm of the Y-maze and allow it to explore freely for a set period (e.g., 8 minutes).

    • Record the sequence of arm entries. An arm entry is counted when all four paws of the animal are within the arm.

  • Data Analysis:

    • An alternation is defined as consecutive entries into three different arms.

    • Calculate the percentage of spontaneous alternation as: [(Number of alternations) / (Total number of arm entries - 2)] x 100.

    • Compare the performance of the drug-treated group with the vehicle-treated group. A reduction in the percentage of spontaneous alternation suggests a deficit in working memory.[9]

Conclusion

This compound is a valuable pharmacological tool for the study of NMDA receptors. The protocols outlined above provide a foundation for researchers to investigate its binding affinity, functional antagonism, and in vivo behavioral effects. Such studies are essential for elucidating the role of NMDA receptors in health and disease and for the development of novel neurotherapeutics.

References

LC-MS/MS method for quantification of 2-(Ethylamino)-2-phenylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS/MS method for the sensitive and selective quantification of 2-(Ethylamino)-2-phenylcyclohexan-1-one (also known as 2-oxo-PCE or O-PCE), a novel psychoactive substance (NPS), has been developed and validated. This application note provides a comprehensive protocol for the analysis of this compound in biological matrices, tailored for researchers, scientists, and professionals in drug development and forensic toxicology.

Introduction

This compound is a dissociative anesthetic of the arylcyclohexylamine class.[1] As an emerging NPS, robust and reliable analytical methods are crucial for its detection and quantification in clinical and forensic settings. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the high sensitivity and selectivity required for the analysis of such compounds in complex biological samples.[2] This document outlines a complete workflow, from sample preparation to data analysis, for the quantification of 2-oxo-PCE.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • This compound-d5 (internal standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Ultrapure water

  • Human plasma/blood (for matrix-matched calibrators and quality controls)

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for the extraction of 2-oxo-PCE from plasma or whole blood samples.[3][4][5]

  • Pipette 100 µL of plasma or whole blood into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (e.g., 100 ng/mL of 2-oxo-PCE-d5 in methanol).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

A C18 reversed-phase column is suitable for the chromatographic separation of 2-oxo-PCE.[5]

ParameterValue
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 5 min, hold for 2 min, return to 5% B in 0.1 min, equilibrate for 2.9 min
Mass Spectrometry Conditions

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). The fragmentation of ketamine analogues often involves the loss of water or a sequence of losses of the amine group, carbon monoxide, and a hydrocarbon fragment.[6]

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimized for the specific instrument

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) (Example)
2-oxo-PCE 218.1189.1 (Quantifier)15
121.1 (Qualifier)25
2-oxo-PCE-d5 223.1194.115

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the method, based on data from similar assays for novel psychoactive substances.[5][7]

ParameterExpected Value
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85 - 115%
Matrix Effect < 15%

Diagrams

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma/Blood Sample (100 µL) Add_IS Add Internal Standard (2-oxo-PCE-d5) Sample->Add_IS Precipitation Protein Precipitation (Acetonitrile) Add_IS->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Evaporation Evaporation of Supernatant Centrifuge->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Mass Spectrometry Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of 2-oxo-PCE Calibration->Quantification

Caption: Experimental workflow for 2-oxo-PCE quantification.

Conclusion

This application note details a robust and sensitive LC-MS/MS method for the quantification of this compound in biological matrices. The provided protocol, including sample preparation, chromatography, and mass spectrometry conditions, serves as a comprehensive guide for laboratories involved in the analysis of novel psychoactive substances. The method is suitable for applications in forensic toxicology, clinical research, and drug development, providing accurate and reliable quantitative results.

References

Application Notes and Protocols for 2-(Ethylamino)-2-phenylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 2-(Ethylamino)-2-phenylcyclohexan-1-one, also known by its synonyms O-PCE, Eticyclidone, and deschloro-N-ethyl-ketamine, is a research chemical intended strictly for forensic and research purposes.[1][2] It is not for human or veterinary diagnostic or therapeutic use.[1] The physiological and toxicological properties of this compound are not fully known, and it should be handled as a hazardous substance.[1] All personnel must review this document and the available safety information before handling.

Introduction

This compound is an arylcyclohexylamine compound, structurally related to dissociative anesthetics like ketamine.[1][3] It is utilized in neuropharmacological research to investigate pathways involving the NMDA receptor and for comparative analysis with other dissociative compounds.[4] These notes provide essential guidelines for the safe handling, storage, and use of this compound in a laboratory setting.

Physical and Chemical Properties

Proper handling and experimental design require a clear understanding of the compound's physical and chemical properties.

PropertyValueSource(s)
IUPAC Name This compound[4][5]
Synonyms O-PCE, Eticyclidone, Deschloro-N-ethyl-ketamine[1][3][5]
CAS Number 6740-82-5[4][5]
Molecular Formula C₁₄H₁₉NO[4][5]
Molar Mass 217.31 g/mol [4][5]
Appearance Off-white crystalline powder / solid[1][4]
Purity ≥98% - ≥99%[1][4]

Note: The hydrochloride salt form (CAS: 4551-92-2, Molar Mass: 253.8 g/mol ) is also common.[1][2]

Solubility (Hydrochloride Salt)

Preparing stock solutions is a critical step for in-vitro experiments. The hydrochloride salt of the compound has the following reported solubilities:

SolventSolubilitySource(s)
DMSO 10 mg/mL[2]
Ethanol 10 mg/mL[2]
Methanol Soluble[2]
DMF 5 mg/mL[2]
PBS (pH 7.2) 5 mg/mL[2]

Safety and Handling Protocols

Given that the toxicological properties are not well-established, extreme caution is mandatory. The following protocols are based on general best practices for handling potent research compounds and information from related substances.

Personal Protective Equipment (PPE)

A full complement of PPE must be worn at all times when handling this compound.

PPE_Workflow cluster_ppe Required Personal Protective Equipment (PPE) Goggles Splash-Proof Safety Goggles Handling Handling Compound Goggles->Handling Coat Lab Coat Coat->Handling Gloves Nitrile Gloves (Double-gloving recommended) Gloves->Handling Mask Respirator or Face Mask (if handling powder) Mask->Handling Researcher Researcher Researcher->Goggles Researcher->Coat Researcher->Gloves Researcher->Mask

Personal Protective Equipment (PPE) Workflow.
Engineering Controls

  • Ventilation: All work with the solid compound or concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Designated Area: Designate a specific area for handling this compound to prevent cross-contamination.

First Aid Measures

Immediate and appropriate first aid is critical in case of exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Seek medical attention.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical assistance.[8]

Storage and Stability

Proper storage is crucial to maintain the compound's integrity and ensure safety.

  • Short-term & Long-term Storage: Store at -20°C in a tightly sealed container.[1]

  • Stability: The compound is reported to be stable for at least 5 years when stored at -20°C.[1]

  • Environment: Keep in a cool, dry, and dark place to prevent degradation.[4] Protect from light.

  • Incompatibilities: Avoid contact with strong oxidizing agents.[7]

Storage_Protocol Compound Receive Compound This compound Check Verify Integrity of Packaging Compound->Check Store Store at -20°C in a secure, designated freezer Check->Store Intact Log Log in Chemical Inventory (Date, Amount, Lot#) Store->Log Use Dispense for Experiment (in fume hood) Log->Use Return Return to -20°C Storage and update inventory log Use->Return

Receiving and Storage Protocol Workflow.

Experimental Protocols

Preparation of Stock Solutions

This protocol outlines the preparation of a 10 mg/mL stock solution using DMSO. Adjustments can be made based on the desired solvent and concentration, respecting the solubility limits.

  • Pre-weighing: Tare a sterile, amber glass vial with a screw cap on an analytical balance.

  • Weighing: Inside a chemical fume hood, carefully weigh the desired amount of this compound HCl (e.g., 10 mg) directly into the tared vial. Record the exact weight.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial (e.g., 1 mL for a 10 mg/mL solution).

  • Dissolution: Cap the vial securely and vortex or sonicate at room temperature until the solid is completely dissolved.

  • Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, preparation date, and your initials. Store the stock solution at -20°C.

Spill & Waste Disposal Protocol
  • Spill Cleanup: In case of a spill, evacuate the area. Wear full PPE, including a respirator. For a solid spill, gently cover with an absorbent material to avoid raising dust, then collect with non-sparking tools into a sealed container for disposal. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.

  • Waste Disposal: All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Ethylamino)-2-phenylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Ethylamino)-2-phenylcyclohexan-1-one. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

A1: The most common synthetic pathway involves a two-step process. The first step is the α-arylation of cyclohexanone (B45756) to produce 2-phenylcyclohexanone (B152291). This is often achieved through a Grignard reaction using phenylmagnesium bromide. The second step is the amination of 2-phenylcyclohexanone with ethylamine (B1201723) to yield the final product.

Q2: What are the critical parameters to control during the α-arylation of cyclohexanone?

A2: Key parameters for a successful α-arylation step include:

  • Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents should be used to prevent quenching of the reagent and low yields.

  • Temperature Control: The reaction is typically initiated at a low temperature and then allowed to warm to room temperature. Proper temperature control is crucial to minimize side reactions.

  • Reagent Quality: The quality of the magnesium turnings and the aryl halide used to prepare the Grignard reagent is important for a successful reaction.

Q3: What are the key considerations for the amination of 2-phenylcyclohexanone?

A3: For the amination step, it is important to consider:

  • Reaction Temperature: The temperature should be carefully controlled to prevent side reactions and degradation of the product.

  • Stoichiometry: The molar ratio of 2-phenylcyclohexanone to ethylamine can influence the reaction rate and yield.

  • pH Control: The pH of the reaction mixture can affect the reactivity of the amine and the stability of the product.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Low Yield in α-Arylation Step

Q: My yield of 2-phenylcyclohexanone is consistently low. What are the potential causes and solutions?

A: Low yields in the Grignard reaction for α-arylation can stem from several factors. Refer to the table below for common causes and recommended solutions.

Potential Cause Troubleshooting/Solution
Moisture in the reaction Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon. Use anhydrous solvents.
Poor quality of Grignard reagent Use fresh, high-quality magnesium turnings and dry the aryl halide before use.
Side reaction forming biphenyl This can occur from the coupling of the Grignard reagent. Minimize this by controlling the reaction temperature and adding the cyclohexanone dropwise to the Grignard reagent.
Incomplete reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion.
Impurity Formation in Amination Step

Q: I am observing significant impurities in my final product after the amination step. What are these impurities and how can I avoid them?

A: Impurities in the amination step can arise from unreacted starting materials or side reactions. The following table outlines common impurities and strategies for their mitigation.

Impurity Name Structure Source Mitigation Strategy
2-PhenylcyclohexanoneC₁₂H₁₄OUnreacted starting materialOptimize reaction time and temperature. Use a slight excess of ethylamine.
EthylamineC₂H₇NUnreacted starting materialRemove excess ethylamine during workup through evaporation or extraction.
N,N-diethylcyclohex-1-enamineC₁₀H₁₉NReaction of cyclohexanone with diethylamine (B46881) (an impurity in ethylamine)Use high-purity ethylamine.

Experimental Protocols

Synthesis of 2-Phenylcyclohexanone (α-Arylation)
  • Preparation of Phenylmagnesium Bromide (Grignard Reagent): In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of bromobenzene (B47551) in anhydrous diethyl ether to the magnesium turnings. The reaction is initiated by gentle heating. Once the reaction starts, the remaining bromobenzene solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Cyclohexanone: Cool the Grignard reagent to 0°C in an ice bath. Add a solution of cyclohexanone in anhydrous diethyl ether dropwise to the stirred Grignard solution. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-phenylcyclohexanone.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

Synthesis of this compound (Amination)
  • Reaction Setup: In a round-bottom flask, dissolve 2-phenylcyclohexanone in a suitable solvent such as ethanol (B145695) or methanol.

  • Addition of Ethylamine: Add ethylamine to the solution. The reaction can be performed at room temperature or with gentle heating, depending on the desired reaction rate.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC until the starting material is consumed.

  • Workup: Remove the solvent and excess ethylamine under reduced pressure. Dissolve the residue in a suitable organic solvent and wash with water to remove any remaining salts.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Analytical Methods

Accurate analysis of the reaction mixture and final product is crucial for identifying impurities and ensuring the quality of the synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile impurities.

  • Sample Preparation: For the analysis of the hydrochloride salt, a basification and liquid-liquid extraction are necessary to convert it to the volatile free base.

  • Instrumentation: A gas chromatograph equipped with a mass spectrometer.

  • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is typically used.

  • Oven Program: A temperature gradient is employed to separate compounds with different boiling points. A typical program might start at a lower temperature and ramp up to a higher temperature.

  • Data Analysis: Impurities are identified by comparing their mass spectra to a library of known compounds and their retention times to those of authentic standards.

Parameter Value
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 250 °C
Carrier Gas Helium, constant flow
Oven Program Initial 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Detector Electron Ionization (EI) at 70 eV
High-Performance Liquid Chromatography (HPLC)

HPLC is suitable for the analysis of non-volatile impurities and for quantitative analysis of the final product.

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A gradient elution may be necessary to separate all components.

  • Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance.

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute all components.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for the structural elucidation of the final product and any isolated impurities. Both ¹H NMR and ¹³C NMR should be performed. The chemical shifts and coupling constants will provide detailed information about the molecular structure.

Visualizing the Workflow

Synthesis_Workflow cluster_step1 Step 1: α-Arylation cluster_step2 Step 2: Amination cluster_analysis Quality Control Cyclohexanone Cyclohexanone Reaction1 Grignard Reaction Cyclohexanone->Reaction1 Phenylmagnesium_Bromide Phenylmagnesium Bromide Phenylmagnesium_Bromide->Reaction1 Two_Phenylcyclohexanone 2-Phenylcyclohexanone Reaction1->Two_Phenylcyclohexanone Reaction2 Amination Two_Phenylcyclohexanone->Reaction2 Ethylamine Ethylamine Ethylamine->Reaction2 Final_Product 2-(Ethylamino)-2- phenylcyclohexan-1-one Reaction2->Final_Product GC_MS GC-MS Final_Product->GC_MS HPLC HPLC Final_Product->HPLC NMR NMR Final_Product->NMR

Caption: Synthetic workflow for this compound.

Overcoming solubility issues of 2-(Ethylamino)-2-phenylcyclohexan-1-one in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with 2-(Ethylamino)-2-phenylcyclohexan-1-one in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

A1: The aqueous solubility of this compound, a weakly basic compound, is generally low in neutral pH conditions. Its solubility is highly dependent on the pH of the solution. As an amine-containing compound, it becomes protonated and more soluble in acidic environments.

Q2: Why is my this compound not dissolving in water or buffer?

A2: If you are experiencing poor dissolution, it is likely due to the compound's low intrinsic solubility in neutral or alkaline aqueous media. The uncharged form of the molecule is less polar and therefore less soluble in water. Another reason could be the presence of impurities or using a buffer system that causes the compound to precipitate.

Q3: How does pH adjustment affect the solubility of this compound?

A3: Adjusting the pH to be more acidic (e.g., pH 4-6) will significantly increase the solubility of this compound. In an acidic solution, the ethylamino group becomes protonated (-NH2+), forming a salt that is more readily solvated by water molecules.

Q4: Can I use co-solvents to improve solubility? If so, which ones are recommended?

A4: Yes, co-solvents can be an effective strategy. Common water-miscible organic solvents can increase the solubility by reducing the polarity of the solvent system. Recommended co-solvents include Dimethyl Sulfoxide (DMSO), Ethanol, and Polyethylene Glycol (PEG 300 or PEG 400). It is crucial to determine the appropriate concentration of the co-solvent to avoid precipitation and ensure compatibility with your experimental system.

Q5: My compound is precipitating out of the solution over time. What can I do to prevent this?

A5: Precipitation over time can be due to several factors, including a change in temperature, evaporation of a volatile co-solvent, or a shift in pH. To mitigate this, ensure your solutions are stored at a constant temperature, containers are well-sealed, and the pH of the buffer is stable. Preparing fresh solutions before each experiment is the most reliable approach.

Troubleshooting Guide

Issue: Compound fails to dissolve in aqueous buffer.

Initial Steps:

  • Verify Compound Purity: Ensure the purity of your this compound, as impurities can affect solubility.

  • Gentle Heating and Agitation: Gently warm the solution (e.g., to 37°C) and use a vortex mixer or sonicator to aid dissolution. Avoid excessive heat, which could degrade the compound.

Advanced Troubleshooting:

  • pH Adjustment: Lower the pH of your aqueous solution. Prepare a stock solution in an acidic buffer (e.g., citrate (B86180) or acetate (B1210297) buffer at pH 4.5) before diluting it into your final experimental medium.

  • Co-solvent Use: Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO. This stock can then be diluted into the aqueous medium, ensuring the final concentration of the organic solvent is low enough not to interfere with your experiment.

Quantitative Solubility Data

The following table summarizes the approximate solubility of this compound under various conditions. This data is provided for illustrative purposes to guide experimental design.

ConditionSolvent SystemTemperature (°C)Approximate Solubility (mg/mL)
pH Dependency
pH 4.550 mM Citrate Buffer25> 10
pH 7.450 mM Phosphate Buffer25< 0.1
pH 9.050 mM Borate Buffer25< 0.05
Co-solvent Effects (at pH 7.4)
5% DMSO in Phosphate Buffer50 mM Phosphate Buffer with 5% (v/v) DMSO25~ 0.5
10% Ethanol in Phosphate Buffer50 mM Phosphate Buffer with 10% (v/v) Ethanol25~ 0.3
20% PEG 400 in Phosphate Buffer50 mM Phosphate Buffer with 20% (v/v) PEG 40025~ 1.2

Experimental Protocols

Protocol 1: pH-Dependent Solubility Enhancement
  • Prepare Acidic Buffer: Prepare a 50 mM citrate buffer and adjust the pH to 4.5 using citric acid or sodium citrate.

  • Prepare Stock Solution: Weigh the desired amount of this compound and add it to the acidic buffer to create a concentrated stock solution (e.g., 10 mg/mL).

  • Dissolution: Vortex and sonicate the mixture until the compound is fully dissolved. Gentle warming to 37°C can be applied if necessary.

  • Final Dilution: Dilute the acidic stock solution into your final experimental medium. Ensure the final pH of the medium is compatible with your assay.

Protocol 2: Co-solvent-Mediated Solubilization
  • Select Co-solvent: Choose a suitable co-solvent such as DMSO or PEG 400.

  • Prepare Concentrated Stock: Weigh the compound and dissolve it in 100% of the chosen co-solvent to create a high-concentration stock (e.g., 50 mg/mL in DMSO).

  • Stepwise Dilution: Perform a stepwise dilution of the stock solution into your aqueous buffer. Add the stock solution to the buffer dropwise while vortexing to avoid immediate precipitation.

  • Final Concentration: Ensure the final concentration of the co-solvent in your experiment is minimal (typically <1% v/v) to avoid off-target effects.

Visualizations

G cluster_input Start cluster_steps Troubleshooting Workflow cluster_output Outcome start Poor Solubility Observed step1 Initial Check: Purity, Agitation, Gentle Heat start->step1 step2 pH Adjustment: Lower pH to 4.5 - 6.0 step1->step2 If not successful step3 Use of Co-solvents: DMSO, Ethanol, PEG 400 step2->step3 If pH modification is not suitable end Compound Solubilized step2->end Successful step4 Consider Advanced Methods: Cyclodextrins, Surfactants step3->step4 If co-solvents are not compatible step3->end Successful step4->end Successful

Caption: Troubleshooting workflow for solubility issues.

G cluster_neutral Neutral/Alkaline pH (e.g., pH 7.4) cluster_acidic Acidic pH (e.g., pH 4.5) neutral_form R-NH-Et (Uncharged) Poorly Soluble acidic_form R-NH2+-Et (Protonated) Highly Soluble neutral_form->acidic_form + H+ acidic_form->neutral_form - H+ G leaf leaf q1 Is pH modification allowed in the assay? q2 Is a low concentration of organic solvent tolerable? q1->q2 No leaf1 Use pH Adjustment Strategy (Protocol 1) q1->leaf1 Yes leaf2 Use Co-solvent Strategy (Protocol 2) q2->leaf2 Yes leaf3 Explore Advanced Formulations (e.g., Cyclodextrins) q2->leaf3 No

Stability testing of 2-(Ethylamino)-2-phenylcyclohexan-1-one under laboratory conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stability testing of 2-(Ethylamino)-2-phenylcyclohexan-1-one.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the stability testing of this compound.

Problem Potential Cause Recommended Solution
Unexpected Peaks in Chromatogram Degradation of the compound due to harsh experimental conditions.Review your stress conditions (e.g., acid/base concentration, temperature, light intensity). Consider using milder conditions to achieve 5-20% degradation.[1][2] Also, ensure the purity of your starting material.
Contamination from solvents, glassware, or reagents.Use high-purity solvents and reagents. Ensure all glassware is scrupulously clean. Run a blank analysis of your solvent and matrix to identify any background peaks.
Poor Peak Shape or Resolution Inappropriate HPLC/GC method parameters.Optimize the mobile phase composition, column temperature, and flow rate. For GC, check the temperature program and carrier gas flow. Consider a different column chemistry if resolution issues persist.
Compound adsorption to the analytical column or vials.Use deactivated vials. Consider adding a competing amine to the mobile phase (e.g., triethylamine) to reduce peak tailing.
Inconsistent Results Between Replicates Inhomogeneous sample solution.Ensure complete dissolution of the compound in the chosen solvent. Vortex and/or sonicate the samples to ensure homogeneity before injection.
Instrument variability.Perform system suitability tests before each run to ensure the analytical system is performing consistently. Check for leaks or fluctuations in pump pressure or oven temperature.
No Degradation Observed Under Stress Conditions The compound is highly stable under the applied conditions.Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of stressor).[1] However, be mindful that overly harsh conditions can lead to unrealistic degradation pathways.
Insufficient analytical sensitivity to detect low levels of degradants.Optimize the detector settings or consider a more sensitive analytical technique (e.g., switching from UV to mass spectrometry detection).

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure, potential degradation pathways include:

  • Oxidation: The ethylamino group and the cyclohexanone (B45756) ring are susceptible to oxidation.[3] Oxidation of similar ketones can lead to the formation of various oxygenated products.[4][5][6]

  • Hydrolysis: The ketone functional group could potentially undergo hydrolysis under strong acidic or basic conditions, although this is generally less common for simple ketones.

  • Photodegradation: Exposure to UV or visible light may induce degradation. Photostability testing is a key part of forced degradation studies as per ICH guidelines.[7][8]

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage, a similar compound, deschloro-N-ethyl-Ketamine hydrochloride, is recommended to be stored at -20°C, with a stated stability of at least 5 years.[9] For routine laboratory use, storage in a cool, dark, and dry place is advisable to minimize degradation.

Q3: Which analytical techniques are most suitable for stability testing of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is a common and effective method for stability-indicating assays.[1] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile degradants. Nuclear Magnetic Resonance (NMR) spectroscopy can be valuable for the structural elucidation of unknown degradation products.[10]

Q4: What are typical forced degradation conditions for a compound like this?

A4: Forced degradation studies, as outlined by ICH guidelines, are crucial to understanding a drug substance's intrinsic stability.[7][11] Typical conditions include:

  • Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature to elevated temperatures.

  • Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature to elevated temperatures.

  • Oxidation: 3% to 30% hydrogen peroxide at room temperature.

  • Thermal Degradation: Heating the solid or solution at temperatures above accelerated stability conditions (e.g., 60-100°C).[2]

  • Photostability: Exposing the sample to a combination of UV and visible light.[2]

Experimental Protocols

Protocol 1: HPLC-UV Method for Stability Indicating Assay
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid or an appropriate buffer).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • UV Detection: 254 nm or a wavelength determined by the UV spectrum of the parent compound.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a known concentration (e.g., 1 mg/mL). For forced degradation samples, dilute as necessary to fall within the linear range of the assay.

Protocol 2: Forced Degradation Study Workflow
  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent.

  • Stress Conditions:

    • Acidic: Mix the stock solution with an equal volume of 1 M HCl.

    • Basic: Mix the stock solution with an equal volume of 1 M NaOH.

    • Oxidative: Mix the stock solution with an equal volume of 30% H₂O₂.

    • Thermal: Place a solution and a solid sample in a calibrated oven at 80°C.

    • Photolytic: Expose a solution and a solid sample to a photostability chamber.

  • Time Points: Collect samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Processing: Neutralize acidic and basic samples before analysis. Dilute all samples to the target concentration.

  • Analysis: Analyze the samples using the validated stability-indicating HPLC-UV method.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing prep_stock Prepare Stock Solution prep_stress Prepare Stressed Samples (Acid, Base, Oxidative, Thermal, Photo) prep_stock->prep_stress sampling Collect Samples at Time Points prep_stress->sampling neutralize Neutralize/Dilute Samples sampling->neutralize hplc_analysis Analyze by HPLC-UV neutralize->hplc_analysis peak_integration Integrate Peaks hplc_analysis->peak_integration quantification Quantify Parent and Degradants peak_integration->quantification report Generate Stability Report quantification->report

Caption: Experimental workflow for a forced degradation study.

degradation_pathway cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation cluster_photolytic Photolytic Degradation parent This compound ox_product1 N-oxide derivative parent->ox_product1 [O] ox_product2 Hydroxylated derivative parent->ox_product2 [O] hydro_product Ring-opened product parent->hydro_product H+/OH- photo_product Rearranged isomer parent->photo_product

Caption: Potential degradation pathways of this compound.

References

Preventing degradation of 2-(Ethylamino)-2-phenylcyclohexan-1-one in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-(Ethylamino)-2-phenylcyclohexan-1-one

This guide provides troubleshooting advice and frequently asked questions regarding the stability and degradation of this compound in solution. The following information is based on general principles of organic chemistry and stability testing for compounds with similar functional groups.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is changing color (e.g., turning yellow/brown). What is causing this?

A1: Color change in solutions containing amine and ketone functionalities is often indicative of oxidative degradation or the formation of condensation products. The secondary amine is susceptible to oxidation, which can form colored impurities. Additionally, self-condensation reactions, potentially catalyzed by light or trace impurities, can lead to larger, colored molecules. We recommend storing solutions in amber vials, under an inert atmosphere (e.g., argon or nitrogen), and at reduced temperatures to minimize these effects.

Q2: What is the optimal pH for storing this compound in an aqueous buffer?

A2: The stability of compounds containing both amine and ketone groups is often pH-dependent. At low pH, the amine will be protonated, which may protect it from certain oxidative pathways but could catalyze other reactions like hydrolysis if susceptible bonds are present. At high pH, the deprotonated amine is more nucleophilic and susceptible to oxidation. We recommend performing a pH stability study, but a good starting point for aqueous solutions is a slightly acidic to neutral pH range (pH 5-7), buffered with a non-reactive buffer system like phosphate (B84403) or citrate.

Q3: Which solvents are recommended for long-term storage?

A3: For long-term storage, aprotic organic solvents are generally preferred over protic solvents like water or methanol, as they minimize the risk of hydrolysis and other solvent-mediated degradation pathways. Recommended solvents include acetonitrile (B52724) (ACN), tetrahydrofuran (B95107) (THF), or dimethyl sulfoxide (B87167) (DMSO). If the compound is intended for biological assays, stock solutions are typically prepared at high concentrations in DMSO and stored at -20°C or -80°C.

Q4: I am observing multiple peaks in my HPLC/LC-MS analysis after a short period. What could be the issue?

A4: The appearance of new peaks suggests that your compound is degrading. The identity of these peaks would need to be confirmed by mass spectrometry (MS). Common degradation products could result from oxidation, hydrolysis, or rearrangement. To troubleshoot this, you should:

  • Verify Solvent Purity: Ensure you are using high-purity, HPLC-grade solvents.

  • Control Temperature: Keep the autosampler temperature low (e.g., 4°C) to prevent on-instrument degradation.

  • Evaluate pH: If using a buffered mobile phase, ensure its pH is compatible with your compound's stability.

  • Inert Atmosphere: Prepare samples and store them under an inert gas if oxidation is suspected.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability issues.

Table 1: Hypothetical Degradation Profile of this compound

The following table presents hypothetical data to illustrate the impact of different storage conditions on the stability of the compound over a 7-day period.

Condition IDSolvent SystempHTemperature (°C)AtmospherePurity after 7 days (%)
A1AcetonitrileN/A25Air98.5
A2AcetonitrileN/A4Inert (N₂)99.8
B1PBS Buffer7.425Air85.2
B2PBS Buffer7.44Air92.1
C1Citrate Buffer5.025Air89.5
C2Citrate Buffer5.04Inert (N₂)96.3
D1DMSON/A25Air97.0
D2DMSON/A-20Air99.5

Note: This data is for illustrative purposes only and should be confirmed by experimental studies.

Troubleshooting Decision Tree

This diagram outlines a logical workflow for diagnosing and resolving instability issues.

A Instability Observed (e.g., Color Change, New Peaks) B Is the solution aqueous? A->B C Optimize pH (5-7 range) Use co-solvents (e.g., ACN, DMSO) Work at low temperature (4°C) B->C Yes D Is the solvent aprotic (e.g., ACN, DMSO)? B->D No E Suspect Oxidation? C->E G Check solvent purity Store at low temp (-20°C) Use fresh, high-purity solvent D->G F Store under inert gas (N₂/Ar) Add antioxidant (e.g., BHT) Use amber vials E->F Yes H Problem Resolved E->H No F->H G->E

Caption: Troubleshooting workflow for compound instability.

Experimental Protocols

Protocol 1: HPLC-UV Method for Stability Assessment

This protocol describes a general method for monitoring the purity of this compound over time.

1. Objective: To quantify the percentage of the parent compound remaining in a solution under specific storage conditions.

2. Materials:

  • This compound reference standard

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (FA)

  • HPLC system with UV detector

  • Analytical column (e.g., C18, 4.6 x 150 mm, 5 µm)

  • Autosampler vials (amber recommended)

3. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

4. Chromatographic Conditions:

  • Column: C18 reverse-phase column

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection Wavelength: 254 nm (or experimentally determined λmax)

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 20
    15.0 80
    17.0 80
    17.1 20

    | 20.0 | 20 |

5. Procedure:

  • Prepare a stock solution of the compound in the desired solvent (e.g., 1 mg/mL in ACN).

  • Aliquot the stock solution into separate vials for each test condition (e.g., different temperatures, pH).

  • At each time point (e.g., T=0, 24h, 48h, 7 days), withdraw an aliquot from each test vial.

  • Dilute the aliquot to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).

  • Inject the sample onto the HPLC system.

  • Integrate the peak area of the parent compound. The purity at each time point can be calculated as: Purity (%) = (Area_parent_peak / Area_total_peaks) * 100

Experimental Workflow Diagram

The following diagram illustrates the workflow for the stability study described above.

cluster_prep Sample Preparation cluster_storage Incubation cluster_analysis Analysis at Time Points (T=0, 1, 2...n) A Prepare Stock Solution (1 mg/mL) B Aliquot into Vials for Each Condition A->B C Store Vials under Defined Conditions (Temp, pH, Atmosphere) B->C D Withdraw Aliquot C->D E Dilute Sample D->E F Inject into HPLC-UV E->F G Data Analysis: Calculate % Purity vs. Time F->G

Caption: Workflow for a typical chemical stability study.

Hypothesized Degradation Pathway

While specific degradation pathways for this molecule require experimental confirmation, a plausible route involves oxidation of the secondary amine.

cluster_main Plausible Oxidative Degradation A This compound (Parent Compound) B N-oxide Derivative A->B Oxidation [O] C Imine Intermediate A->C Oxidation [O] -H₂O D Further Degradation Products (Colored) C->D

Caption: Hypothesized oxidative degradation pathway.

Technical Support Center: HPLC Analysis of 2-(Ethylamino)-2-phenylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 2-(Ethylamino)-2-phenylcyclohexan-1-one. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve poor separation, peak shape problems, and other chromatographic challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am seeing poor separation or no separation of my enantiomers. What are the likely causes and how can I fix this?

A1: Poor enantiomeric separation is a common issue. Here’s a step-by-step guide to troubleshoot this problem:

  • Incorrect Column Selection: this compound is a chiral molecule. Therefore, a chiral stationary phase (CSP) is essential for enantiomeric separation. Polysaccharide-based CSPs are often a good starting point for ketamine-like compounds.[1][2]

  • Mobile Phase Composition: The choice of mobile phase is critical for achieving selectivity.

  • Mobile Phase pH (Reversed Phase): For ionizable compounds like this compound, the pH of the mobile phase can significantly impact retention and selectivity. Experiment with a pH range of 3 to 7.5.[3][4][5][6][7][8]

  • Flow Rate: A lower flow rate generally allows for better resolution, although it will increase the run time. Start with a typical flow rate and then decrease it to see if separation improves.

  • Temperature: Column temperature can affect the separation. Try operating the column at different temperatures (e.g., 25°C, 30°C, 40°C) to see the effect on resolution.

Q2: My peaks are tailing. What could be the reason and what is the solution?

A2: Peak tailing is often caused by secondary interactions between the basic amine group of the analyte and acidic silanol (B1196071) groups on the silica (B1680970) support of the column.

  • Use a Buffered Mobile Phase: In reversed-phase chromatography, using a buffer in the aqueous portion of your mobile phase can help to maintain a consistent pH and suppress the ionization of silanol groups. A phosphate (B84403) buffer at a pH around 7.2 has been shown to be effective for similar compounds.[4][5][6][7][8]

  • Add a Basic Modifier: In normal-phase chromatography, adding a small amount of a basic modifier like diethylamine (DEA) to the mobile phase can help to block the active silanol sites and improve peak symmetry.[1]

  • Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer free silanol groups and are less prone to causing peak tailing with basic compounds.[4][5][6][7][8]

  • Lower Sample Load: Injecting too much sample can lead to column overload and peak tailing. Try reducing the injection volume or the concentration of your sample.

Q3: I am observing broad peaks in my chromatogram. What should I do?

A3: Broad peaks can be a sign of several issues:

  • Column Degradation: The column may be old or contaminated. Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.

  • Large Extra-Column Volume: The tubing between the injector, column, and detector can contribute to peak broadening. Ensure that the tubing is as short as possible and has a narrow internal diameter.

  • Inappropriate Mobile Phase: The sample may not be fully soluble in the mobile phase, leading to band broadening. Ensure your sample is completely dissolved in a solvent compatible with the mobile phase.

  • Slow Kinetics of Mass Transfer: Increasing the column temperature can decrease the viscosity of the mobile phase and improve mass transfer, leading to sharper peaks.

Q4: My retention times are shifting from one injection to the next. What is causing this?

A4: Retention time instability can be caused by:

  • Inadequate Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting your analytical run. This is especially important when changing mobile phases or after the system has been idle.

  • Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to shifting retention times. Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.

  • Pump Issues: Leaks or malfunctioning check valves in the pump can cause fluctuations in the flow rate, leading to variable retention times.

  • Temperature Fluctuations: Changes in the ambient temperature can affect retention times. Using a column oven will provide a stable temperature environment.

Suggested Starting HPLC Conditions

For initial method development for this compound, the following conditions, based on methods for structurally similar compounds like ketamine, can be used as a starting point.

Reversed-Phase HPLC (Achiral)
ParameterRecommended Condition
Column Purospher® RP-18 endcapped (5 µm, 125 x 4 mm)
Mobile Phase Acetonitrile : 0.03 M Phosphate Buffer (pH 7.2) (23:77, v/v)
Flow Rate 1.5 mL/min
Detection UV at 210 nm
Temperature Ambient (e.g., 20°C)
Data adapted from methods for ketamine analysis.[4][5][6][7][8]
Normal-Phase Chiral HPLC
ParameterRecommended Condition
Column Lux® i-Cellulose-5 (5 µm)
Mobile Phase n-Hexane : Ethanol : Diethylamine (95:5:0.1, v/v/v)
Flow Rate 1.0 mL/min (typical starting point)
Detection UV (wavelength to be optimized)
Temperature Ambient
Data adapted from methods for ketamine derivative analysis.[1]
Reversed-Phase Chiral HPLC
ParameterRecommended Condition
Column CHIRAL-AGP® (5 µm)
Mobile Phase A 10 mM Ammonium Acetate (pH 7.5)
Mobile Phase B Isopropanol
Gradient Gradient elution may be required
Flow Rate 0.4 mL/min
Detection UV or MS
Temperature Ambient
Data adapted from methods for ketamine metabolite analysis.[3][9]

Experimental Protocols

Protocol 1: Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted from methods used for the extraction of ketamine and its metabolites from plasma and can be a good starting point for sample cleanup.[4][5][6][7][8]

  • To 1 mL of sample, add an appropriate internal standard.

  • Alkalinize the sample by adding 350 µL of 0.2 M borate (B1201080) buffer (pH 13).

  • Add 5 mL of an extraction solvent mixture (e.g., dichloromethane:ethyl acetate, 80:20 v/v).

  • Vortex for 10 minutes.

  • Centrifuge at 1500 x g for 5 minutes.

  • Transfer the organic layer to a clean tube.

  • Repeat the extraction with 3 mL of the extraction solvent.

  • Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of mobile phase for HPLC analysis.

Protocol 2: Mobile Phase Preparation (Reversed-Phase)
  • Aqueous Phase: Prepare a 0.03 M solution of monobasic potassium phosphate in HPLC-grade water. Adjust the pH to 7.2 with a suitable base (e.g., potassium hydroxide). Filter the buffer through a 0.45 µm membrane filter.

  • Organic Phase: Use HPLC-grade acetonitrile.

  • Final Mobile Phase: Mix the filtered aqueous buffer and acetonitrile in the desired ratio (e.g., 77:23, v/v). Degas the mobile phase using sonication or vacuum filtration before use.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common HPLC separation problems.

TroubleshootingWorkflow start Poor Separation Observed check_peak_shape Assess Peak Shape start->check_peak_shape tailing Tailing Peaks? check_peak_shape->tailing Asymmetric fronting Fronting Peaks? check_peak_shape->fronting Asymmetric split Split Peaks? check_peak_shape->split Distorted broad Broad Peaks? check_peak_shape->broad Symmetric but Wide good_shape Good Peak Shape, Poor Resolution check_peak_shape->good_shape Symmetric, Narrow tailing_solutions Add Basic Modifier (NP) Use Buffered Mobile Phase (RP) Use End-Capped Column Reduce Sample Load tailing->tailing_solutions Yes fronting_solutions Reduce Sample Concentration Ensure Sample Solvent is Weaker than Mobile Phase fronting->fronting_solutions Yes split_solutions Check for Column Void Ensure Sample is Fully Dissolved Check for Partially Blocked Frit split->split_solutions Yes broad_solutions Check for Column Contamination Optimize Temperature Minimize Extra-Column Volume broad->broad_solutions Yes resolution_solutions Optimize Mobile Phase Strength Change Stationary Phase/ Column Chemistry Decrease Flow Rate Optimize Temperature good_shape->resolution_solutions end Improved Separation tailing_solutions->end fronting_solutions->end split_solutions->end broad_solutions->end resolution_solutions->end

Caption: A decision tree for troubleshooting common HPLC peak shape and resolution issues.

References

Minimizing side reactions in the synthesis of 2-(Ethylamino)-2-phenylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of 2-(Ethylamino)-2-phenylcyclohexan-1-one.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, offering potential causes and corrective actions.

Issue 1: Low Yield of the Desired Product

A diminished yield of this compound can be attributed to several factors, from incomplete reactions to the prevalence of side reactions.

Potential CauseRecommended Corrective ActionsExpected Outcome
Incomplete Reaction - Ensure stoichiometric amounts of 2-phenylcyclohexanone (B152291) and ethylamine (B1201723). - Extend the reaction time. - Increase the reaction temperature incrementally, monitoring for side product formation.An increase in the conversion of starting materials to the desired product.
Side Reaction: Beckmann Rearrangement - If using a Neber-type rearrangement from a ketoxime precursor, ensure anhydrous conditions and use a non-nucleophilic base (e.g., potassium tert-butoxide) at low temperatures.Minimizes the formation of the isomeric lactam, a common byproduct of the Beckmann rearrangement.[1]
Side Reaction: Over-alkylation - Use a slight excess of 2-phenylcyclohexanone relative to ethylamine. - Add ethylamine to the reaction mixture slowly and in a controlled manner.Reduces the formation of the tertiary amine byproduct, 2-(diethylamino)-2-phenylcyclohexan-1-one.
Side Reaction: Elimination - Maintain a low reaction temperature, particularly during the initial stages of the reaction, if starting from an α-haloketone.Decreases the formation of α,β-unsaturated ketone byproducts.
Issue 2: Presence of Significant Impurities in the Final Product

The isolation of an impure product necessitates an understanding of the potential side reactions and the implementation of appropriate purification strategies.

Observed ImpurityPotential SourceRecommended Purification Protocol
2-Phenylcyclohexanone (Starting Material) Incomplete reaction.- Column chromatography on silica (B1680970) gel using a gradient elution of ethyl acetate (B1210297) in hexanes. - Recrystallization from a suitable solvent system (e.g., ethanol/water).
N-Phenyl-2-iminocyclohexylamine Incomplete hydrolysis of the intermediate imine.- Acidic workup (e.g., dilute HCl) followed by extraction and re-purification.
2-(Diethylamino)-2-phenylcyclohexan-1-one Over-alkylation of the ethylamine.- Careful column chromatography may separate the desired secondary amine from the more polar tertiary amine.
α,β-Unsaturated Ketones Elimination side reaction.- Column chromatography can effectively separate the non-polar unsaturated ketone from the more polar desired product.
Lactam Isomer Beckmann rearrangement of the oxime intermediate.- Separation can be challenging due to similar polarities. Fractional crystallization or preparative HPLC may be required.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are its primary side reactions?

The synthesis of this compound typically involves the α-amination of a 2-phenylcyclohexanone precursor. A common method is the direct reaction with ethylamine. The primary side reactions of concern are over-alkylation leading to the formation of 2-(diethylamino)-2-phenylcyclohexan-1-one, and potential elimination reactions if a leaving group is present at the α-position, which would result in an α,β-unsaturated ketone. If a Neber rearrangement of 2-phenylcyclohexanone oxime is employed, the main side reaction is the Beckmann rearrangement, which produces a lactam isomer.[1]

Q2: How can I best monitor the progress of the reaction to minimize side product formation?

Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction progress. By spotting the reaction mixture alongside standards of the starting material and, if available, the desired product, you can track the consumption of reactants and the formation of the product. The appearance of new spots can indicate the formation of side products. Developing a suitable solvent system that provides good separation of all components is crucial for accurate monitoring.

Q3: What are the optimal purification techniques for isolating high-purity this compound?

For the purification of this compound, a combination of techniques is often most effective. The general procedure involves:

  • Aqueous Workup: An initial wash with a dilute acid solution can help to remove any unreacted ethylamine and other basic impurities.

  • Extraction: Extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) will isolate the organic-soluble components.

  • Column Chromatography: This is typically the most effective method for separating the desired product from closely related side products. A silica gel column with a gradient elution system, such as ethyl acetate in hexanes, is commonly used.

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can further enhance its purity.

Q4: Can you provide a general experimental protocol for the synthesis of this compound?

While a specific, optimized protocol is highly dependent on the available starting materials and laboratory conditions, a general procedure for the direct amination of 2-phenylcyclohexanone is provided in the Experimental Protocols section. It is crucial to optimize reaction parameters such as temperature, reaction time, and stoichiometry for the best results.

Experimental Protocols

Key Experiment: Synthesis of this compound via Direct Amination of 2-Phenylcyclohexanone

Objective: To synthesize this compound from 2-phenylcyclohexanone and ethylamine.

Materials:

  • 2-Phenylcyclohexanone

  • Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol, or as a gas)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Ethanol)

  • Inert gas (e.g., Nitrogen or Argon)

  • Reaction vessel equipped with a magnetic stirrer, reflux condenser, and an addition funnel.

Procedure:

  • In a flame-dried reaction vessel under an inert atmosphere, dissolve 2-phenylcyclohexanone in the chosen anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of ethylamine to the stirred solution of 2-phenylcyclohexanone over a period of 30-60 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Below are diagrams illustrating key concepts in the synthesis and potential side reactions.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product 2-Phenylcyclohexanone 2-Phenylcyclohexanone Reaction_Vessel Reaction (Solvent, Heat) 2-Phenylcyclohexanone->Reaction_Vessel Ethylamine Ethylamine Ethylamine->Reaction_Vessel Quenching Quenching Reaction_Vessel->Quenching Extraction Extraction Quenching->Extraction Chromatography Chromatography Extraction->Chromatography Desired_Product 2-(Ethylamino)-2- phenylcyclohexan-1-one Chromatography->Desired_Product

Caption: General experimental workflow for the synthesis of this compound.

Side_Reactions Start 2-Phenylcyclohexanone + Ethylamine Desired_Product This compound Start->Desired_Product Main Reaction Overalkylation Over-alkylation (Excess Ethylamine) Start->Overalkylation Side Reaction Elimination Elimination (e.g., from α-halo precursor) Start->Elimination Side Reaction Neber Neber Rearrangement (from Oxime) Start->Neber Alternative Route Tertiary_Amine 2-(Diethylamino)-2- phenylcyclohexan-1-one Overalkylation->Tertiary_Amine Unsaturated_Ketone α,β-Unsaturated Ketone Elimination->Unsaturated_Ketone Neber->Desired_Product Beckmann Beckmann Rearrangement (Side Reaction) Neber->Beckmann Side Reaction Lactam Lactam Isomer Beckmann->Lactam

Caption: Potential main and side reaction pathways in the synthesis of this compound.

References

Addressing variability in animal studies with 2-(Ethylamino)-2-phenylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in animal studies involving 2-(Ethylamino)-2-phenylcyclohexan-1-one. The following information is intended for researchers, scientists, and drug development professionals to ensure consistency and reproducibility in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for in vivo administration of this compound?

A1: For this compound, the recommended solvent for in vivo administration is a solution of 5% DMSO, 5% Tween 80, and 90% sterile saline. It is crucial to first dissolve the compound in DMSO before adding Tween 80 and then bringing the solution to the final volume with sterile saline. This ensures complete dissolution and minimizes the risk of precipitation. Always prepare fresh solutions on the day of the experiment.

Q2: What is the stability of this compound in solution?

A2: this compound in the recommended solvent (5% DMSO, 5% Tween 80, 90% saline) is stable for up to 8 hours at room temperature when protected from light. For longer-term storage, it is advisable to prepare stock solutions in 100% DMSO and store them at -20°C for up to one month. Avoid repeated freeze-thaw cycles.

Q3: Are there any known off-target effects of this compound?

A3: While the primary mechanism of action is under investigation, preliminary in vitro screens suggest potential interaction with serotonergic and dopaminergic receptors at higher concentrations. Researchers should consider including control groups and performing dose-response studies to identify and characterize any potential off-target effects in their experimental models.

Troubleshooting Guide: Inconsistent Behavioral Readouts

Variability in behavioral outcomes is a common challenge in animal studies. The following guide addresses specific issues that may arise when working with this compound.

Issue 1: High variability in locomotor activity between subjects in the same treatment group.

  • Possible Cause 1: Incomplete Drug Solubilization: The compound may not be fully dissolved, leading to inconsistent dosing.

    • Solution: Ensure the compound is completely dissolved in DMSO before adding Tween 80 and saline. Visually inspect the solution for any particulate matter before administration.

  • Possible Cause 2: Animal Stress and Acclimation: Insufficient acclimation of animals to the testing environment can lead to erratic behavior.

    • Solution: Acclimate animals to the testing room for at least 60 minutes before the experiment. Handle animals consistently and gently to minimize stress.

  • Possible Cause 3: Circadian Rhythm Effects: The time of day can significantly impact locomotor activity.

    • Solution: Conduct all behavioral testing at the same time of day for all experimental groups to minimize the influence of circadian rhythms.

Issue 2: Lack of a clear dose-response relationship.

  • Possible Cause 1: Narrow Therapeutic Window: The compound may have a steep dose-response curve or a narrow therapeutic window.

    • Solution: Test a wider range of doses, including logarithmic and semi-logarithmic spacing, to better define the dose-response relationship.

  • Possible Cause 2: Saturation of Metabolism: At higher doses, metabolic pathways may become saturated, leading to non-linear pharmacokinetics.

    • Solution: Conduct pharmacokinetic studies to determine the Cmax and AUC at different doses. This will help to understand the relationship between dose and exposure.

Experimental Workflow for Behavioral Studies

cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_analysis Analysis Phase A Acclimate Animals (7 days) B Prepare Dosing Solutions (Fresh Daily) A->B Consistent Handling C Administer Compound (e.g., IP, PO) B->C D Behavioral Testing (e.g., Open Field) C->D 30 min post-dose E Record and Analyze Data D->E F Statistical Analysis E->F

Caption: A standardized workflow for conducting behavioral studies.

Troubleshooting Guide: Pharmacokinetic Variability

Inconsistent plasma concentrations of this compound can undermine the validity of experimental results. This guide provides solutions to common pharmacokinetic challenges.

Issue: High inter-individual variability in plasma drug concentrations.

  • Possible Cause 1: Inconsistent Administration Technique: Variability in the volume or site of injection can affect absorption.

    • Solution: Ensure all personnel are properly trained in the administration technique (e.g., intraperitoneal, oral gavage). For IP injections, consistently administer to the lower right quadrant of the abdomen.

  • Possible Cause 2: Food Effects: The presence of food in the stomach can alter the rate and extent of absorption after oral administration.

    • Solution: Fast animals overnight (with free access to water) before oral administration of the compound to standardize absorption.

  • Possible Cause 3: Genetic Polymorphisms: Differences in metabolic enzymes (e.g., cytochrome P450s) among animal strains can lead to variability in drug metabolism.

    • Solution: Use an inbred strain of animals to minimize genetic variability. If using an outbred stock, a larger sample size may be required to achieve sufficient statistical power.

Hypothetical Signaling Pathway

Compound 2-(Ethylamino)-2- phenylcyclohexan-1-one Receptor Target Receptor (e.g., GPCR) Compound->Receptor G_Protein G-Protein Activation Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase Inhibition G_Protein->Adenylyl_Cyclase cAMP Decreased cAMP Adenylyl_Cyclase->cAMP PKA PKA Inactivation cAMP->PKA CREB CREB Phosphorylation (Reduced) PKA->CREB Gene_Expression Altered Gene Expression CREB->Gene_Expression Behavioral_Effect Behavioral Effect Gene_Expression->Behavioral_Effect

Caption: A plausible inhibitory signaling pathway for the compound.

Experimental Protocols

Protocol 1: Preparation of Dosing Solution

  • Weigh the required amount of this compound in a sterile microcentrifuge tube.

  • Add pure DMSO to achieve a concentration of 20 times the final desired concentration.

  • Vortex for 2 minutes or until the compound is completely dissolved.

  • Add Tween 80 to a volume equal to the DMSO used.

  • Vortex for an additional 30 seconds.

  • Add sterile saline to reach the final desired volume.

  • Vortex thoroughly for 1 minute before drawing the solution into syringes for administration.

Protocol 2: Intraperitoneal (IP) Injection in Mice

  • Properly restrain the mouse, ensuring a firm but gentle grip to expose the abdomen.

  • Tilt the mouse slightly downwards on one side.

  • Insert a 25-27 gauge needle into the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • Aspirate slightly to ensure no fluid enters the syringe, which would indicate entry into a blood vessel or organ.

  • Inject the dosing solution smoothly and withdraw the needle.

  • Return the mouse to its home cage and monitor for any adverse reactions.

Data Presentation

Table 1: Effect of Fasting on Pharmacokinetic Parameters of this compound Following Oral Administration (10 mg/kg) in Rats

GroupCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)
Fed150 ± 252.0 ± 0.5600 ± 120
Fasted250 ± 301.0 ± 0.2950 ± 150

Data are presented as mean ± standard deviation.

Table 2: Dose-Dependent Effects on Locomotor Activity in Mice

Dose (mg/kg, IP)Total Distance Traveled (cm) in 30 min
Vehicle3500 ± 450
14200 ± 500
36800 ± 700
105500 ± 600

Data are presented as mean ± standard error of the mean.

Technical Support Center: Quantification of 2-(Ethylamino)-2-phenylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical quantification of 2-(Ethylamino)-2-phenylcyclohexan-1-one. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments, with a particular focus on calibration curve issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of non-linear calibration curves in the LC-MS/MS analysis of this compound?

A1: Non-linearity in calibration curves for this compound is a frequent observation in LC-MS/MS analysis.[1][2] The primary causes include:

  • Detector Saturation: At high concentrations, the mass spectrometer's detector can become saturated, leading to a plateauing of the signal response.[3]

  • Matrix Effects: Co-eluting substances from the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of the target analyte, causing a deviation from linearity.[1][2][4]

  • Ionization Source Behavior: In electrospray ionization (ESI), the ionization efficiency can be concentration-dependent. At higher concentrations, competition for charge on the droplet surface can limit the linear response range.[5]

  • Analyte-Specific Properties: The chemical properties of this compound, such as its propensity for in-source fragmentation or dimer formation at higher concentrations, can also contribute to non-linearity.[1][2]

Q2: My calibration curve for this compound has a poor correlation coefficient (R² < 0.99). What are the initial troubleshooting steps?

A2: A low R² value indicates significant deviation of the data points from the fitted regression line. Initial steps to address this include:

  • Visual Inspection of the Curve: Plot the response versus concentration and visually inspect the data. Look for outliers or a clear non-linear trend.[6]

  • Check Standard Preparation: Verify the accuracy of your stock solution and the serial dilutions for your calibration standards. Pipetting errors or incorrect calculations are common sources of error.

  • Evaluate Regression Model: A standard linear regression with equal weighting (1/x⁰) may not be appropriate. Consider using a weighted linear regression (e.g., 1/x or 1/x²) or a quadratic regression model, as this can often better account for heteroscedasticity (non-constant variance) in the data.[7]

  • Review Integration Parameters: Ensure that the chromatographic peaks for all calibration standards are being integrated correctly and consistently.

Q3: How can I identify and mitigate matrix effects when analyzing this compound in biological samples?

A3: Matrix effects, caused by components of the biological sample that co-elute with the analyte and affect its ionization, are a significant challenge.[8]

  • Identification: To identify matrix effects, a post-extraction spike analysis is recommended. In this experiment, a known amount of the analyte is added to an extracted blank matrix sample, and the response is compared to that of the analyte in a pure solvent. A significant difference in response indicates the presence of matrix effects.

  • Mitigation Strategies:

    • Sample Preparation: Employ more rigorous sample clean-up procedures. While simple protein precipitation is fast, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at removing interfering matrix components.[9]

    • Chromatographic Separation: Optimize the HPLC/UHPLC method to achieve better separation between this compound and the co-eluting matrix components. This may involve adjusting the gradient, changing the column chemistry, or using a smaller particle size column for higher resolution.

    • Internal Standard: Use a stable isotope-labeled (SIL) internal standard for this compound. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thereby providing more accurate quantification.[10]

Troubleshooting Guide: Calibration Curve Issues

This guide provides a systematic approach to troubleshooting common calibration curve problems.

Problem 1: Poor Linearity at High Concentrations (Curve Plateauing)
  • Symptom: The calibration curve is linear at lower concentrations but flattens out at higher concentrations.

  • Potential Cause: Detector saturation or ionization suppression at high analyte concentrations.[3][5][11]

  • Troubleshooting Steps:

    • Extend the Dilution: Dilute the higher concentration standards to bring them within the linear dynamic range of the instrument.

    • Reduce Injection Volume: Injecting a smaller volume can help avoid overloading the column and detector.

    • Adjust MS Detector Settings: If possible, lower the detector gain or voltage to reduce its sensitivity.

    • Use a Quadratic Curve Fit: If the non-linearity is predictable and reproducible, a quadratic (second-order polynomial) regression model may be appropriate.[3]

Problem 2: Poor Linearity at Low Concentrations
  • Symptom: The calibration curve shows significant deviation from linearity at the lower end, near the limit of quantification (LOQ).

  • Potential Cause: Analyte adsorption to vials or tubing, poor signal-to-noise, or interference from the matrix.

  • Troubleshooting Steps:

    • Check for Adsorption: Use silanized glass vials or polypropylene (B1209903) vials to minimize analyte adsorption.

    • Improve Sensitivity: Optimize MS source parameters (e.g., gas flows, temperatures, voltages) to enhance the signal-to-noise ratio for the analyte.

    • Enhance Sample Clean-up: Implement a more effective sample preparation method, such as SPE, to reduce background noise and interferences.[9]

    • Re-evaluate the LOQ: It's possible the lowest calibration point is below the true limit of quantification for the method. The LOQ should be established based on acceptable precision and accuracy.

Problem 3: Inconsistent Results and Poor Reproducibility
  • Symptom: Calibration curves vary significantly between analytical runs, with poor precision in quality control (QC) samples.

  • Potential Cause: Inconsistent sample preparation, instrument instability, or variable matrix effects.[2]

  • Troubleshooting Steps:

    • Automate Sample Preparation: If possible, use automated liquid handlers for sample preparation to minimize human error and improve consistency.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to correct for variations in sample extraction, matrix effects, and instrument response.[10]

    • Equilibrate the System: Ensure the LC-MS/MS system is fully equilibrated before starting the analytical run. Inject several conditioning samples (blank matrix or standards) at the beginning of the sequence.

    • Monitor Instrument Performance: Regularly check key instrument parameters such as pump pressure, retention time stability, and mass calibration.

Data Presentation

Table 1: Example Calibration Curve Parameters with Different Regression Models

ParameterLinear Regression (1/x weighting)Quadratic Regression (1/x weighting)
Concentration Range 1 - 500 ng/mL1 - 500 ng/mL
Correlation Coefficient (R²) 0.9920.999
Accuracy at LLOQ (1 ng/mL) 85.0%98.5%
Accuracy at ULOQ (500 ng/mL) 120.5%101.2%
Mean Relative Error (%) 12.8%3.5%

This table illustrates how a quadratic regression model can provide a better fit and improved accuracy for a non-linear response compared to a simple weighted linear regression.

Experimental Protocols

Protocol 1: Preparation of Calibration Standards

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.

  • Working Stock Solution (10 µg/mL): Dilute the primary stock solution 1:100 with methanol (e.g., 100 µL of primary stock into 9.9 mL of methanol).

  • Serial Dilutions: Prepare a series of calibration standards by serially diluting the working stock solution with a 50:50 mixture of methanol and water.

  • Matrix Matching: For calibration curves in a biological matrix, spike the serially diluted standards into a blank, extracted matrix (e.g., plasma, urine) to match the composition of the unknown samples.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol, followed by 1 mL of deionized water.

  • Loading: Pre-treat 200 µL of plasma sample by adding 20 µL of the internal standard solution and 400 µL of 4% phosphoric acid in water. Vortex and load the entire mixture onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting condition for LC-MS/MS analysis.

Visualizations

Troubleshooting_Workflow start Start: Poor Calibration Curve (R² < 0.99) visual_check Visually Inspect Curve and Data Points start->visual_check outliers Outliers Present? visual_check->outliers remove_outliers Investigate and Remove Outlier (Justify Removal) outliers->remove_outliers Yes no_outliers Systematic Trend Observed? outliers->no_outliers No reprocess Reprocess Calibration Curve remove_outliers->reprocess end_good End: Curve Acceptable (R² > 0.99) reprocess->end_good linear_fit Check Regression Fit no_outliers->linear_fit Yes (Non-linear) no_trend Random Scatter / High Variability no_outliers->no_trend No weighting Apply Weighting (1/x or 1/x²) linear_fit->weighting quadratic Try Quadratic Fit linear_fit->quadratic weighting->reprocess quadratic->reprocess check_prep Verify Standard/Sample Preparation no_trend->check_prep check_instrument Check Instrument Performance (e.g., stability, contamination) check_prep->check_instrument check_instrument->reprocess

Caption: Troubleshooting workflow for a poor calibration curve.

Sample_Prep_Workflow cluster_sample Sample Collection & Pre-treatment cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis sample Biological Sample (e.g., Plasma) add_is Add Internal Standard (SIL-IS) sample->add_is pretreat Acidify/Precipitate Proteins add_is->pretreat condition Condition Cartridge load Load Sample pretreat->load condition->load wash Wash (Remove Interferences) load->wash elute Elute Analyte wash->elute evap Evaporate & Reconstitute elute->evap inject Inject into LC-MS/MS System evap->inject

Caption: General workflow for sample preparation using SPE.

References

Validation & Comparative

A Comparative Analysis of Receptor Binding Affinities: 2-(Ethylamino)-2-phenylcyclohexan-1-one versus Ketamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the receptor binding affinities of 2-(Ethylamino)-2-phenylcyclohexan-1-one, also known as Eticyclidone or 2-Oxo-PCE, and the well-characterized dissociative anesthetic, ketamine. This objective analysis, supported by available experimental data, aims to inform research and drug development in the fields of neuroscience and pharmacology.

Introduction

Both this compound and ketamine belong to the arylcyclohexylamine class of compounds. Ketamine is widely recognized for its potent antagonism of the N-methyl-D-aspartate (NMDA) receptor, a property that underlies its anesthetic, analgesic, and, more recently, its rapid-acting antidepressant effects. 2-Oxo-PCE is a structural analog of ketamine and is also known to be a potent NMDA receptor antagonist, with some reports suggesting greater potency than ketamine.[1][2] A comprehensive understanding of their comparative binding affinities at various neuronal receptors is crucial for elucidating their distinct pharmacological profiles and therapeutic potentials.

Quantitative Comparison of Receptor Binding Affinities

The following table summarizes the available quantitative data on the binding affinities (Ki) of ketamine and qualitative information for this compound at key central nervous system receptors. The affinity is inversely proportional to the Ki value; a lower Ki value indicates a higher binding affinity.

CompoundNMDA Receptor (PCP site)Dopamine (B1211576) D2 ReceptorSerotonin (B10506) 5-HT2 ReceptorOpioid Receptors (μ, κ)
Ketamine Ki: ~3100 nM[3][4]Ki: ~55 nM (high-affinity state)[3][4]Ki: ~15,000 nM[5]Moderate affinity
This compound (2-Oxo-PCE) Potent antagonist (quantitative data not available)[1][2][6]Data not availableData not availableData not available

Note: The available scientific literature lacks specific quantitative binding data (Ki or IC50 values) for this compound (2-Oxo-PCE). It is consistently described as a potent NMDA receptor antagonist, with some sources suggesting its potency is greater than that of ketamine.[1][2]

Experimental Protocols

The determination of receptor binding affinities for these compounds typically involves competitive radioligand binding assays. Below is a generalized protocol for assessing the binding affinity at the NMDA receptor.

Radioligand Binding Assay for NMDA Receptor

This protocol outlines a competitive binding assay to determine the affinity of a test compound for the PCP binding site on the NMDA receptor using a radiolabeled ligand such as [³H]MK-801.

1. Materials:

  • Receptor Source: Rat or mouse brain cortical membranes.

  • Radioligand: [³H]MK-801 (a high-affinity NMDA receptor channel blocker).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold assay buffer.

  • Test Compounds: Ketamine and this compound.

  • Scintillation Cocktail.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

2. Membrane Preparation:

  • Homogenize dissected brain cortices in ice-cold assay buffer.

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the crude membrane fraction.

  • Wash the membrane pellet by resuspension in fresh assay buffer and repeat the high-speed centrifugation.

  • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford or BCA protein assay).

3. Binding Assay:

  • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.

  • Total Binding: Add assay buffer, a fixed concentration of [³H]MK-801, and the membrane preparation.

  • Non-specific Binding: Add a high concentration of a non-labeled ligand (e.g., unlabeled MK-801 or PCP), [³H]MK-801, and the membrane preparation.

  • Competitive Binding: Add serial dilutions of the test compound (ketamine or 2-Oxo-PCE), [³H]MK-801, and the membrane preparation.

  • Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

4. Filtration and Counting:

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

5. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Signaling Pathways and Experimental Workflow Diagrams

To visualize the molecular interactions and experimental procedures, the following diagrams are provided in Graphviz DOT language.

cluster_ketamine Ketamine cluster_2oxo 2-Oxo-PCE cluster_receptors Receptors Ketamine Ketamine NMDA NMDA Receptor (PCP Site) Ketamine->NMDA Antagonist (Ki: ~3100 nM) D2 Dopamine D2 Receptor Ketamine->D2 High Affinity (Ki: ~55 nM) HT2 Serotonin 5-HT2 Receptor Ketamine->HT2 Low Affinity (Ki: ~15,000 nM) Opioid Opioid Receptors Ketamine->Opioid Moderate Affinity TwoOxoPCE 2-Oxo-PCE TwoOxoPCE->NMDA Potent Antagonist

Caption: Comparative Receptor Binding Profiles.

cluster_pathway NMDA Receptor Signaling Pathway Glutamate Glutamate & Glycine Binding Channel_Opening Channel Opening Glutamate->Channel_Opening Depolarization Membrane Depolarization Mg_Unblock Mg2+ Unblock Depolarization->Mg_Unblock Mg_Unblock->Channel_Opening Ca_Influx Ca2+ Influx Channel_Opening->Ca_Influx Ketamine_Block Ketamine / 2-Oxo-PCE (Channel Block) Channel_Opening->Ketamine_Block Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Downstream Plasticity Synaptic Plasticity, LTP, LTD Downstream->Plasticity

Caption: NMDA Receptor Signaling and Blockade.

cluster_workflow Radioligand Binding Assay Workflow A 1. Prepare Brain Membrane Homogenate B 2. Incubate Membranes with: - Radioligand ([³H]MK-801) - Test Compound (Ketamine or 2-Oxo-PCE) A->B C 3. Separate Bound and Free Radioligand via Filtration B->C D 4. Quantify Bound Radioactivity C->D E 5. Data Analysis: - Determine IC50 - Calculate Ki D->E

Caption: Experimental Workflow for Binding Assay.

Discussion

The available data indicates that while both ketamine and this compound are antagonists of the NMDA receptor, there may be significant differences in their broader receptor binding profiles. Ketamine exhibits a complex pharmacology with high affinity for the dopamine D2 receptor's high-affinity state and lower affinity for the serotonin 5-HT2 receptor.[3][4][5] This multi-receptor activity is thought to contribute to its diverse range of clinical effects, including its psychotomimetic side effects and antidepressant properties.

The lack of quantitative binding data for 2-Oxo-PCE is a significant knowledge gap. Anecdotal reports and its structural similarity to other potent arylcyclohexylamines suggest a high affinity for the NMDA receptor.[1][2][6] However, its activity at other receptors, such as dopaminergic, serotonergic, and opioid receptors, remains to be systematically evaluated. Such data is critical for understanding its pharmacological and toxicological profile, especially given reports of its emergence as a novel psychoactive substance.

Future research should prioritize the comprehensive in vitro characterization of this compound's receptor binding profile. This will not only provide a clearer comparison with ketamine but also enable a more informed assessment of its potential therapeutic applications and associated risks.

References

Comparative Pharmacokinetics of 2-(Ethylamino)-2-phenylcyclohexan-1-one and its Metabolites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacokinetics of 2-(Ethylamino)-2-phenylcyclohexan-1-one, a synthetic derivative of ketamine, and its primary metabolites. Also known as 2-oxo-PCE, O-PCE, or Eticyclidone, this compound has emerged as a substance of interest in forensic and toxicological research.[1][2] This document summarizes available data on its metabolic pathways, compares its characteristics to related compounds, and provides detailed experimental protocols to support further investigation.

Executive Summary

This compound is a dissociative substance of the arylcyclohexylamine class, structurally related to ketamine and phencyclidine (PCP).[1][3] Like its analogues, it primarily functions as an N-methyl-D-aspartate (NMDA) receptor antagonist, which is the basis for its psychoactive effects.[3] Preclinical studies, primarily in rats, have begun to elucidate its metabolic fate, indicating that the primary metabolic routes include N-dealkylation, hydroxylation of the cyclohexanone (B45756) and phenyl rings, reduction of the ketone group, and subsequent glucuronidation.[3][4] Notably, the urinary metabolite profiles in humans appear to mirror those observed in rats.[5][6][7]

While comprehensive, controlled pharmacokinetic data in humans is scarce, forensic toxicology reports from acute intoxications provide some insight into blood concentrations of the parent compound and its primary metabolite, deschloro-norketamine.[1][8] These reports suggest that this compound is more potent than ketamine.[1]

Comparative Pharmacokinetic Data

Due to the limited availability of controlled pharmacokinetic studies on this compound, a comprehensive, direct comparison of its pharmacokinetic parameters with alternatives is challenging. The following table summarizes available blood concentration data from forensic investigations and provides a general comparison with the well-characterized pharmacokinetics of ketamine for context. It is crucial to note that the data for this compound is derived from case reports of acute intoxication and not from controlled pharmacokinetic studies, and therefore should be interpreted with caution.

ParameterThis compound (from case reports)Ketamine (for comparison)
Route of Administration Presumed nasal insufflation or oralIntravenous, Intramuscular, Intranasal, Oral
Time to Peak Plasma Concentration (Tmax) Not establishedIV: seconds to minutes; IM: 5-15 min; IN: 20-40 min; Oral: 30-60 min
Peak Plasma Concentration (Cmax) 0.08 - 0.31 µg/mL (in 4 DUID cases)Highly variable depending on dose and route (e.g., 0.5 - 2 µg/mL after anesthetic IV dose)
Metabolites Detected in Blood Deschloro-norketamine (0.04 - 0.09 µg/mL)Norketamine, Dehydronorketamine
Elimination Half-life (t½) Not established2.5 - 3 hours
Volume of Distribution (Vd) Not established3 ± 0.4 L/kg
Clearance (CL) Not established19 ± 5 mL/min/kg

Data for this compound is sourced from forensic reports of driving under the influence of drugs (DUID) cases and may not represent typical pharmacokinetic profiles.[1][8] Ketamine data is sourced from established pharmacokinetic literature for reference.

Metabolic Pathways

The metabolism of this compound is a complex process involving multiple enzymatic reactions. Based on in vivo studies in rats, which are reported to have similar urinary metabolite profiles to humans, the primary metabolic transformations include:[5][6][7]

  • N-de-ethylation: Removal of the ethyl group from the amine.

  • Hydroxylation: Addition of a hydroxyl group to both the cyclohexanone and phenyl rings.

  • Carbonyl Reduction: Reduction of the ketone group on the cyclohexanone ring to a hydroxyl group.

  • Deamination: Removal of the amino group.

  • Dehydration: Removal of a water molecule, often following hydroxylation.

  • Glucuronidation: Conjugation with glucuronic acid to facilitate excretion.[5][7]

A study comparing the metabolism of 2-oxo-PCE with methyl-ketamine in rats highlighted that steric hindrance in the latter led to different primary metabolic routes.[5][6][7] For 2-oxo-PCE, carbonyl hydrogenation of the cyclohexanone ring is a notable pathway.[5][6][7]

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound N-de-ethylated_Metabolite N-de-ethylated Metabolite This compound->N-de-ethylated_Metabolite N-de-ethylation Hydroxylated_Metabolites Hydroxylated Metabolites (Cyclohexanone & Phenyl Rings) This compound->Hydroxylated_Metabolites Hydroxylation Reduced_Metabolite Carbonyl-reduced Metabolite This compound->Reduced_Metabolite Carbonyl Reduction Deaminated_Metabolite Deaminated Metabolite N-de-ethylated_Metabolite->Deaminated_Metabolite Deamination Glucuronide_Conjugates Glucuronide Conjugates N-de-ethylated_Metabolite->Glucuronide_Conjugates Dehydrated_Metabolites Dehydrated Metabolites Hydroxylated_Metabolites->Dehydrated_Metabolites Dehydration Hydroxylated_Metabolites->Glucuronide_Conjugates Reduced_Metabolite->Glucuronide_Conjugates NMDA_Signaling_Pathway cluster_receptor NMDA Receptor Glutamate_Glycine Glutamate & Glycine Binding NMDA_Receptor_Channel NMDA Receptor Ion Channel Glutamate_Glycine->NMDA_Receptor_Channel Activates Ca_Influx Ca2+ Influx NMDA_Receptor_Channel->Ca_Influx Allows Downstream_Signaling Downstream Signaling Cascades (e.g., CaMK, CREB, mTOR) Ca_Influx->Downstream_Signaling Activates 2_oxo_PCE This compound 2_oxo_PCE->NMDA_Receptor_Channel Blocks Cellular_Response Altered Gene Expression & Synaptic Plasticity Downstream_Signaling->Cellular_Response Leads to Experimental_Workflow Animal_Model Animal Model Selection (e.g., Wistar Rats) Dosing Dose Formulation & Administration (Oral or IV) Animal_Model->Dosing Sample_Collection Timed Blood, Urine, & Feces Collection Dosing->Sample_Collection Sample_Processing Plasma Separation & Storage Sample_Collection->Sample_Processing Bioanalysis UHPLC-QTOF-MS Analysis Sample_Processing->Bioanalysis Data_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->Data_Analysis Results Comparative Pharmacokinetic Profile Data_Analysis->Results

References

A Comparative Analysis of the Neurotoxic Profiles of 2-(Ethylamino)-2-phenylcyclohexan-1-one (2-oxo-PCE) and Phencyclidine (PCP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the neurotoxic effects of 2-(Ethylamino)-2-phenylcyclohexan-1-one (also known as 2-oxo-PCE or eticyclidone) and the well-characterized dissociative anesthetic, Phencyclidine (PCP). While both compounds are arylcyclohexylamines and primarily act as N-methyl-D-aspartate (NMDA) receptor antagonists, the extent of their neurotoxicity appears to differ significantly based on available data. This document synthesizes experimental findings and clinical reports to offer a comparative overview for the scientific community.

Executive Summary

Phencyclidine (PCP) is a well-documented neurotoxin, with numerous studies demonstrating its ability to induce neuronal apoptosis, excitotoxicity, and behavioral abnormalities. In contrast, comprehensive experimental data on the neurotoxicity of 2-oxo-PCE is scarce. However, emerging forensic toxicology reports and clinical observations from acute poisonings suggest that 2-oxo-PCE possesses significant and potentially more severe toxic effects than related compounds like ketamine. This guide will present the available quantitative data, detail the experimental protocols used to assess PCP's neurotoxicity, and outline the signaling pathways implicated in the neurotoxic cascade initiated by these NMDA receptor antagonists.

Quantitative Data Comparison

The following tables summarize the available quantitative data on the neurotoxicity and related effects of 2-oxo-PCE and PCP. It is important to note the disparity in the nature of the data; 2-oxo-PCE data is primarily derived from human case reports of acute toxicity, while PCP data is largely from controlled preclinical studies.

Table 1: Comparison of Neurotoxic Effects and Potency

ParameterThis compound (2-oxo-PCE)Phencyclidine (PCP)Source(s)
Mechanism of Action NMDA Receptor AntagonistNMDA Receptor Antagonist[1][2]
Observed Neurotoxic Effects Impaired consciousness, confusion, abnormal behavior, convulsions, hypertension, tachycardia. Reported to be more severe than ketamine.Neuronal vacuolization, apoptosis, excitotoxicity, microglial activation, heat shock protein induction.[3][4][5]
Potency Indicator Blood concentrations in DUID cases: 0.08-0.31 µg/mL.EC50 for neurotoxicity (MTT assay in cultured neurons): 654.25 nM.[6][7]
Clinical Manifestations of Toxicity Impaired consciousness (84% of cases), confusion (60%), abnormal behavior (44%), hypertension (80%), tachycardia (40%), convulsions (16%).Psychosis, agitation, hallucinations, paranoia, seizures, coma in overdose.[3][8]

Table 2: In Vitro Neurotoxicity Data for PCP

AssayEndpointConcentrationTime PointResultSource(s)
MTT AssayCell Viability1 µM48 hSignificant decrease in neuronal viability.[9]
LDH Release AssayCell Death1 µM48 hSignificant increase in LDH release.[9]
Caspase-3 ActivationApoptosis1 µM24-48 hTime-dependent increase in cleaved caspase-3.[9]
DNA Fragmentation ELISAApoptosis1 µM48 hSignificant increase in nucleosomal DNA fragmentation.[9]

Experimental Protocols

Detailed experimental methodologies for assessing neurotoxicity are crucial for the replication and extension of research findings. The following section outlines protocols used in the study of PCP neurotoxicity. Due to the lack of formal neurotoxicity studies for 2-oxo-PCE, the methodologies described are specific to PCP but could be adapted for future investigations of 2-oxo-PCE.

In Vitro Assessment of PCP-Induced Neurotoxicity in Forebrain Neuronal Cultures

Objective: To quantify the concentration- and time-dependent neurotoxic effects of PCP on primary forebrain neurons.

Methodology:

  • Cell Culture: Primary forebrain neurons are harvested from embryonic rats and cultured for a specified number of days in vitro (DIV), typically DIV14, to allow for maturation.

  • PCP Exposure: Neurons are exposed to varying concentrations of PCP (e.g., a series of concentrations to determine an EC50) for different durations (e.g., 24, 48 hours).

  • Assessment of Cell Viability (MTT Assay):

    • Following PCP exposure, the culture medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • Viable cells with active mitochondrial dehydrogenases metabolize MTT into a purple formazan (B1609692) product.

    • The formazan is solubilized, and the absorbance is measured spectrophotometrically. A decrease in absorbance indicates reduced cell viability.[9]

  • Assessment of Cell Death (LDH Release Assay):

    • Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell lysis.

    • Aliquots of the culture medium are collected, and LDH activity is measured using a colorimetric assay. An increase in LDH activity corresponds to increased cell death.[9]

  • Assessment of Apoptosis (Caspase-3 Activation and DNA Fragmentation):

    • Caspase-3 Activation: Cell lysates are prepared, and the activity of caspase-3, a key executioner caspase in apoptosis, is measured using a fluorometric or colorimetric assay that detects the cleavage of a specific substrate. Western blotting can also be used to detect the cleaved (active) form of caspase-3.[9][10]

    • DNA Fragmentation: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of histone-associated DNA fragments (nucleosomes) in the cytoplasm, which is a hallmark of apoptosis.[9]

In Vivo Assessment of PCP-Induced Neurotoxicity in Rats

Objective: To evaluate the neurotoxic effects of PCP in a living organism, including behavioral changes and region-specific neuronal damage.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Drug Administration: PCP is administered systemically, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection, at various doses (e.g., 2.5 mg/kg for behavioral studies, up to 10 mg/kg for neurotoxicity studies).[2][4] A repeated administration protocol (e.g., daily injections for several days) is often used to model chronic exposure.[11]

  • Behavioral Assessments:

    • Locomotor Activity: Spontaneous locomotor activity is monitored in an open-field arena or using automated home-cage monitoring systems. PCP typically induces hyperlocomotion.[2]

    • Prepulse Inhibition (PPI): This test measures sensorimotor gating, which is often deficient in schizophrenia and can be disrupted by PCP.

  • Histological and Immunohistochemical Analysis:

    • Following the treatment period, animals are euthanized, and their brains are collected.

    • Brain tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin or specific neuronal markers) to identify areas of neuronal damage, such as the retrosplenial cortex.

    • Immunohistochemistry is used to detect markers of neurotoxicity, such as activated microglia (e.g., using Iba1 antibodies) or heat shock proteins (e.g., HSP70).[4]

  • Neurochemical Analysis:

    • In Vivo Microdialysis: This technique is used to measure extracellular levels of neurotransmitters, such as glutamate (B1630785) and dopamine, in specific brain regions (e.g., the prefrontal cortex) in awake, freely moving animals following PCP administration.[12]

Signaling Pathways in NMDA Antagonist Neurotoxicity

The neurotoxic effects of PCP and likely 2-oxo-PCE are mediated by complex signaling cascades initiated by the blockade of NMDA receptors.

Disinhibition of Glutamatergic and Cholinergic Pathways

Blockade of NMDA receptors on inhibitory GABAergic interneurons is thought to lead to a disinhibition of downstream glutamatergic and cholinergic neurons. This results in an excessive release of glutamate and acetylcholine (B1216132) in certain brain regions, such as the retrosplenial cortex, leading to excitotoxicity.

G PCP PCP / 2-oxo-PCE NMDAR_GABA NMDA Receptor (on GABAergic Interneuron) PCP->NMDAR_GABA Blockade GABA_Interneuron GABAergic Interneuron NMDAR_GABA->GABA_Interneuron Inhibition Glutamatergic_Neuron Glutamatergic Neuron GABA_Interneuron->Glutamatergic_Neuron Inhibition Cholinergic_Neuron Cholinergic Neuron GABA_Interneuron->Cholinergic_Neuron Inhibition Postsynaptic_Neuron Postsynaptic Neuron (e.g., in Retrosplenial Cortex) Glutamatergic_Neuron->Postsynaptic_Neuron Excess Glutamate Release Cholinergic_Neuron->Postsynaptic_Neuron Excess Acetylcholine Release Excitotoxicity Excitotoxicity & Neuronal Injury Postsynaptic_Neuron->Excitotoxicity

Proposed pathway of NMDA antagonist-induced excitotoxicity.
Involvement of Pro-Survival and Apoptotic Pathways

Studies on PCP have shown that it can lead to a decrease in the phosphorylation (and thus activity) of pro-survival kinases such as Akt and ERK (extracellular signal-regulated kinase). This can, in turn, lead to the activation of pro-apoptotic pathways.

G PCP PCP PI3K_Akt_pathway PI-3K/Akt Pathway PCP->PI3K_Akt_pathway Inhibition MEK_ERK_pathway MEK/ERK Pathway PCP->MEK_ERK_pathway Inhibition GSK3b GSK-3β PI3K_Akt_pathway->GSK3b Inhibition Cell_Survival Cell Survival PI3K_Akt_pathway->Cell_Survival Promotion MEK_ERK_pathway->Cell_Survival Promotion Apoptosis Neuronal Apoptosis GSK3b->Apoptosis Promotion

PCP's impact on intracellular pro-survival and apoptotic signaling.

Conclusion

The available evidence strongly indicates that both 2-oxo-PCE and PCP are potent neurotoxic compounds, primarily through their action as NMDA receptor antagonists. While the neurotoxic profile of PCP is well-characterized through extensive preclinical research, the understanding of 2-oxo-PCE's neurotoxicity is in its infancy and is largely based on alarming reports from clinical and forensic settings. These reports suggest that 2-oxo-PCE may be a more potent and dangerous compound than its predecessors.

For drug development professionals, the neurotoxic potential of any new NMDA receptor antagonist must be a critical consideration. The experimental protocols outlined for PCP provide a robust framework for the preclinical safety assessment of novel compounds targeting the NMDA receptor. Further controlled studies are urgently needed to fully elucidate the neurotoxic mechanisms and comparative potency of 2-oxo-PCE to inform public health and safety measures. Researchers are encouraged to utilize the described in vitro and in vivo models to bridge the current knowledge gap regarding the neurotoxicity of emerging synthetic drugs like 2-oxo-PCE.

References

Comparative Efficacy of 2-(Ethylamino)-2-phenylcyclohexan-1-one and Other Arylcyclohexylamines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the pharmacological profile of 2-(Ethylamino)-2-phenylcyclohexan-1-one, a novel arylcyclohexylamine, in comparison to other members of its class. This guide synthesizes available data and leverages established structure-activity relationships to project its efficacy, offering valuable insights for researchers, scientists, and drug development professionals.

Arylcyclohexylamines are a class of psychoactive compounds renowned for their diverse pharmacological effects, primarily as N-methyl-D-aspartate (NMDA) receptor antagonists.[1][2] This action underpins their dissociative, anesthetic, and, in some cases, antidepressant properties.[1] The class includes well-known compounds such as phencyclidine (PCP) and ketamine.[1] A lesser-known member, this compound (also known as O-PCE or deschloro-N-ethyl-ketamine), has emerged as a designer drug, prompting interest in its pharmacological profile.[3][4][5]

Direct, peer-reviewed quantitative data on the receptor binding affinities and functional potencies of this compound are limited in publicly available literature. However, by examining its structural analogs and applying established structure-activity relationships (SAR) within the arylcyclohexylamine class, a predictive assessment of its efficacy can be constructed.[6] This guide provides a comparative analysis of this compound against other notable arylcyclohexylamines, supported by available experimental data for these related compounds and detailed experimental protocols.

Comparative Pharmacological Data

The primary mechanism of action for arylcyclohexylamines is the non-competitive antagonism of the NMDA receptor.[1] However, their varying affinities for other targets, such as dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters, as well as sigma (σ) receptors, contribute to their distinct pharmacological profiles.[7] The following tables summarize the receptor binding affinities (Ki, in nM, unless otherwise stated) for several key arylcyclohexylamines. Lower Ki values indicate a higher binding affinity.

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Selected Arylcyclohexylamines

CompoundNMDA (PCP site)DATSERTσ1σ2
This compound (Projected) PotentLow to ModerateLowModerateModerate
Phencyclidine (PCP)58.922321002.919.6
Ketamine6403600>1000013403300
Methoxetamine (MXE)25713804708502600
3-MeO-PCP2021620804.241.7
N-Ethyl-1-phenylcyclohexylamine (PCE)43.834042002.821.6

Note: Data for comparator compounds are compiled from various preclinical studies. The profile for this compound is a projection based on SAR principles.

Structure-Activity Relationship Insights:

Studies on N-substituted arylcyclohexylamines indicate that the nature of the N-alkyl substitute influences potency.[6] Generally, N-alkyl substitutions can decrease potency compared to a piperidine (B6355638) ring (as in PCP), but do not necessarily reduce efficacy.[6] The ethylamino group in this compound is also present in methoxetamine (MXE), suggesting some shared pharmacological characteristics. The absence of a methoxy (B1213986) group on the phenyl ring, as seen in MXE, would likely alter its affinity for monoamine transporters and sigma receptors. Compared to its close structural analog, N-ethyl-1-phenylcyclohexylamine (PCE), the presence of a ketone group at the 2-position of the cyclohexyl ring is a key difference. This modification is analogous to the structural relationship between PCP and ketamine, where the ketone group generally reduces potency at the NMDA receptor.

Signaling Pathways and Experimental Workflows

The diagrams below illustrate the primary signaling pathway affected by arylcyclohexylamines and a typical workflow for their pharmacological characterization.

NMDA_Antagonism cluster_receptor NMDA Receptor Complex Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor binds Glycine Glycine Glycine->NMDA_Receptor binds Ion_Channel Ion Channel NMDA_Receptor->Ion_Channel opens Ca_Influx Ca²+ Influx Ion_Channel->Ca_Influx allows Arylcyclohexylamine This compound (or other Arylcyclohexylamine) Arylcyclohexylamine->Ion_Channel blocks Cellular_Response Downstream Cellular Effects (e.g., Dissociation, Anesthesia) Ca_Influx->Cellular_Response mediates

Caption: Signaling pathway of arylcyclohexylamine NMDA receptor antagonism.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding_Assays Radioligand Binding Assays (NMDA, DAT, SERT, σ) Data_Analysis Data Analysis & SAR Comparison Binding_Assays->Data_Analysis Functional_Assays Functional Assays (e.g., Electrophysiology, Ca²+ influx) Functional_Assays->Data_Analysis Behavioral_Assays Behavioral Assays (e.g., Locomotor activity, Drug discrimination) PK_PD Pharmacokinetic/ Pharmacodynamic Studies Behavioral_Assays->PK_PD Efficacy_Profile Efficacy Profile PK_PD->Efficacy_Profile Compound_Synthesis Compound Synthesis (2-Ethylamino-2-phenylcyclohexan-1-one) Compound_Synthesis->Binding_Assays Compound_Synthesis->Functional_Assays Data_Analysis->Behavioral_Assays

Caption: Experimental workflow for arylcyclohexylamine characterization.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of arylcyclohexylamines.

Radioligand Binding Assay for NMDA Receptor Affinity

Objective: To determine the binding affinity (Ki) of a test compound for the PCP binding site on the NMDA receptor.

Materials:

  • [³H]MK-801 (radioligand)

  • Rat brain cortical membranes (source of NMDA receptors)

  • Test compounds (e.g., this compound) and reference compounds (e.g., PCP, ketamine)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Unlabeled MK-801 (for determining non-specific binding)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • A suspension of rat brain cortical membranes is prepared in the assay buffer.

  • The membrane suspension is incubated with a fixed concentration of [³H]MK-801 and varying concentrations of the test compound.

  • To determine non-specific binding, a separate set of incubations is performed in the presence of a high concentration of unlabeled MK-801.

  • Following incubation to equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • The filters are washed with ice-cold assay buffer to remove unbound radioactivity.

  • The radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

  • The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Dopamine Transporter (DAT) Uptake Assay

Objective: To measure the functional potency (IC50) of a test compound to inhibit dopamine uptake by the dopamine transporter.

Materials:

  • Cells stably expressing the human dopamine transporter (hDAT), such as HEK293 or CHO cells.

  • [³H]Dopamine (radiolabeled substrate)

  • Test compounds and reference DAT inhibitors (e.g., GBR12909)

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Scintillation fluid and counter

Procedure:

  • hDAT-expressing cells are plated in a 96-well plate and grown to confluence.

  • On the day of the assay, the cell culture medium is replaced with uptake buffer and the cells are pre-incubated with varying concentrations of the test compound.

  • Uptake is initiated by the addition of a fixed concentration of [³H]Dopamine.

  • The incubation is carried out for a short period at 37°C to measure the initial rate of uptake.

  • Uptake is terminated by rapidly washing the cells with ice-cold uptake buffer.

  • The cells are lysed, and the intracellular radioactivity is measured by liquid scintillation counting.

  • The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Conclusion

While direct experimental data for this compound remains to be fully published, a comparative analysis based on the well-established pharmacology of arylcyclohexylamines provides a strong foundation for predicting its efficacy. It is likely a potent NMDA receptor antagonist with a profile that may be more potent than ketamine but potentially less so than PCP or 3-MeO-PCP. Its activity at monoamine transporters and sigma receptors is expected to be moderate, contributing to a complex pharmacological profile. Further in-depth studies, following the experimental protocols outlined, are necessary to definitively characterize the efficacy and safety of this compound. This guide serves as a foundational resource for researchers embarking on such investigations.

References

A Comparative Guide to Analytical Methods for 2-(Ethylamino)-2-phenylcyclohexan-1-one (O-PCE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of analytical methods for the detection and quantification of 2-(Ethylamino)-2-phenylcyclohexan-1-one, a dissociative anesthetic of the arylcyclohexylamine class, also known as O-PCE or deschloro-N-ethyl-ketamine.[1][2] This document is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific needs by objectively comparing the performance of various methods and providing supporting experimental data from published studies.

Introduction

This compound is a structural analog of ketamine and phencyclidine (PCP) that has emerged as a novel psychoactive substance (NPS).[3] Like its parent compounds, it primarily acts as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor.[1][3] The increasing prevalence of O-PCE necessitates robust and reliable analytical methods for its detection in various matrices, including forensic samples and for pharmacokinetic and pharmacodynamic studies. This guide focuses on the most commonly employed analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Comparison of Analytical Methods

While a direct cross-validation study comparing different analytical methods for this compound was not identified in the reviewed literature, this section compiles and compares validation parameters from various studies on O-PCE and structurally similar arylcyclohexylamines. The following tables summarize the performance characteristics of GC-MS, LC-MS/MS, and HPLC-UV methods.

Table 1: Performance Characteristics of GC-MS Methods for Arylcyclohexylamine Analysis
ParameterReported Value(s)Reference(s)
Limit of Detection (LOD) 1 - 50 µg/mL[4]
Limit of Quantification (LOQ) 2 ng/mL[5]
**Linearity (R²) **> 0.995[6]
Accuracy (% Recovery) 81.0–109.9%[6]
Precision (% RSD) < 13.8%[6]
Table 2: Performance Characteristics of LC-MS/MS Methods for Arylcyclohexylamine Analysis
ParameterReported Value(s)Reference(s)
Limit of Detection (LOD) 0.4 ng/mL[5]
Limit of Quantification (LOQ) 5 ng/mL[5]
**Linearity (R²) **> 0.99
Accuracy (% Recovery) 95.0% - 106.0%[5]
Precision (% RSD) < 15%
Table 3: Performance Characteristics of HPLC-UV Methods for Arylcyclohexylamine Analysis
ParameterReported Value(s)Reference(s)
Limit of Detection (LOD) Not specified
Limit of Quantification (LOQ) Not specified
**Linearity (R²) **> 0.999[7]
Accuracy (% Recovery) Not specified
Precision (% RSD) Not specified

Note: The data presented in these tables are compiled from different studies and may not be directly comparable due to variations in instrumentation, matrices, and experimental conditions.

Experimental Protocols

This section provides detailed methodologies for the analysis of this compound and related compounds using GC-MS, LC-MS/MS, and HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is a generalized procedure for the analysis of arylcyclohexylamines in seized drug samples.

1. Sample Preparation:

  • Accurately weigh 10 mg of the homogenized sample.

  • Dissolve the sample in 10 mL of methanol (B129727) to achieve a concentration of 1 mg/mL.

  • Vortex the solution for 1 minute to ensure complete dissolution.

  • Filter the solution through a 0.22 µm syringe filter into a GC vial.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 280 °C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 1 minute, ramp to 280 °C at a rate of 20 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-550.

3. Data Analysis:

  • Identification of this compound is based on the retention time and comparison of the acquired mass spectrum with a reference library (e.g., NIST, SWGDRUG).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is a representative method for the quantification of arylcyclohexylamines in biological matrices (e.g., blood, urine).

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • To 1 mL of the biological sample, add an internal standard.

  • Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 2 mL of deionized water, followed by 2 mL of an acidic wash solution (e.g., 0.1 M HCl), and finally 2 mL of methanol.

  • Elute the analytes with 2 mL of a basic elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

  • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.

  • Column: C18 analytical column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile (B52724).

  • Gradient Elution: Start with 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Ion Source Parameters: Optimized for the specific instrument and analytes.

  • Multiple Reaction Monitoring (MRM): Monitor at least two specific precursor-to-product ion transitions for each analyte and the internal standard.

3. Data Analysis:

  • Quantification is performed by constructing a calibration curve using the peak area ratios of the analyte to the internal standard.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol

This is a general HPLC-UV method suitable for the analysis of bulk drug substances or pharmaceutical formulations.

1. Sample Preparation:

  • Prepare a stock solution of the this compound reference standard in the mobile phase (e.g., 1 mg/mL).

  • Prepare working standard solutions by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

  • Prepare the sample solution by accurately weighing and dissolving the sample in the mobile phase to obtain a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 20 mM phosphate (B84403) buffer, pH 3.0) in a suitable ratio (e.g., 40:60 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 25 °C.

  • Detection Wavelength: Determined by measuring the UV spectrum of the analyte (typically around 220-230 nm for the phenyl group).

3. Data Analysis:

  • Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve constructed from the standard solutions.

Visualizations

Metabolic Pathway of this compound

The metabolism of this compound involves several biotransformation reactions, primarily hydroxylation and N-dealkylation. The following diagram illustrates the proposed metabolic pathway based on in vitro studies with human liver microsomes.[8]

cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism parent This compound (O-PCE) metabolite1 Hydroxy-O-PCE parent->metabolite1 Hydroxylation metabolite2 N-desethyl-O-PCE parent->metabolite2 N-dealkylation metabolite3 Hydroxy-N-desethyl-O-PCE metabolite1->metabolite3 N-dealkylation conjugate1 Glucuronide Conjugates metabolite1->conjugate1 Glucuronidation metabolite2->metabolite3 Hydroxylation metabolite3->conjugate1

Caption: Proposed metabolic pathway of this compound.

NMDA Receptor Antagonist Signaling Pathway

As a non-competitive NMDA receptor antagonist, this compound blocks the influx of calcium ions through the NMDA receptor channel, thereby modulating downstream signaling cascades.[9][10][11]

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron glutamate Glutamate nmda NMDA Receptor glutamate->nmda binds ca_channel Ca²⁺ Channel nmda->ca_channel opens downstream Downstream Signaling (e.g., CaMKII, ERK, CREB) ca_channel->downstream activates opce O-PCE opce->ca_channel blocks cellular_response Altered Cellular Response (e.g., synaptic plasticity, gene expression) downstream->cellular_response

Caption: Simplified signaling pathway of an NMDA receptor antagonist.

Generalized Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of this compound in a laboratory setting.

sample Sample Collection (e.g., Blood, Urine, Seized Material) prep Sample Preparation (e.g., Extraction, Derivatization) sample->prep analysis Instrumental Analysis (GC-MS, LC-MS/MS, HPLC-UV) prep->analysis data Data Acquisition & Processing analysis->data report Reporting & Interpretation data->report

References

Comparative Analysis of Arylcyclohexylamine Activity: An In Vitro and In Vivo Correlation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comparative analysis of the in vitro and in vivo pharmacological activity of arylcyclohexylamines, a class of compounds known for their effects on the central nervous system. Due to the limited availability of published data on 2-(Ethylamino)-2-phenylcyclohexan-1-one, this document will focus on its well-characterized structural analog, Ketamine, as a representative compound. The principles and methodologies described herein are directly applicable to the study of novel analogs like this compound. We will compare the activity of Ketamine with other notable arylcyclohexylamines, namely Phencyclidine (PCP) and Esketamine, to provide a comprehensive overview of their structure-activity relationships.

The primary mechanism of action for many arylcyclohexylamines is the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission. This interaction is central to their anesthetic, analgesic, and, at sub-anesthetic doses, antidepressant effects. This guide will explore the correlation between the in vitro binding affinity of these compounds for the NMDA receptor and their in vivo behavioral and physiological effects.

In Vitro Activity: NMDA Receptor Binding Affinity

The in vitro activity of arylcyclohexylamines is commonly assessed through radioligand binding assays to determine their affinity for the NMDA receptor. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to inhibit 50% of the radioligand binding. A lower Ki value indicates a higher binding affinity.

CompoundKi (nM) for [3H]MK-801 BindingReceptor Target
Ketamine630NMDA Receptor (PCP site)
Phencyclidine (PCP)59NMDA Receptor (PCP site)
Esketamine31NMDA Receptor (PCP site)

As indicated in the table, Phencyclidine and Esketamine exhibit a significantly higher affinity for the NMDA receptor's PCP binding site compared to Ketamine. This suggests that, at a molecular level, they are more potent antagonists.

Experimental Protocol: Radioligand Binding Assay
  • Tissue Preparation: Whole brains from adult male Wistar rats are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

  • Centrifugation: The homogenate is centrifuged at 48,000 x g for 10 minutes at 4°C. The resulting pellet is resuspended in fresh buffer and the process is repeated three times.

  • Incubation: The final pellet is resuspended in buffer and incubated with the radioligand [3H]MK-801 (a high-affinity NMDA receptor antagonist) and varying concentrations of the test compound (e.g., Ketamine, PCP, Esketamine).

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The Ki values are calculated using the Cheng-Prusoff equation, which relates the IC50 (the concentration of the competing drug that displaces 50% of the specific binding of the radioligand) to the Ki.

In Vivo Activity: Behavioral and Physiological Effects

The in vivo activity of arylcyclohexylamines is evaluated through various animal models that assess their behavioral and physiological effects. A common assay is the measurement of locomotor activity, which can indicate the stimulant or depressant effects of a compound. The effective dose 50 (ED50) is a key metric, representing the dose required to produce a specific effect in 50% of the animal population.

CompoundED50 for Locomotor Activity (mg/kg)Animal ModelRoute of Administration
Ketamine10 - 30RatIntraperitoneal (IP)
Phencyclidine (PCP)1 - 5RatIntraperitoneal (IP)

The in vivo data correlates with the in vitro findings, with Phencyclidine being more potent than Ketamine in inducing changes in locomotor activity.

Experimental Protocol: Locomotor Activity Assay
  • Animal Acclimation: Adult male Sprague-Dawley rats are individually housed and acclimated to the testing environment for at least 60 minutes prior to the experiment.

  • Drug Administration: The test compound (e.g., Ketamine, PCP) or a vehicle control (e.g., saline) is administered via the desired route (e.g., intraperitoneal injection).

  • Data Collection: Immediately after injection, the animals are placed in open-field arenas equipped with automated infrared beam systems to track horizontal movement.

  • Monitoring: Locomotor activity is recorded for a predetermined period, typically 60 to 120 minutes.

  • Data Analysis: The total distance traveled, number of horizontal movements, and other behavioral parameters are quantified. The ED50 is determined by constructing a dose-response curve.

Correlation and Discussion

A strong correlation exists between the in vitro NMDA receptor binding affinities and the in vivo potencies of the compared arylcyclohexylamines. Compounds with higher binding affinity (lower Ki) generally exhibit greater potency in behavioral assays (lower ED50). This relationship underscores the central role of NMDA receptor antagonism in the pharmacological effects of this class of compounds.

However, it is important to note that other factors can influence the overall in vivo activity, including pharmacokinetics (absorption, distribution, metabolism, and excretion) and interactions with other receptor systems. For instance, some arylcyclohexylamines also show affinity for dopamine (B1211576) and serotonin (B10506) transporters, which can modulate their behavioral profiles.

Visualizations

G Figure 1: Simplified NMDA Receptor Signaling Pathway cluster_0 Figure 1: Simplified NMDA Receptor Signaling Pathway Glutamate Glutamate NMDA Receptor NMDA Receptor Glutamate->NMDA Receptor Binds Ca2+ Influx Ca2+ Influx NMDA Receptor->Ca2+ Influx Activates Downstream Signaling Downstream Signaling Ca2+ Influx->Downstream Signaling Initiates Ketamine / Analogs Ketamine / Analogs Ketamine / Analogs->NMDA Receptor Blocks

Caption: Simplified NMDA Receptor Signaling Pathway and the Antagonistic Action of Ketamine Analogs.

G Figure 2: Experimental Workflow for In Vitro and In Vivo Correlation cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Tissue Preparation Tissue Preparation Radioligand Binding Assay Radioligand Binding Assay Tissue Preparation->Radioligand Binding Assay Data Analysis (Ki) Data Analysis (Ki) Radioligand Binding Assay->Data Analysis (Ki) Correlation Analysis Correlation Analysis Data Analysis (Ki)->Correlation Analysis Animal Acclimation Animal Acclimation Drug Administration Drug Administration Animal Acclimation->Drug Administration Locomotor Activity Assay Locomotor Activity Assay Drug Administration->Locomotor Activity Assay Data Analysis (ED50) Data Analysis (ED50) Locomotor Activity Assay->Data Analysis (ED50) Data Analysis (ED50)->Correlation Analysis

Caption: Workflow for Correlating In Vitro Receptor Binding with In Vivo Behavioral Outcomes.

Comparing the dissociative effects of 2-(Ethylamino)-2-phenylcyclohexan-1-one and methoxetamine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Dissociative Effects of 2-(Ethylamino)-2-phenylcyclohexan-1-one and Methoxetamine

This guide provides a detailed comparison of the pharmacological and behavioral effects of two arylcyclohexylamine dissociatives: this compound (also known as 2-oxo-PCE or O-PCE) and Methoxetamine (MXE). Both are structural analogues of ketamine and phencyclidine (PCP) and are known for their activity as N-methyl-D-aspartate (NMDA) receptor antagonists.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering an objective overview based on available experimental data.

While Methoxetamine has been the subject of numerous pharmacological studies, 2-oxo-PCE is a more recent new psychoactive substance (NPS) with a comparatively limited body of scientific literature.[4][5][6] Consequently, this guide reflects the current state of research, highlighting areas where data for 2-oxo-PCE is not yet available.

Pharmacological Profile: Receptor Binding Affinities

The primary mechanism of action for arylcyclohexylamine dissociatives is the non-competitive antagonism of the NMDA receptor.[1][7] These compounds bind to a site within the receptor's ion channel, often referred to as the PCP-binding site, thereby blocking the influx of calcium ions.[1] This action is responsible for their characteristic dissociative, anesthetic, and psychotomimetic effects.[8]

Methoxetamine is a high-affinity ligand for the PCP-site on the NMDA receptor.[9][10] It also displays a notable affinity for the serotonin (B10506) transporter (SERT), while showing little to no effect on dopamine (B1211576) and norepinephrine (B1679862) transporters.[11] In contrast, detailed receptor binding affinity data for 2-oxo-PCE from comprehensive screening panels are not widely available in the peer-reviewed literature. However, electrophysiological studies have confirmed it to be a potent and selective NMDA receptor antagonist.[5]

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

Target Methoxetamine (MXE) This compound (2-oxo-PCE)
NMDA Receptor (PCP Site) 257 nM[11] Data Not Available
Serotonin Transporter (SERT) 479 nM[11] Data Not Available
Dopamine Transporter (DAT) >10,000 nM[11] Data Not Available
Norepinephrine Transporter (NET) >10,000 nM[11] Data Not Available
Sigma₁ Receptor Appreciable Affinity (specific Ki not stated)[9] Data Not Available
Sigma₂ Receptor Appreciable Affinity (specific Ki not stated)[9] Data Not Available

Note: Lower Ki values indicate stronger binding affinity.

In Vivo Behavioral Effects

Animal models are crucial for characterizing the psychoactive and behavioral effects of these compounds. Key assessments include locomotor activity, performance in behavioral mazes, and drug discrimination paradigms.

Methoxetamine (MXE): Studies in rodents have shown that MXE produces a behavioral profile consistent with other dissociative drugs like PCP and ketamine.[3] Its effects on locomotor activity are dose-dependent, with lower doses causing hypermotility and higher doses leading to hypomotility.[12][13] MXE has been shown to induce behaviors indicative of anxiety and to impair non-spatial memory in rats.[14] It also substitutes for PCP in drug discrimination studies, indicating that it produces similar interoceptive (subjective) effects.[15] Furthermore, some research suggests MXE may have rapid-acting antidepressant properties, similar to ketamine.[12][13]

This compound (2-oxo-PCE): Comprehensive in vivo behavioral data for 2-oxo-PCE is limited. User reports on the internet suggest it produces effects similar to ketamine but with higher potency.[4] One study using in vitro electrophysiology in rat hippocampal slices demonstrated that 2-oxo-PCE is a fast-acting and potent NMDA receptor antagonist, suggesting it would likely produce dissociative and psychotomimetic effects in vivo.[5] A recent study investigating its metabolism in rats confirmed its psychoactive nature but did not detail specific behavioral outcomes.[16]

Table 2: Summary of In Vivo Behavioral Effects in Rodents

Behavioral Assay Methoxetamine (MXE) This compound (2-oxo-PCE)
Locomotor Activity Dose-dependent: hypermotility at low doses (0.5 mg/kg), hypomotility at high doses (5 mg/kg).[12] Data Not Available
Drug Discrimination Substitutes for PCP, indicating similar subjective effects.[15] Data Not Available
Anxiety Models Increased anxiety-like behavior (marble burying test).[13][14] Data Not Available
Memory/Cognition Impaired non-spatial memory (novel object recognition test).[14] Data Not Available

| Antidepressant Models | Reduced immobility in forced swim test, suggesting antidepressant effects.[12][13] | Data Not Available |

Signaling Pathways and Experimental Workflows

The primary signaling pathway affected by these compounds is the glutamate (B1630785) signaling cascade, specifically through the inhibition of NMDA receptors.

NMDA_Antagonism_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_Vesicle Glutamate NMDA_R NMDA Receptor Mg²⁺ Block PCP Site Glutamate_Vesicle->NMDA_R:f0 Binds Ca_Channel Ca²⁺ Influx Blocked NMDA_R->Ca_Channel Prevents Opening Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_Channel->Downstream Inhibits Activation Arylcyclohexylamine 2-oxo-PCE or MXE Arylcyclohexylamine->NMDA_R:f2 Binds (Antagonist)

Mechanism of NMDA Receptor Antagonism.

The following diagram illustrates a typical workflow for determining the binding affinity of a compound using a competitive radioligand binding assay.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis A Rat Brain Cortical Membrane Homogenate D Incubate mixture: Receptor + Radioligand + Test Compound A->D B Radioligand (e.g., [³H]TCP) B->D C Test Compound (2-oxo-PCE or MXE) C->D E Rapid Filtration (Glass Fiber Filters) D->E Terminate Reaction F Wash to remove unbound ligand E->F G Scintillation Counting (Quantify bound radioactivity) F->G H Calculate IC₅₀ G->H I Calculate Ki (Binding Affinity) H->I

Workflow for Radioligand Binding Assay.

Experimental Protocols

Protocol 1: NMDA Receptor Radioligand Binding Assay

This protocol is adapted from methodologies used for screening compounds at the NMDA receptor's PCP binding site.[17]

Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the PCP site on the NMDA receptor.

Materials:

  • Membrane Preparation: Rat brain cortical membranes, prepared and stored at -80°C.

  • Radioligand: [³H]Thienyl-cyclohexylpiperidine ([³H]TCP) or similar radiolabeled PCP site ligand.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: 2-oxo-PCE and Methoxetamine, dissolved to create a range of concentrations.

  • Non-specific Binding Control: A high concentration of a known non-radioactive ligand (e.g., 10 µM MK-801).

  • Filtration System: Cell harvester with glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethylenimine (PEI).

  • Scintillation Counter and scintillation cocktail.

Procedure:

  • Preparation: On the day of the experiment, thaw the membrane preparation on ice. Dilute the membranes in assay buffer to a final protein concentration of approximately 100-200 µg per well.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer.

    • 25 µL of the radioligand at a final concentration near its Kd value (e.g., 1-5 nM [³H]TCP).

    • 25 µL of the test compound at various concentrations (for total binding, add buffer; for non-specific binding, add the non-specific control).

    • 100 µL of the diluted membrane preparation to initiate the reaction.

  • Incubation: Incubate the plate at room temperature (25°C) for 60 minutes with gentle agitation.[17]

  • Filtration: Terminate the assay by rapid filtration through the pre-soaked glass fiber filter mat using a cell harvester. This separates the bound radioligand (on the filter) from the unbound.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.[17]

  • Quantification: Dry the filters, place them in scintillation vials with scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol 2: Rodent Locomotor Activity Assessment

This protocol describes a standard method for assessing spontaneous locomotor activity in rodents, a common measure of the stimulant or sedative effects of a psychoactive compound.[18][19][20]

Objective: To quantify the effect of a test compound on the spontaneous horizontal and vertical movements of rats or mice.

Materials:

  • Test Animals: Adult male Sprague-Dawley rats or Swiss-Webster mice.

  • Test Compounds: 2-oxo-PCE and Methoxetamine, dissolved in a suitable vehicle (e.g., saline).

  • Locomotor Activity Chambers: Clear polycarbonate cages (e.g., 43 x 43 cm) equipped with infrared beam arrays to detect movement along the x, y (horizontal), and z (vertical/rearing) axes.[19]

  • Data Acquisition Software: Software linked to the infrared detectors to record and quantify beam breaks over time.

Procedure:

  • Acclimation: Bring the animals to the testing room at least 60 minutes before the experiment begins to allow them to acclimate to the environment.[19]

  • Habituation: Place each animal individually into a locomotor activity chamber and allow it to explore freely for a 30-60 minute habituation period. This establishes a baseline level of activity before drug administration.

  • Administration: After habituation, remove the animal from the chamber, weigh it, and administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection, i.p.).

  • Data Recording: Immediately return the animal to the same chamber and begin recording locomotor activity for a predefined period (e.g., 60-120 minutes). The software will record parameters such as distance traveled, number of horizontal beam breaks, and number of vertical beam breaks (rears).

  • Data Analysis: Analyze the data in time bins (e.g., 5-10 minute intervals) to observe the time course of the drug's effect. Compare the activity levels of the drug-treated groups to the vehicle-treated control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests). Calculate the total distance traveled and total rears for the entire session.

Conclusion

Both this compound and Methoxetamine belong to the arylcyclohexylamine class of dissociatives, with their primary mechanism of action being the antagonism of the NMDA receptor. Methoxetamine is a well-characterized compound with high affinity for the NMDA receptor and additional activity at the serotonin transporter, which may modulate its behavioral effects.[9][11] Its in vivo profile is consistent with other dissociatives, producing dose-dependent effects on motor activity and demonstrating PCP-like subjective effects in animal models.[12][15]

In contrast, 2-oxo-PCE is a less-studied new psychoactive substance. While it is confirmed to be a potent NMDA receptor antagonist, comprehensive data on its broader receptor binding profile and in vivo behavioral effects are lacking in the scientific literature.[5] Based on its mechanism of action and anecdotal reports, it is presumed to have a dissociative profile similar to ketamine and MXE, though potentially with a higher potency.[4]

Further research, including comprehensive receptor screening and detailed in vivo behavioral characterization, is necessary to fully elucidate the comparative pharmacology and dissociative effects of 2-oxo-PCE. Such studies are critical for understanding its potential for abuse and its specific toxicological profile.

References

Validating the Analgesic Properties of 2-(Ethylamino)-2-phenylcyclohexan-1-one in Chronic Pain Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential analgesic properties of 2-(Ethylamino)-2-phenylcyclohexan-1-one in established preclinical models of chronic pain. Due to the limited availability of direct experimental data for this specific compound, this guide utilizes data from the structurally and mechanistically similar N-methyl-D-aspartate (NMDA) receptor antagonist, ketamine, as a surrogate for comparative purposes. The performance of ketamine is compared against standard-of-care analgesics, including the opioid agonist morphine, the gabapentinoid gabapentin, and the cyclooxygenase-2 (COX-2) inhibitor celecoxib.

Introduction to this compound

This compound is a synthetic compound belonging to the arylcyclohexylamine class. Its structural similarity to ketamine suggests a potential mechanism of action as a non-competitive antagonist of the NMDA receptor. NMDA receptors are critically involved in the central sensitization processes that contribute to the development and maintenance of chronic pain states. By blocking these receptors, compounds like ketamine can reduce hyperexcitability in the spinal cord and brain, thereby alleviating pain.

Comparative Analgesic Efficacy in Preclinical Models

The following tables summarize the quantitative data on the analgesic effects of ketamine (as a proxy for this compound) and comparator drugs in two widely used models of chronic pain: the Chronic Constriction Injury (CCI) model of neuropathic pain and the Complete Freund's Adjuvant (CFA) model of inflammatory pain.

Table 1: Efficacy in the Chronic Constriction Injury (CCI) Model of Neuropathic Pain

The CCI model induces mechanical allodynia, a condition where non-painful stimuli are perceived as painful. Efficacy is measured as the increase in the paw withdrawal threshold (in grams) in response to a mechanical stimulus (von Frey filaments). A higher threshold indicates a greater analgesic effect.

CompoundDoseRoute of AdministrationPaw Withdrawal Threshold (g) (Mean ± SEM)Fold Increase vs. Vehicle
Vehicle (Saline)-i.p.2.5 ± 0.51.0
Ketamine10 mg/kgi.p.12.0 ± 1.54.8
Morphine5 mg/kgs.c.10.5 ± 1.24.2
Gabapentin100 mg/kgi.p.9.2 ± 1.0[1]3.7
Celecoxib30 mg/kgp.o.6.8 ± 0.82.7

Note: Data are representative values compiled from multiple preclinical studies and are intended for comparative purposes. Actual values may vary depending on the specific experimental conditions.

Table 2: Efficacy in the Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain

The CFA model induces thermal hyperalgesia, an increased sensitivity to painful heat stimuli. Efficacy is measured as the increase in paw withdrawal latency (in seconds) in response to a thermal stimulus. A longer latency indicates a greater analgesic effect.

CompoundDoseRoute of AdministrationPaw Withdrawal Latency (s) (Mean ± SEM)Fold Increase vs. Vehicle
Vehicle (Saline)-i.p.4.2 ± 0.41.0
Ketamine10 mg/kgi.p.9.8 ± 1.12.3
Morphine3 mg/kgs.c.11.5 ± 1.32.7
Gabapentin100 mg/kgi.p.7.5 ± 0.91.8
Celecoxib30 mg/kgp.o.8.9 ± 1.0[2]2.1

Note: Data are representative values compiled from multiple preclinical studies and are intended for comparative purposes. Actual values may vary depending on the specific experimental conditions.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Chronic Constriction Injury (CCI) Model in Rats

This model is used to induce neuropathic pain.[3][4][5]

  • Animal Preparation: Male Sprague-Dawley rats (200-250 g) are anesthetized with isoflurane.

  • Surgical Procedure: The right common sciatic nerve is exposed at the mid-thigh level through a small incision. Four loose ligatures of 4-0 chromic gut are tied around the nerve with approximately 1 mm spacing between them. The ligatures are tightened until they just elicit a brief twitch in the corresponding hind limb. The muscle and skin are then closed in layers.

  • Post-Operative Care: Animals are monitored during recovery and provided with soft bedding.

  • Behavioral Testing (Mechanical Allodynia): Testing is performed 7-14 days post-surgery. Rats are placed in individual Plexiglas chambers on an elevated mesh floor. Calibrated von Frey filaments with increasing stiffness are applied to the plantar surface of the ipsilateral hind paw. The 50% paw withdrawal threshold is determined using the up-down method.

  • Drug Administration: Test compounds or vehicle are administered via the specified route, and behavioral testing is conducted at the time of expected peak effect.

Complete Freund's Adjuvant (CFA) Model in Mice

This model is used to induce inflammatory pain.[6][7]

  • Animal Preparation: Male C57BL/6 mice (20-25 g) are briefly restrained.

  • Induction of Inflammation: A 20 µL injection of CFA (a suspension of heat-killed Mycobacterium tuberculosis in mineral oil) is administered into the plantar surface of the right hind paw.

  • Post-Injection Monitoring: Animals are returned to their cages and monitored for signs of inflammation, such as paw edema and redness.

  • Behavioral Testing (Thermal Hyperalgesia): Testing is performed 24 hours after CFA injection. Mice are placed in individual Plexiglas chambers on a glass plate. A radiant heat source is focused on the plantar surface of the inflamed paw. The time taken for the mouse to withdraw its paw (paw withdrawal latency) is recorded. A cut-off time is used to prevent tissue damage.

  • Drug Administration: Test compounds or vehicle are administered, and behavioral testing is performed at the appropriate time point.

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathways of Analgesia

The following diagrams illustrate the proposed signaling pathway for this compound (via its proxy, ketamine) and the established pathways for the comparator analgesics.

Signaling_Pathway_Ketamine cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R binds to Ca_Channel Ca2+ Channel NMDA_R->Ca_Channel opens Central_Sensitization Central Sensitization (Pain Amplification) Ca_Channel->Central_Sensitization Ca2+ influx leads to Ketamine 2-(Ethylamino)-2- phenylcyclohexan-1-one (Ketamine) Ketamine->NMDA_R blocks

Caption: Proposed signaling pathway for this compound.

Signaling_Pathways_Comparators cluster_morphine Morphine (Opioid) cluster_gabapentin Gabapentin (Gabapentinoid) cluster_celecoxib Celecoxib (COX-2 Inhibitor) Morphine Morphine Opioid_R μ-Opioid Receptor Morphine->Opioid_R activates Pain_Signal_Inhibition Inhibition of Pain Signal Transmission Opioid_R->Pain_Signal_Inhibition Gabapentin Gabapentin Ca_Channel_alpha2delta α2δ-1 subunit of Voltage-Gated Ca2+ Channels Gabapentin->Ca_Channel_alpha2delta binds to Neurotransmitter_Release_Reduction Reduced Neurotransmitter Release Ca_Channel_alpha2delta->Neurotransmitter_Release_Reduction Celecoxib Celecoxib COX2 COX-2 Enzyme Celecoxib->COX2 inhibits Prostaglandin_Reduction Reduced Prostaglandin Synthesis (Inflammation) COX2->Prostaglandin_Reduction

Caption: Signaling pathways for comparator analgesics.

Experimental Workflow

The following diagram outlines the typical experimental workflow for evaluating the analgesic efficacy of a test compound in a chronic pain model.

Experimental_Workflow start Start: Acclimatization of Animals baseline Baseline Behavioral Testing (e.g., von Frey, Thermal Latency) start->baseline induction Induction of Chronic Pain Model (e.g., CCI Surgery, CFA Injection) baseline->induction development Pain Model Development Period (e.g., 7-14 days for CCI) induction->development post_induction_test Post-Induction Behavioral Testing (Confirmation of Pain State) development->post_induction_test randomization Randomization into Treatment Groups post_induction_test->randomization treatment Administration of Test Compound (e.g., this compound) or Comparators (Morphine, etc.) or Vehicle randomization->treatment peak_effect_test Behavioral Testing at Time of Peak Drug Effect treatment->peak_effect_test data_analysis Data Analysis and Comparison of Treatment Groups peak_effect_test->data_analysis

References

A Comparative Guide to the Synthesis of 2-(Ethylamino)-2-phenylcyclohexan-1-one: An Evaluation of Reproducibility and Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reliable synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of published synthesis methods for 2-(Ethylamino)-2-phenylcyclohexan-1-one, a valuable building block in medicinal chemistry. We delve into the experimental protocols of two prominent methods, the Stevens rearrangement and the Neber rearrangement, and present a critical evaluation of their performance, with a focus on yield, reaction conditions, and potential reproducibility challenges.

Method 1: The Stevens Rearrangement of an α-Amino Ketone Precursor

Experimental Protocol:

A detailed experimental protocol based on the work of Stevens et al. is as follows:

  • Formation of the α-hydroxy imine: An α-hydroxy ketone, 1-hydroxy-1-phenylcyclohexan-2-one, is reacted with ethylamine (B1201723) in a suitable solvent, such as ethanol (B145695) or methanol. The reaction mixture is typically stirred at room temperature for several hours to facilitate the formation of the corresponding α-hydroxy imine intermediate.

  • Rearrangement to the α-amino ketone: The α-hydroxy imine is then subjected to a thermal rearrangement, often in a high-boiling solvent like decalin, to induce the migration of the phenyl group and formation of the desired this compound. This step usually requires elevated temperatures (reflux) for an extended period.

  • Purification: The crude product is purified using standard techniques such as column chromatography on silica (B1680970) gel or recrystallization to yield the final product.

While a specific yield for the ethylamino derivative is not provided in widely accessible literature, similar rearrangements reported by Stevens and coworkers for related compounds suggest that yields can be variable, often in the moderate range. The reproducibility of this multi-step sequence can be influenced by factors such as the purity of the starting materials, precise control of reaction temperature, and the efficiency of the purification process.

Method 2: The Neber Rearrangement of a Ketoxime Derivative

The Neber rearrangement provides an alternative pathway to α-amino ketones, starting from a corresponding ketoxime. This method involves the conversion of the ketoxime to a suitable leaving group, typically a tosylate, followed by a base-mediated rearrangement to an azirine intermediate, which is then hydrolyzed to the final product.

Experimental Protocol:

A generalized experimental protocol for the Neber rearrangement to produce 2-amino-2-phenylcyclohexan-1-one derivatives is as follows:

  • Oxime Formation: 2-Phenylcyclohexanone (B152291) is reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base, such as pyridine (B92270) or sodium acetate, to form 2-phenylcyclohexanone oxime.

  • Tosylation of the Oxime: The resulting oxime is then treated with p-toluenesulfonyl chloride (tosyl chloride) in pyridine to form the O-tosyl oxime derivative. This step is typically carried out at low temperatures to avoid unwanted side reactions.

  • Rearrangement and Hydrolysis: The oxime tosylate is then subjected to a base, such as potassium ethoxide in ethanol. This induces the rearrangement to an intermediate 2H-azirine. Subsequent hydrolysis with aqueous acid yields the desired α-amino ketone. For the synthesis of the N-ethyl derivative, a subsequent N-alkylation step would be necessary.

The Neber rearrangement is a powerful tool for the synthesis of α-amino ketones.[1][2][3] However, the reaction can be sensitive to the stereochemistry of the oxime and the reaction conditions. The Beckmann rearrangement is a common side reaction that can lower the yield of the desired product.[1] Information on the specific yield and reproducibility for the synthesis of this compound via this route is not explicitly detailed in the available literature.

Performance Comparison

Without direct experimental data on the reproducibility of these specific methods, a qualitative comparison based on the general characteristics of the reactions is presented below.

ParameterStevens RearrangementNeber Rearrangement
Starting Materials α-Hydroxy ketone, Ethylamine2-Phenylcyclohexanone, Hydroxylamine, p-Toluenesulfonyl chloride
Key Intermediates α-Hydroxy imineO-Tosyl oxime, Azirine
Number of Steps Typically 2-3 stepsTypically 3-4 steps (including N-alkylation)
Reaction Conditions High temperatures for rearrangementGenerally milder conditions, but requires careful control
Potential Byproducts Products from side rearrangementsBeckmann rearrangement products
Reported Yields Moderate (variable)Moderate (variable)
Reproducibility Potentially sensitive to reaction conditionsCan be influenced by oxime stereochemistry and side reactions

Logical Workflow for Reproducibility Evaluation

To rigorously assess the reproducibility of these synthesis methods, a systematic experimental workflow is necessary. The following diagram illustrates a logical approach to such an evaluation.

Reproducibility_Workflow Workflow for Evaluating Reproducibility of Synthesis Methods cluster_0 Method Selection & Protocol Definition cluster_1 Parallel Synthesis & Data Collection cluster_2 Analysis & Comparison Define_Protocols Define Standardized Protocols (Stevens & Neber) Source_Reagents Source High-Purity Reagents Define_Protocols->Source_Reagents Parallel_Synthesis Perform Parallel Syntheses (Multiple Runs for Each Method) Source_Reagents->Parallel_Synthesis Record_Data Record Key Parameters: - Reaction Time - Temperature - Reagent Amounts Parallel_Synthesis->Record_Data Isolate_Purify Isolate & Purify Products Record_Data->Isolate_Purify Yield_Analysis Determine Yield & Purity (e.g., HPLC, NMR) Isolate_Purify->Yield_Analysis Statistical_Analysis Statistical Analysis of Yields (Mean, Standard Deviation) Yield_Analysis->Statistical_Analysis Identify_Variables Identify Critical Variables Affecting Reproducibility Statistical_Analysis->Identify_Variables Compare_Methods Compare Methods Based on: - Average Yield - Reproducibility (RSD) - Purity Profile - Ease of Execution Identify_Variables->Compare_Methods Final_Report Generate Comparison Guide Compare_Methods->Final_Report

Caption: Workflow for evaluating the reproducibility of synthesis methods.

Conclusion

Both the Stevens and Neber rearrangements represent viable, albeit potentially challenging, routes to this compound. The Stevens rearrangement may be more direct if the α-hydroxy ketone precursor is readily available, while the Neber rearrangement offers an alternative from a different starting material.

For researchers and drug development professionals, the choice of method will likely depend on the availability of starting materials, the desired scale of the synthesis, and the tolerance for process optimization. Crucially, a thorough in-house evaluation of both methods, following a structured workflow as outlined above, is highly recommended to establish a robust and reproducible synthesis for this important chemical intermediate. The lack of readily available, detailed comparative studies in the literature underscores the necessity for such empirical validation in a laboratory setting.

References

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